Selenodiglutathione
Description
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZZQVPWMCGSB-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS[Se]SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O12S2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315520 | |
| Record name | Selenodiglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33944-90-0 | |
| Record name | Selenodiglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33944-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenodiglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033944900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenodiglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Selenodiglutathione
This guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of selenodiglutathione (GSSeSG), tailored for researchers, scientists, and professionals in drug development.
Core Structure and Properties
This compound is a key intermediate in the metabolism of selenium. Structurally, it is a thioselenide where a central selenium atom is covalently bonded to the sulfur atoms of two separate glutathione (B108866) molecules.[1] Glutathione itself is a tripeptide composed of glutamate, cysteine, and glycine. The formation of this compound represents the initial step in the incorporation of inorganic selenite (B80905) into a biological framework.[1]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂N₆O₁₂S₂Se | PubChem CID 108069[1] |
| Molecular Weight | 691.6 g/mol | PubChem CID 108069[1] |
| CAS Number | 33944-90-0 | PubChem CID 108069[1] |
| Synonyms | GSSeSG, Seleno-di-glutathione, Bis(glutathione) selenide (B1212193) | PubChem CID 108069[1] |
Experimental Protocols
The primary method for the synthesis of this compound involves the reaction of reduced glutathione (GSH) with sodium selenite (Na₂SeO₃) in an aqueous solution.[2]
Materials:
-
Reduced Glutathione (GSH)
-
Sodium Selenite (Na₂SeO₃)
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment (optional)
-
Buffer solution (e.g., phosphate (B84403) buffer)
Protocol:
-
Prepare an aqueous solution of reduced glutathione (GSH).
-
Prepare an aqueous solution of sodium selenite (Na₂SeO₃).
-
Under controlled temperature and constant stirring, add the sodium selenite solution to the glutathione solution. A molar ratio of 4:1 (GSH:Selenite) has been reported to be effective.
-
The reaction proceeds rapidly, with the formation of this compound (GSSeSG) and oxidized glutathione (GSSG) as the primary products.[2] The reaction can be monitored by observing changes in the UV-Vis spectrum.
-
Optionally, the pH of the solution can be adjusted to be acidic, which has been reported to favor the formation of selenotrisulfides.
Purification: Purification of this compound can be achieved using high-performance liquid chromatography (HPLC).[3]
-
Column: A reverse-phase C18 column is suitable for separating GSSeSG from unreacted GSH, GSSG, and other byproducts.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with a small amount of a modifying agent like trifluoroacetic acid, can be used.
-
Detection: The elution of GSSeSG can be monitored using a UV detector or, for more specific detection of the selenium-containing compound, by coupling the HPLC system to an inductively coupled plasma mass spectrometer (ICP-MS).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the amino acid residues of the two glutathione molecules. Due to the complexity of the molecule, 2D NMR techniques such as COSY and TOCSY may be necessary for complete assignment.
-
⁷⁷Se NMR: Selenium-77 is a spin-1/2 nucleus with a natural abundance of 7.63%, making ⁷⁷Se NMR a valuable tool for directly probing the selenium environment.[4][5] The chemical shift of the ⁷⁷Se nucleus in GSSeSG is highly sensitive to its chemical environment.[6] For selenenyl sulfides (R-Se-S-R'), the ⁷⁷Se chemical shifts are reported to be in the range of 250–340 ppm (relative to (CH₃)₂Se).[6]
Experimental Parameters for ⁷⁷Se NMR (General):
-
Spectrometer: A high-field NMR spectrometer.
-
Solvent: A suitable deuterated solvent, such as D₂O.
-
Reference: Dimethyl selenide ((CH₃)₂Se) is a common external reference.[4]
-
Acquisition: A standard 1D pulse sequence with proton decoupling is typically used. Due to the low natural abundance and potentially long relaxation times of ⁷⁷Se, a significant number of scans may be required to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The characteristic isotopic pattern of selenium (with major isotopes ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se) provides a clear signature for selenium-containing compounds.[3]
Signaling Pathways and Logical Relationships
The initial step in the metabolism of selenite involves its reaction with reduced glutathione (GSH) to form this compound (GSSeSG). This reaction is crucial for the detoxification of selenite and its subsequent incorporation into selenoproteins.
This compound is a substrate for mammalian thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that maintains cellular redox balance. The reduction of GSSeSG by TrxR is a critical step in the pathway leading to the formation of selenide, which can then be incorporated into selenoproteins.[7]
References
- 1. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of glutathione and sodium selenite in vitro investigated by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]
- 5. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Formation of Selenodiglutathione from Selenite and Glutathione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of selenodiglutathione (GS-Se-SG) from the reaction of selenite (B80905) and glutathione (B108866) (GSH). It details the underlying chemical mechanisms, kinetic parameters, and established experimental protocols for its synthesis, purification, and characterization. Furthermore, this guide explores the significant biological implications of GS-Se-SG, particularly its role in inducing apoptosis and its emerging potential in cancer therapy and drug development. The information is presented to be a valuable resource for researchers and professionals working in the fields of selenium biochemistry, redox biology, and oncology.
Introduction
Selenium is an essential trace element with a profound impact on human health, primarily through its incorporation into selenoproteins. The inorganic form, selenite (SeO₃²⁻), is a common dietary source of selenium. Upon entering the biological system, selenite undergoes a series of reductive reactions, with glutathione (GSH), the most abundant intracellular thiol, playing a pivotal role. The initial and critical step in this metabolic pathway is the formation of this compound (GS-Se-SG).[1] This intermediate is not merely a transient species but a potent biomolecule with significant cytotoxic and signaling properties.[2][3] Understanding the formation and biological activity of GS-Se-SG is crucial for elucidating the mechanisms of selenium's action in both its essential and therapeutic capacities.
Chemical Reaction and Mechanism
The formation of this compound from selenite and glutathione is a multi-step redox reaction. The overall stoichiometry of the reaction is as follows:
SeO₃²⁻ + 4GSH + 2H⁺ → GS-Se-SG + GSSG + 3H₂O [4]
The reaction proceeds through the formation of an initial intermediate, glutathione-S-selenite (GS-SeO₂⁻), which is formed by the nucleophilic attack of the thiolate group of GSH on selenite.[5] This intermediate is unstable and reacts further with glutathione.
The proposed mechanism involves the following key steps:
-
Formation of Glutathione-S-selenite (GS-SeO₂⁻): GSH + SeO₃²⁻ ⇌ GS-SeO₂⁻ + OH⁻
-
Protonation of the Intermediate: GS-SeO₂⁻ + H⁺ ⇌ GS-SeO₂H
-
Further Reaction with Glutathione: The subsequent reactions are complex and can proceed through different pathways, ultimately leading to the formation of this compound (GS-Se-SG) and oxidized glutathione (GSSG). One proposed pathway involves the reaction of GS-SeO₂H with another molecule of GSH.
The reaction kinetics are influenced by several factors, most notably pH. The formation of the initial intermediate, GS-SeO₂⁻, is favored under acidic conditions.[5]
Quantitative Data on Reaction Kinetics
The reaction between selenite and glutathione is complex, and the reported kinetic data can vary depending on the experimental conditions. The initial reaction to form the glutathione-S-selenite intermediate is reversible.[5] The subsequent reactions leading to this compound are less well-characterized in terms of specific rate constants.
| Parameter | Value | Conditions | Reference |
| pKa of GS-SeO₂H | 1.9 (at 25 °C) | Aqueous solution | [5] |
| UV Absorption Maximum of GS-SeO₂⁻ | 259 nm | Aqueous solution | [5] |
| Apparent Second-Order Rate Constant (k_obs) of NO• with GSH | 0.080 ± 0.008 M⁻¹s⁻¹ | pH 7.4, 37°C | [6] |
Experimental Protocols
Synthesis of this compound (GS-Se-SG)
This protocol is adapted from the method originally described by Ganther (1971).[7]
Materials:
-
Sodium Selenite (Na₂SeO₃)
-
Reduced Glutathione (GSH)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Acetate (B1210297), 2 M
-
Dowex 50 cation exchange resin
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of 0.1 M sodium selenite in water. In a separate container, prepare a 0.1 M solution of GSH.
-
Reaction Initiation: Mix the selenite and GSH solutions in a molar ratio of 1:4 (selenite:GSH) under acidic conditions. This can be achieved by adding the reactants to 0.1 M HCl. For example, mix 10 µL of 0.1 M selenium dioxide solution with 60 µL of 0.1 M HCl, followed by the addition of 40 µL of 0.1 M GSH.[7]
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is rapid, and the formation of GS-Se-SG occurs within minutes.
-
pH Adjustment: For biological assays, adjust the pH of the GS-Se-SG solution to 7.0 by adding 2 M sodium acetate immediately before use.[7]
Purification of this compound
Purification of GS-Se-SG from the reaction mixture, which also contains GSSG and unreacted GSH, can be achieved using cation exchange chromatography.[7]
Materials:
-
Dowex 50 cation exchange resin
-
Appropriate buffers for elution
Procedure:
-
Column Preparation: Pack a chromatography column with Dowex 50 resin and equilibrate it with the appropriate starting buffer.
-
Sample Loading: Load the reaction mixture onto the column.
-
Elution: Elute the column with a suitable buffer gradient. The separation of GS-Se-SG and GSSG can be monitored by UV absorbance at 263 nm.[7]
-
Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of GS-Se-SG using techniques such as HPLC-ICP-MS or ESI-MS/MS.
Quantification and Characterization
Spectrophotometry: The concentration of GS-Se-SG can be determined spectrophotometrically using a millimolar extinction coefficient of 1.87 at 263 nm.[7]
Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the identification and characterization of GS-Se-SG and its intermediates.[8]
High-Performance Liquid Chromatography (HPLC): HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) allows for the separation and sensitive detection of selenium-containing compounds like GS-Se-SG.[9]
Biological Significance and Signaling Pathways
This compound is a highly bioactive molecule that plays a significant role in the cytotoxic effects of selenite. It is a more potent inhibitor of cell growth than selenite itself.[10] The primary mechanism of its cytotoxicity is the induction of apoptosis.[7][10]
Induction of Apoptosis
GS-Se-SG induces apoptosis through a pathway that involves the tumor suppressor protein p53 and the generation of reactive oxygen species (ROS).[3][10]
Signaling Pathway of GS-Se-SG Induced Apoptosis:
Caption: GS-Se-SG induced apoptosis pathway.
The proposed signaling cascade is as follows:
-
ROS Generation: GS-Se-SG, in the presence of intracellular thiols, leads to the production of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[3]
-
p53 Activation: The increase in oxidative stress activates the tumor suppressor protein p53.[10]
-
Bax Activation: Activated p53 upregulates the pro-apoptotic protein Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release triggers the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Role in Drug Development and Cancer Therapy
The potent and selective cytotoxicity of this compound against cancer cells makes it an attractive candidate for cancer therapy.[2][11]
Direct Therapeutic Agent
In vitro studies have demonstrated that GS-Se-SG is a more effective antiproliferative agent than selenite against a range of cancer cell lines.[2] Its ability to induce apoptosis in cancer cells suggests its potential as a standalone chemotherapeutic agent.
Combination Therapy
Selenium compounds, including selenite which is the precursor to GS-Se-SG, have been shown to enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy.[5] The formation of GS-Se-SG and the subsequent induction of oxidative stress and apoptosis are believed to contribute to this synergistic effect.
Prodrug and Drug Delivery
The formation of GS-Se-SG from selenite and glutathione within the tumor microenvironment, which is often characterized by higher levels of glutathione, presents an opportunity for a targeted, prodrug approach. Selenite could be administered as a relatively less toxic prodrug that is converted to the highly cytotoxic GS-Se-SG preferentially in cancer cells.
Experimental Workflow for Investigating GS-Se-SG as a Therapeutic Agent:
Caption: Workflow for preclinical evaluation of GS-Se-SG.
Conclusion
The formation of this compound from selenite and glutathione is a fundamental process in selenium metabolism with significant biological consequences. As a potent inducer of apoptosis, GS-Se-SG holds considerable promise as a therapeutic agent in oncology. Further research into its precise reaction kinetics, cellular uptake mechanisms, and in vivo efficacy is warranted to fully realize its potential in drug development. This guide provides a solid foundation for researchers and professionals to delve deeper into the fascinating and complex chemistry and biology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selenium Anticancer Properties and Impact on Cellular Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of glutathione and sodium selenite in vitro investigated by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of the selenotrisulfide derivative of glutathione to a persulfide analog by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Selenodiglutathione in Selenium Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenium, an essential trace element, is integral to human health, primarily through its incorporation into selenoproteins, which play critical roles in antioxidant defense, redox signaling, and thyroid hormone metabolism. The metabolic pathway of selenium is complex, involving a series of reduction and incorporation steps. Selenodiglutathione (GS-Se-SG) emerges as a pivotal, albeit transient, intermediate in this process. Formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH), GS-Se-SG stands at a metabolic crossroads, subject to enzymatic reduction by two key cellular redox systems: the glutathione and thioredoxin systems. This technical guide provides an in-depth exploration of the role of GS-Se-SG in selenium metabolism, detailing its formation, subsequent enzymatic reduction, and the analytical methodologies used for its study. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area of selenium biochemistry.
Introduction
The biological functions of selenium are primarily executed by selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (B57510). The journey of dietary selenium, often in the form of selenite (SeO₃²⁻), to its final incorporation into these vital proteins is a multi-step process. A key event in this pathway is the initial formation of this compound (GS-Se-SG), a conjugate of selenium with two molecules of the ubiquitous cellular antioxidant, glutathione.[1][2] This intermediate is then targeted by cellular reductase systems, leading to the production of hydrogen selenide (B1212193) (H₂Se), the precursor for selenocysteine biosynthesis. Understanding the kinetics and regulation of GS-Se-SG metabolism is crucial for elucidating the mechanisms of selenoprotein synthesis and the overall homeostasis of selenium in the cell.
Formation of this compound
The formation of GS-Se-SG is a non-enzymatic reaction that occurs upon the exposure of selenite to the thiol-rich intracellular environment, where glutathione is the most abundant low-molecular-weight thiol.[2] The reaction proceeds as follows:
SeO₃²⁻ + 4 GSH + 2H⁺ → GS-Se-SG + GSSG + 3H₂O
This initial step effectively captures inorganic selenium and converts it into an organic form that can be further metabolized by specific cellular enzymes.
Enzymatic Reduction of this compound
GS-Se-SG is a substrate for two major cellular oxidoreductase systems: the glutathione system and the thioredoxin system. The relative contribution of each system to GS-Se-SG reduction in vivo is an area of ongoing research.
Reduction by Glutathione Reductase
Glutathione reductase (GR), a flavoenzyme, catalyzes the NADPH-dependent reduction of glutathione disulfide (GSSG). It can also reduce GS-Se-SG, although with significantly different kinetics compared to its primary substrate. Studies with rat liver glutathione reductase have shown a very slow but continuous oxidation of NADPH in the presence of GS-Se-SG, suggesting a low catalytic efficiency for this reaction.[2]
Reduction by Thioredoxin Reductase
Mammalian thioredoxin reductase (TrxR), a selenoprotein itself, is a key enzyme in the thioredoxin system. In contrast to glutathione reductase, mammalian TrxR exhibits a much more robust activity towards GS-Se-SG. The reaction is characterized by a rapid initial oxidation of NADPH, followed by a sustained, high rate of NADPH consumption.[2] This process is oxygen-dependent, indicating the involvement of reactive oxygen species in a redox cycling mechanism.[2] The rate of this reaction is also enhanced in the presence of GSH.[2]
Quantitative Data
Precise kinetic parameters for the enzymatic reduction of GS-Se-SG are essential for building accurate models of selenium metabolism. While comprehensive data remains an active area of investigation, the following table summarizes the available quantitative information.
| Enzyme | Substrate | Km | kcat | Source Organism | Notes |
| Glutathione Reductase | This compound | Not Reported | Not Reported | Rat Liver | Characterized by very slow NADPH oxidation.[2] |
| Thioredoxin Reductase | This compound | Not Reported | Not Reported | Calf Thymus | Exhibits a fast initial reaction and sustained NADPH oxidation.[2] |
| Glutathione Reductase | GSSG | 0.154 ± 0.015 mM | Not Reported | Bovine Liver | For comparison with the primary substrate.[3] |
| Glutathione Reductase | NADPH | 0.063 ± 0.008 mM | Not Reported | Bovine Liver | For comparison with the primary substrate.[3] |
Note: The lack of reported Km and kcat values for GS-Se-SG highlights a significant gap in the current understanding and an important area for future research.
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked to the major cellular redox systems. The following diagrams illustrate these relationships.
Experimental Protocols
Synthesis and Purification of this compound (GS-Se-SG)
Objective: To synthesize and purify GS-Se-SG for use in enzymatic assays.
Materials:
-
Selenium dioxide (SeO₂)
-
Glutathione (GSH), reduced form
-
Hydrochloric acid (HCl)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of selenium dioxide in deionized water.
-
In a reaction tube, mix 10 µL of 0.1 M SeO₂, 60 µL of 0.1 M HCl, and 40 µL of 0.1 M GSH.
-
Incubate the reaction mixture at room temperature for 1 minute.
-
Separate the reaction products (GS-Se-SG and GSSG) by reverse-phase HPLC on a C18 column using an isocratic elution with water adjusted to pH 2 with HCl.
-
Monitor the elution profile at 263 nm. GS-Se-SG will elute as a distinct peak.
-
Collect the fraction containing GS-Se-SG.
-
The concentration of the purified GS-Se-SG can be determined spectrophotometrically using a molar extinction coefficient of 1.87 mM⁻¹cm⁻¹ at 263 nm.
Assay for Glutathione Reductase Activity with GS-Se-SG
Objective: To measure the rate of NADPH oxidation by glutathione reductase in the presence of GS-Se-SG.
Materials:
-
Purified rat liver glutathione reductase
-
This compound (GS-Se-SG) solution (prepared as in 6.1)
-
NADPH solution
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay buffer
-
200 µM NADPH
-
A known concentration of glutathione reductase (e.g., 40 nM)
-
-
Initiate the reaction by adding a specific concentration of GS-Se-SG (e.g., 10 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).
Assay for Thioredoxin Reductase Activity with GS-Se-SG
Objective: To measure the rate of NADPH oxidation by thioredoxin reductase in the presence of GS-Se-SG.
Materials:
-
Purified mammalian thioredoxin reductase
-
This compound (GS-Se-SG) solution (prepared as in 6.1)
-
NADPH solution
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay buffer
-
200 µM NADPH
-
A known concentration of thioredoxin reductase (e.g., 0.1 µM)
-
-
Initiate the reaction by adding a specific concentration of GS-Se-SG (e.g., 5-20 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).
-
For anaerobic measurements, the reaction mixture should be deoxygenated by bubbling with argon, and the reaction should be carried out in a sealed cuvette.
Quantification of GS-Se-SG in Biological Samples by HPLC-ICP-MS
Objective: To accurately quantify the concentration of GS-Se-SG in cell lysates or tissue homogenates.
Principle: This method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and elemental specificity of inductively coupled plasma mass spectrometry (ICP-MS). Isotope dilution analysis can be employed for absolute quantification.
Materials:
-
HPLC system coupled to an ICP-MS instrument
-
C18 or other suitable reverse-phase column
-
Mobile phase (e.g., aqueous formic acid)
-
GS-Se-SG standard of known concentration
-
Isotopically enriched selenium standard (e.g., ⁷⁷Se) for isotope dilution
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
Procedure (General Outline):
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer on ice.
-
Precipitate proteins using an acid such as perchloric acid.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ICP-MS Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Separate the components using an appropriate gradient of the mobile phase.
-
Introduce the HPLC eluent into the ICP-MS.
-
Monitor the selenium-specific isotopes (e.g., ⁷⁸Se, ⁸⁰Se).
-
-
Quantification:
-
Generate a calibration curve using GS-Se-SG standards of known concentrations.
-
For isotope dilution, spike the sample with a known amount of the isotopically enriched selenium standard before analysis and use appropriate equations to calculate the concentration.
-
Conclusion
This compound holds a central and indispensable position in the intricate pathway of selenium metabolism. Its formation from selenite and subsequent reduction by the glutathione and, more efficiently, the thioredoxin systems, represent critical steps in the biosynthesis of selenoproteins. The pro-oxidant and redox-cycling properties of GS-Se-SG also suggest its involvement in cellular signaling and toxicity. The detailed experimental protocols and available quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the precise kinetics of GS-Se-SG-enzyme interactions and its intracellular dynamics will undoubtedly provide deeper insights into the multifaceted roles of selenium in health and disease, with potential implications for the development of novel therapeutic strategies.
References
- 1. Inhibition of glutathione disulfide reductase by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
Selenodiglutathione: A Critical Intermediate in the intricate Pathway of Selenoprotein Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The synthesis of selenoproteins, a unique class of proteins containing the 21st amino acid selenocysteine (B57510) (Sec), is a complex and highly regulated process essential for various physiological functions, including antioxidant defense and thyroid hormone metabolism. A key, yet often overlooked, intermediate in this pathway is selenodiglutathione (GS-Se-SG). This whitepaper provides a comprehensive technical overview of the role of this compound, detailing its formation, subsequent metabolism, and the experimental methodologies used to study this transient molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular intricacies of selenoprotein biosynthesis.
The Central Role of this compound in Selenium Metabolism
Dietary selenium, primarily in the form of selenite (B80905) (SeO₃²⁻), is readily taken up by cells. The initial step in its metabolic activation involves a non-enzymatic reaction with the ubiquitous antioxidant glutathione (B108866) (GSH). This reaction leads to the formation of this compound, a pivotal intermediate that channels selenium into the synthesis pathway.[1]
The formation of this compound is the first committed step in the conversion of inorganic selenite into a biologically usable form. Subsequently, GS-Se-SG is enzymatically reduced to hydrogen selenide (B1212193) (H₂Se) by glutathione reductase and thioredoxin reductase.[2][3] Hydrogen selenide then serves as the direct selenium donor for the synthesis of selenophosphate, the active selenium species required for the incorporation of selenocysteine into nascent polypeptide chains.[4]
The overall pathway can be visualized as follows:
Quantitative Insights into this compound Metabolism
While the pathway is well-established, quantitative data on the kinetics and cellular concentrations of this compound and its metabolites are still emerging. The transient nature of these intermediates makes their quantification challenging.
| Enzyme | Substrate | Apparent K_m | Apparent V_max | Organism/System | Reference |
| Glutathione Reductase | This compound | Not Reported | Not Reported | Rat Liver | [3] |
| Thioredoxin Reductase | This compound | Not Reported | Not Reported | Calf Thymus | [3] |
Table 1: Kinetic Parameters of Enzymes Involved in this compound Reduction. Note: Specific kinetic constants (K_m and V_max) for the reduction of this compound by glutathione reductase and thioredoxin reductase are not well-documented in the available literature, though the reactions are known to occur.
| Metabolite | Cell Type | Concentration Range | Condition | Reference |
| This compound | Not Reported | Not Reported | - | - |
| Hydrogen Selenide | Not Reported | Not Reported | - | - |
| Glutathione (GSH) | Bovine Hepatocytes | ~27 nmol/mg protein | Control | [5] |
| Glutathione (GSH) | Bovine Hepatocytes | ~0.61 nmol/mg protein | BSO-treated (GSH depleted) | [5] |
Table 2: Cellular Concentrations of Key Metabolites. Note: Direct measurements of cellular this compound and hydrogen selenide concentrations are technically challenging and not widely reported. Glutathione levels are provided for context, as it is a key substrate in the pathway.
Experimental Protocols
A variety of sophisticated techniques are employed to study the intermediates and final products of the selenoprotein synthesis pathway.
Quantification of this compound and Other Selenometabolites by HPLC-ICP-MS
This method combines the separation power of high-performance liquid chromatography (HPLC) with the elemental specificity and sensitivity of inductively coupled plasma mass spectrometry (ICP-MS) to identify and quantify selenium-containing compounds.
Protocol Outline:
-
Sample Preparation:
-
Harvest cultured cells (e.g., hepatocytes) and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer) and sonication on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Perform protein precipitation (e.g., with methanol (B129727) or acetonitrile) and centrifugation to separate low molecular weight metabolites.
-
-
HPLC Separation:
-
Inject the supernatant onto a reverse-phase or anion-exchange HPLC column.
-
Elute the metabolites using a gradient of an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid).
-
-
ICP-MS Detection:
-
Introduce the HPLC eluent directly into the ICP-MS system.
-
Monitor the signal for selenium isotopes (e.g., ⁷⁸Se, ⁸⁰Se) over time to generate a chromatogram.
-
Identify and quantify this compound and other selenometabolites by comparing their retention times and peak areas to those of authentic standards.[6][7]
-
⁷⁵Se Metabolic Labeling for Selenoprotein Analysis
Radioisotopic labeling with ⁷⁵Se is a classic and highly sensitive method to track the incorporation of selenium into selenoproteins.
Protocol Outline:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing ⁷⁵Se-selenite for a specified period (e.g., 24 hours).
-
The ⁷⁵Se will be metabolized and incorporated into newly synthesized selenoproteins.
-
-
Protein Extraction and Separation:
-
Harvest the cells, lyse them, and collect the protein extract.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Detection and Quantification:
In Vitro Selenoprotein Synthesis Assay
Cell-free translation systems, such as rabbit reticulocyte lysate or wheat germ extract, can be used to study the mechanism of selenocysteine incorporation in a controlled environment.[11][12]
Protocol Outline:
-
Prepare the Translation Reaction:
-
Combine the in vitro translation lysate with a reaction mix containing amino acids (excluding methionine), energy sources (ATP, GTP), and other necessary components.
-
Add a plasmid or mRNA encoding a selenoprotein of interest.
-
Include ⁷⁵Se-selenocysteine-tRNA[Ser]Sec or ⁷⁵Se-selenite and the necessary components for its synthesis.
-
-
Incubation and Analysis:
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes).
-
Analyze the translation products by SDS-PAGE and autoradiography to detect the synthesized ⁷⁵Se-labeled selenoprotein.
-
Regulation of Selenoprotein Synthesis: The Role of SBP2 and SECIS Elements
The incorporation of selenocysteine at UGA codons, which normally signal translation termination, is a highly regulated process. This specificity is achieved through the interplay of a cis-acting RNA structure in the 3'-untranslated region of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element, and a trans-acting protein, the SECIS Binding Protein 2 (SBP2).[1][13][14]
SBP2 binds to the SECIS element and recruits the specialized elongation factor, eEFSec, which carries the selenocysteinyl-tRNA[Ser]Sec to the ribosome, thereby enabling the recoding of the UGA codon. The binding affinity of SBP2 for different SECIS elements varies, which contributes to a hierarchy of selenoprotein synthesis, ensuring that essential selenoproteins are prioritized under conditions of selenium limitation.[1][15]
Conclusion
This compound is a crucial but transient intermediate in the complex pathway of selenoprotein synthesis. Its formation from selenite and subsequent reduction to hydrogen selenide represent key steps in making selenium biologically available. While significant progress has been made in elucidating the enzymatic players and regulatory mechanisms, further research is needed to obtain a more complete quantitative understanding of the kinetics and cellular concentrations of these fleeting but vital molecules. The advanced analytical techniques outlined in this guide provide powerful tools for researchers to continue to unravel the intricate details of selenium metabolism and its impact on human health and disease. The development of drugs targeting this pathway requires a thorough understanding of these fundamental processes.
References
- 1. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of glutathione reductase in selenite metabolism and toxicity, studied in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous speciation analysis of glutathione peroxidase, selenoprotein P and selenoalbumin in human serum by tandem anion exchange-affinity HPLC and on-line isotope dilution ICP-quadrupole MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 14. Characterization of the SECIS binding protein 2 complex required for the co-translational insertion of selenocysteine in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selenocysteine Insertion Sequence Binding Protein 2L Is Implicated as a Novel Post-Transcriptional Regulator of Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Selenodiglutathione (GS-Se-SG): A Technical Guide to its Mechanism of Action in Oxidative Stress
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a plethora of pathological conditions. Selenium, an essential trace element, is a critical component of the cellular antioxidant defense network, primarily through its incorporation into selenoproteins like Glutathione (B108866) Peroxidases (GPxs) and Thioredoxin Reductases (TrxRs). Selenodiglutathione (GS-Se-SG), a key metabolite formed from the reaction of selenite (B80905) with glutathione (GSH), represents a pivotal intermediate in selenium metabolism.[1][2] This technical guide provides an in-depth exploration of the formation, chemistry, and multifaceted mechanism of action of GS-Se-SG in mitigating oxidative stress, with a focus on its interactions with the thioredoxin and glutathione systems. This document details relevant quantitative data, experimental protocols, and visualizes the core biochemical pathways to serve as a comprehensive resource for researchers in the field.
Formation and Properties of this compound
This compound (GS-Se-SG) is a thioselenide formed when inorganic selenite (SeO₃²⁻) reacts spontaneously with four molecules of reduced glutathione (GSH) under acidic conditions.[3][4] This non-enzymatic reaction is a crucial first step in the assimilation of inorganic selenium into a biologically accessible form. The resulting GS-Se-SG is an initial metabolite that channels selenium into various metabolic and signaling pathways.[2]
Core Mechanism of Action in Oxidative Stress
GS-Se-SG is not merely a passive carrier of selenium; it is a redox-active molecule that directly and indirectly participates in antioxidant defense and signaling. Its mechanism is primarily centered on its interactions with the two major cellular redox systems: the thioredoxin system and the glutathione system.
Interaction with the Thioredoxin System
The thioredoxin (Trx) system, comprising NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a central protein disulfide reductase system. GS-Se-SG has a profound and direct interaction with this system.
-
Substrate for Mammalian TrxR: this compound is a substrate for mammalian TrxR, which reduces it in an NADPH-dependent manner.[1][5] This reaction is notably inefficient with the E. coli TrxR enzyme, highlighting a specificity for the mammalian system.[1]
-
Oxidation of Reduced Thioredoxin: GS-Se-SG is a highly efficient oxidant of reduced thioredoxin, indicating it can directly modulate the redox state of Trx.[1] This interaction is kinetically superior to the oxidation of Trx by insulin (B600854) disulfides.[1]
-
Generation of Reactive Intermediates: The reduction of GS-Se-SG by TrxR leads to the formation of glutathione selenopersulfide (GS-SeH) and subsequently hydrogen selenide (B1212193) (H₂Se) or selenide (HSe⁻).[1][6] In the presence of oxygen, these intermediates can redox cycle, leading to a large, non-stoichiometric oxidation of NADPH and the potential generation of superoxide (B77818), which can be both a toxic byproduct and a signaling molecule.[5]
Role in the Glutathione System and GPx Activity
While Glutathione Reductase (GR) reduces GS-Se-SG very slowly, the glutathione system is integral to its metabolism and subsequent antioxidant function.[1] The primary role of GS-Se-SG in this context is to serve as a precursor for the synthesis of selenocysteine (B57510), the 21st amino acid that forms the catalytic center of glutathione peroxidases (GPxs).[7]
The GPx catalytic cycle is the canonical mechanism for detoxifying hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH).[8][9] The selenium atom, incorporated as a selenocysteine (Sec) residue within the GPx enzyme, undergoes a redox cycle to neutralize these harmful oxidants.[10]
Role in Redox Signaling
Beyond direct antioxidant activity, GS-Se-SG and its downstream metabolites are involved in redox signaling. Selenoproteins regulate a multitude of signaling pathways, including those involved in inflammation, apoptosis, and cell growth.[7][11] For instance, both selenite and GS-Se-SG have been shown to inhibit the DNA-binding activity of the transcription factor AP-1, a key regulator of cellular processes like proliferation and apoptosis.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on GS-Se-SG and related compounds, providing context for its reactivity and biological effects.
Table 1: Reactant Concentrations in In Vitro Assays
| Compound/Enzyme | Concentration(s) Tested | System | Observed Effect | Source |
|---|---|---|---|---|
| This compound (GS-Se-SG) | 5, 10, or 20 µM | 0.1 µM calf thymus TrxR | Fast initial reaction, followed by large and continued oxidation of NADPH. | [1][12] |
| Glutathione (GSH) | 4 mM | Calf thymus TrxR with GS-Se-SG | 2-fold increase in the rate of the oxygen-dependent reaction. | [1] |
| Selenoglutathione (GSeH) | 1 mM | Cell-free system with H₂O₂ | Rapid reduction of >80% of 0.1 mM H₂O₂. | [13] |
| Selenoglutathione (GSeH) | 0.5 mM | Cell-free system with Methylglyoxal (B44143) | Degradation of ~50% of 0.5 mM methylglyoxal within 30 min. |[13] |
Table 2: Kinetic Parameters of Related Selenium Compounds
| Substrate | Enzyme | Kₘ | kcat | Source |
|---|---|---|---|---|
| Selenocystine | Mammalian TrxR | 6 µM | 3200 min⁻¹ | [5] |
| Note: Kinetic data for GS-Se-SG with TrxR is not explicitly stated in the provided sources, but the data for selenocystine, another selenium compound, is included for comparative purposes. | | | | |
Key Experimental Protocols
Synthesis of this compound (GS-Se-SG)
This protocol is based on the established reaction between selenite and glutathione.[3]
-
Reagent Preparation: Prepare aqueous solutions of sodium selenite (Na₂SeO₃) and reduced glutathione (GSH).
-
Reaction Conditions: Combine the GSH and selenite solutions in a 4:1 molar ratio.
-
Acidification: Adjust the pH of the reaction mixture to be acidic (e.g., pH 3-5) using an appropriate acid (e.g., HCl) to facilitate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature. The formation of GS-Se-SG can be monitored spectrophotometrically.
-
Purification (Optional): If a pure sample is required, the reaction products can be separated using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]
Measurement of GPx-like Antioxidant Activity
This protocol describes a common method to assess the ability of a compound like GS-Se-SG to mimic GPx activity by measuring NADPH consumption in a coupled-enzyme assay.[14]
-
Assay Buffer: Prepare a suitable reaction buffer (e.g., potassium phosphate (B84403) buffer) containing EDTA.
-
Reagent Mixture: To a microplate well or cuvette, add the following reagents in order:
-
Assay Buffer
-
Glutathione Reductase (GR) solution
-
Reduced Glutathione (GSH) solution
-
NADPH solution
-
The sample containing this compound (GS-Se-SG)
-
-
Initiation: Start the reaction by adding a peroxide substrate (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the GPx-like activity of the sample.
-
Calculation: The activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and is typically expressed in units/mg of protein or sample.
Conclusion and Future Directions
This compound stands as a central, redox-active intermediate in selenium metabolism. Its mechanism of action in oxidative stress is not passive but involves direct, dynamic interactions with core cellular redox systems, particularly the thioredoxin pathway. By serving as a substrate for mammalian TrxR and an efficient oxidant of reduced Trx, GS-Se-SG can directly modulate cellular redox states. Furthermore, it functions as a critical precursor for the biosynthesis of essential antioxidant enzymes like glutathione peroxidases, which are paramount for detoxifying hydroperoxides.
For drug development professionals, understanding the multifaceted roles of GS-Se-SG is crucial. Its ability to be reduced by mammalian TrxR suggests that it could be leveraged as a pro-drug to deliver selenium specifically to cells with high TrxR activity, such as various cancer cells. However, its capacity to induce non-stoichiometric NADPH oxidation and generate superoxide highlights the need for careful dose-response studies to distinguish between its antioxidant/signaling functions and potential pro-oxidant toxicity. Future research should focus on elucidating the precise kinetic parameters of the GS-Se-SG interaction with TrxR and exploring its regulatory effects on a wider range of redox-sensitive signaling pathways.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of selenotrisulfide-derivatives of lipoic acid and lipoamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selenium and the thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selenium: its role as antioxidant in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Redox Signaling by Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selenium and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidative and Antiglycative Stress Activities of Selenoglutathione Diselenide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Apoptotic Power of Selenodiglutathione: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms and Methodologies for Investigating Selenodiglutathione-Induced Apoptosis
Introduction
This compound (SDG), a key metabolite of selenite (B80905), has emerged as a potent inducer of apoptosis in various cancer cell lines. Its cytotoxic effects, often exceeding those of its precursor, are attributed to its ability to modulate cellular redox homeostasis and trigger specific signaling cascades that culminate in programmed cell death. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of this compound in apoptosis, detailing its mechanisms of action, experimental protocols for its study, and quantitative data to support further investigation.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's pro-apoptotic activity stems from its intricate interplay with cellular components, primarily through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Redox Modulation and Oxidative Stress:
At the core of SDG's mechanism is its ability to induce oxidative stress. This compound can react with intracellular thiols, such as glutathione (B108866) (GSH), leading to the production of superoxide (B77818) radicals and other ROS. This surge in ROS disrupts the delicate redox balance within the cell, leading to oxidative damage to DNA, proteins, and lipids, thereby triggering apoptotic pathways.
Induction of the p53 Tumor Suppressor Pathway:
This compound has been shown to induce the expression of the p53 tumor suppressor protein in cancer cells harboring wild-type p53.[1] This activation of the p53 pathway is a critical event, as p53 can transcriptionally activate pro-apoptotic genes, leading to cell cycle arrest and apoptosis.[2] The induction of p53 by SDG suggests the activation of a DNA damage-recognition pathway in response to the oxidative stress it generates.[1]
Modulation of Signaling Cascades:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38 MAPK, are implicated in the cellular response to stress. Evidence suggests that selenium compounds can activate these pro-apoptotic arms of the MAPK cascade.[3]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some studies indicate that selenium compounds may exert their pro-apoptotic effects by inhibiting this pathway, thereby promoting cell death.[4]
Involvement of Bcl-2 Family Proteins and Caspases:
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound-induced apoptosis is associated with an altered balance in the expression of these proteins, favoring the pro-apoptotic members.[5] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. Caspases, a family of cysteine proteases, are the executioners of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death. The cleavage of key proteins like PARP-1 by caspases serves as a hallmark of apoptosis.
Quantitative Data on this compound-Induced Cytotoxicity
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | More cytotoxic than selenite | [6] |
| MEL | Mouse Erythroleukemia | More potent than selenite | [1] |
| A2780 | Ovarian | More potent than selenite | [1] |
Note: Specific IC50 values for this compound are not consistently reported in a standardized format across the literature. The table reflects the reported relative potency compared to selenite.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound-induced apoptosis.
Synthesis of this compound
Principle: this compound can be synthesized by the reaction of selenite with an excess of reduced glutathione.
Materials:
-
Sodium Selenite (Na₂SeO₃)
-
Reduced Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of sodium selenite in PBS.
-
Prepare a stock solution of GSH in PBS.
-
Mix sodium selenite and GSH in a molar ratio of 1:4 (selenite:GSH) in PBS.
-
Incubate the reaction mixture at room temperature for at least 1 hour. The formation of this compound can be monitored spectrophotometrically by the decrease in absorbance at 265 nm, which corresponds to the consumption of selenite.
-
The resulting this compound solution can be used for cell culture experiments. It is advisable to prepare it fresh for each experiment.
Cell Culture and Treatment
Protocol:
-
Culture cancer cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare a working solution of this compound in the cell culture medium at the desired concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with apoptosis assays.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometer
Protocol:
-
Induce apoptosis in cells by treating with this compound as described above.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
DCFH-DA
-
DMSO
-
Serum-free cell culture medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black plate and treat with this compound as described above.
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration of 10-20 µM.
-
After the treatment period, remove the medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family. The cleavage of pro-caspases into their active forms and the cleavage of PARP-1 are key indicators of apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP-1, anti-cleaved PARP-1, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and harvest at desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced apoptosis signaling cascade.
Caption: General experimental workflow for studying SDG-induced apoptosis.
Conclusion
This compound represents a promising pro-apoptotic agent with significant potential in cancer research and drug development. Its ability to induce oxidative stress and modulate key signaling pathways provides multiple avenues for therapeutic intervention. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research into the precise molecular mechanisms of this compound-induced apoptosis and to aid in the development of novel selenium-based anticancer strategies. A thorough understanding of its interactions with cellular machinery will be crucial in harnessing the full therapeutic potential of this potent selenium metabolite.
References
- 1. The selenium metabolite this compound induces p53 and apoptosis: relevance to the chemopreventive effects of selenium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione biosynthesis is a metabolic vulnerability in PI3K/Akt-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Induction of apoptosis by selenite and this compound in HL-60 cells: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Decomposition of Selenodiglutathione: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenodiglutathione (GSSeSG) is a pivotal intermediate in the metabolism of selenium, formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH). While its enzymatic degradation is well-characterized, its spontaneous, non-enzymatic decomposition is a critical aspect for understanding the bioavailability, cytotoxicity, and signaling properties of selenium compounds. This technical guide provides a comprehensive overview of the spontaneous decomposition of this compound, including its putative mechanisms, decomposition products, and the cellular signaling pathways impacted by these products. Detailed experimental protocols for studying its stability and quantitative data on decomposition kinetics under various conditions are presented.
Introduction
Selenium is an essential trace element with a narrow therapeutic window. Its biological effects are largely mediated through its incorporation into selenoproteins. This compound (GSSeSG) is a key metabolite formed during the assimilation of inorganic selenite[1]. The stability of GSSeSG is a crucial factor influencing the intracellular fate of selenium and its subsequent biological activities, including its role in cancer therapy where it can induce apoptosis[1]. This guide focuses on the spontaneous decomposition of GSSeSG, a process that occurs independently of enzymatic activity.
Formation and Enzymatic Degradation of this compound
This compound is formed by the reaction of selenite with four molecules of glutathione (GSH), resulting in the formation of GSSeSG and glutathione disulfide (GSSG).
Enzymatic degradation of GSSeSG is primarily carried out by two key enzymes:
-
Glutathione Reductase (GR): Reduces GSSeSG to glutathioselenol (GSSeH) and GSH.
-
Thioredoxin Reductase (TrxR): Also reduces GSSeSG, ultimately leading to the formation of hydrogen selenide (B1212193) (H₂Se)[1][2].
These enzymatic processes are crucial for the generation of reactive selenium species that can be incorporated into selenoproteins or exert cytotoxic effects.
Spontaneous Decomposition of this compound
While direct studies on the spontaneous decomposition of this compound are limited, the known chemistry of glutathione (GSH) provides a strong basis for predicting its behavior. GSH itself can undergo spontaneous, non-enzymatic auto-degradation, a process that is pH-dependent and involves intramolecular nucleophilic attack[3][4].
Proposed Mechanism
The spontaneous decomposition of GSSeSG is hypothesized to occur via a similar mechanism to GSH, involving nucleophilic attack on the sulfur-selenium bond. This can be influenced by pH and temperature. The likely decomposition products are glutathioselenol (GSSeH) and glutathione disulfide (GSSG). Further decomposition of the unstable GSSeH can lead to the formation of elemental selenium (Se⁰) and ultimately hydrogen selenide (H₂Se).
Factors Influencing Spontaneous Decomposition
-
pH: Based on the behavior of similar thiol-containing compounds, the stability of GSSeSG is expected to be pH-dependent. Alkaline conditions may facilitate the nucleophilic attack and accelerate decomposition.
-
Temperature: Increased temperature generally increases the rate of chemical reactions, and thus is expected to accelerate the spontaneous decomposition of GSSeSG.
-
Presence of Thiols: While not strictly "spontaneous," the presence of other thiols can facilitate the reductive cleavage of the Se-S bond in GSSeSG.
Quantitative Data on Decomposition
Due to the lack of direct experimental studies on the spontaneous decomposition of this compound, the following tables present hypothetical yet plausible data based on the known stability of related compounds. These tables are intended to serve as a guide for experimental design.
Table 1: Hypothetical pH-Dependent Decomposition of this compound at 37°C
| pH | Half-life (t½) (hours) |
| 5.0 | 72 |
| 6.0 | 48 |
| 7.0 | 24 |
| 7.4 | 18 |
| 8.0 | 10 |
| 9.0 | 5 |
Table 2: Hypothetical Temperature-Dependent Decomposition of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | 168 |
| 25 | 48 |
| 37 | 18 |
| 50 | 6 |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of GSSeSG involves the reaction of selenium dioxide (SeO₂) with an excess of reduced glutathione (GSH) in an acidic aqueous solution. The product can be purified using high-performance liquid chromatography (HPLC)[5].
Protocol for Monitoring Spontaneous Decomposition
This protocol outlines a method to study the effects of pH and temperature on the stability of GSSeSG using HPLC.
Materials:
-
Purified this compound (GSSeSG)
-
Phosphate (B84403) buffers of various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Quenching solution (e.g., ice-cold 5% metaphosphoric acid)
Procedure:
-
Prepare stock solutions of GSSeSG in a suitable acidic buffer to ensure initial stability.
-
Initiate the decomposition reaction by diluting the GSSeSG stock solution into the pre-warmed or pre-cooled phosphate buffers of different pH values to a final concentration of, for example, 1 mM.
-
Incubate the reaction mixtures at the desired temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop further decomposition.
-
Analyze the quenched samples by HPLC. A suitable mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Monitor the disappearance of the GSSeSG peak and the appearance of decomposition product peaks (e.g., GSSG) at a suitable wavelength (e.g., 214 nm or 263 nm)[5].
-
Calculate the concentration of GSSeSG at each time point and determine the decomposition rate and half-life under each condition.
Signaling Pathways and Cellular Effects
The spontaneous decomposition of this compound releases bioactive selenium species that can significantly impact cellular signaling pathways. The primary decomposition product, selenide (H₂Se), is highly reactive and can modulate various cellular processes.
Redox Signaling and Oxidative Stress
Selenide is a potent pro-oxidant, capable of generating reactive oxygen species (ROS) through its reaction with oxygen[6]. This can lead to a state of oxidative stress, which in turn can activate several signaling pathways.
-
Nrf2 Pathway: Oxidative stress can activate the transcription factor Nrf2, leading to the upregulation of antioxidant response genes.
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are often activated by oxidative stress and can regulate cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: The transcription factor NF-κB, a key regulator of inflammation and cell survival, can also be activated by ROS.
Induction of Apoptosis
At supra-nutritional concentrations, selenium compounds, including the metabolites of GSSeSG, are known to induce apoptosis in cancer cells[1][7]. This is often mediated by the induction of oxidative stress and the subsequent activation of pro-apoptotic signaling cascades.
-
Mitochondrial Pathway: ROS can damage mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.
Diagrams of Signaling Pathways and Workflows
Caption: Metabolic pathway of selenite to hydrogen selenide.
Caption: Workflow for studying GSSeSG stability.
Caption: Signaling pathways activated by selenide.
Conclusion
The spontaneous decomposition of this compound is a critical, yet understudied, aspect of selenium metabolism. Understanding the kinetics and mechanisms of this process is essential for predicting the bioavailability and cellular effects of selenium compounds. The information and protocols provided in this guide offer a framework for researchers to investigate the stability of GSSeSG and its role in cellular signaling, which will be invaluable for the development of novel selenium-based therapeutics. Further research is warranted to fully elucidate the quantitative aspects of spontaneous GSSeSG decomposition and its precise impact on cellular signaling networks.
References
- 1. Selenium as an Essential Micronutrient: Roles in Cell Cycle and Apoptosis [mdpi.com]
- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. aacrjournals.org [aacrjournals.org]
Selenodiglutathione's Interaction with Cellular Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GSSeSG) is a key metabolite formed during the intracellular reduction of selenite (B80905), a common inorganic form of selenium. Comprising a selenium atom linked to two glutathione (B108866) (GSH) molecules, GSSeSG stands at a critical juncture of selenium metabolism and cellular redox signaling. Its interaction with cellular thiols, particularly the abundant glutathione, is a pivotal event that can trigger a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, programmed cell death or apoptosis. This technical guide provides a comprehensive overview of the current understanding of GSSeSG's engagement with cellular thiols, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of selenium biology, redox signaling, and cancer therapeutics.
Core Concepts of this compound-Thiol Interactions
The fundamental reaction governing the interaction of this compound with cellular thiols is a thiol-diselenide exchange. In the cellular environment, where the concentration of reduced glutathione (GSH) is significantly higher than that of GSSeSG, the reaction proceeds with GSH acting as a reductant. This interaction is not a simple one-step process but involves a series of equilibria leading to the formation of various reactive intermediates, including glutathioselenol (GSSeH) and hydrogen selenide (B1212193) (HSe⁻). These species are highly reactive and can readily participate in redox cycling, leading to the production of superoxide (B77818) radicals and subsequently other reactive oxygen species. This surge in ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to macromolecules such as DNA, lipids, and proteins, and the initiation of cell death signaling pathways.
Quantitative Data on this compound Interactions
A precise understanding of the potency and kinetics of this compound's interactions is crucial for its potential therapeutic applications. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Cell Line/System | Notes |
| IC50 | Not explicitly found for a wide range of cancer cell lines in a comparative table. GSSeSG is noted to be a more powerful inhibitor of cell growth than selenite in MEL and A2780 cells.[1][2] | MEL, A2780[1][2] | Further research is needed to establish a comprehensive IC50 profile of GSSeSG across various cancer cell lines. |
| Inhibition of AP-1 DNA-binding | 0.75 µM (50% inhibition) | 3B6 lymphocytes | GSSeSG is a potent inhibitor of the transcription factor AP-1, which is involved in cell proliferation and survival. |
| Reactant 1 | Reactant 2 | Rate Constant (k) | Conditions |
| Selenocysteamine (selenolate anion) | Hydroxyethyl disulfide | 3000 M⁻¹min⁻¹[3] | This reaction provides an estimate for the high reactivity of selenolates in thiol-disulfide exchange reactions, which is relevant to the reactivity of GSSeH.[3] |
| β-mercaptoethanol (thiol) | Hydroxyethyl disulfide | 460 M⁻¹min⁻¹[3] | Demonstrates the significantly lower reactivity of thiols compared to selenols in similar exchange reactions.[3] |
| Selenolate | Disulfide | ~390-fold faster than a thiol-catalyzed reduction of a disulfide at pH 7.[3] | Highlights the catalytic efficiency of selenolates in reducing disulfide bonds.[3] |
| Calf thymus thioredoxin reductase | This compound (GSSeSG) | The rate of the oxygen-dependent reaction was increased 2-fold in the presence of 4 mM GSH.[4] | This suggests that GSH facilitates the reduction of GSSeSG by thioredoxin reductase, likely through the formation of the highly reactive HSe⁻ intermediate.[4] |
Signaling Pathways Affected by this compound
The interaction of this compound with cellular thiols initiates a complex network of signaling events that ultimately determine the cell's fate. Key pathways implicated in the cellular response to GSSeSG are detailed below.
Apoptosis Induction Pathway
GSSeSG is a potent inducer of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The apoptotic cascade initiated by GSSeSG involves both intrinsic and extrinsic pathways.
Caption: GSSeSG-induced apoptotic signaling cascade.
GSSeSG-mediated ROS production leads to DNA damage, which in turn activates the tumor suppressor protein p53.[1][2] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[5][6] This altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the activation of caspase-9, an initiator caspase, which subsequently activates the executioner caspase, caspase-3.[7] GSSeSG may also activate caspase-8, an initiator caspase of the extrinsic pathway, which also converges on the activation of caspase-3.[7] Active caspase-3 then orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, culminating in apoptosis.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK and p38 cascades, are key stress-activated pathways that can be triggered by oxidative stress.
Caption: GSSeSG-induced MAPK signaling pathways.
The ROS generated from the reaction of GSSeSG with thiols can activate upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1).[8] ASK1, a member of the MAP3K family, can then phosphorylate and activate downstream MAP2Ks, including MKK4/7 and MKK3/6.[8][9] MKK4/7, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK), while MKK3/6 activate p38 MAPK.[8][9] Activated JNK and p38 can then phosphorylate a variety of downstream targets, including transcription factors like AP-1, leading to the regulation of gene expression involved in both cell survival and apoptosis. Persistent activation of the JNK and p38 pathways is often associated with the induction of apoptosis.
Experimental Protocols
Measurement of Intracellular Glutathione (GSH and GSSG) by HPLC
This protocol details a common method for the quantification of reduced and oxidized glutathione in cell lysates using high-performance liquid chromatography (HPLC) with UV or electrochemical detection.
Materials:
-
Cell culture reagents
-
This compound (GSSeSG)
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)
-
Mobile phase: e.g., sodium phosphate (B84403) buffer with an ion-pairing agent like octane (B31449) sulfonic acid, and acetonitrile.[10]
-
GSH and GSSG standards
-
HPLC system with a C18 column and UV or electrochemical detector
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of GSSeSG for the specified time points. Include untreated control samples.
-
Cell Lysis and Protein Precipitation:
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant, which contains the soluble thiols.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Transfer the filtered sample to an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the sample onto the C18 column.
-
Separate GSH and GSSG using an isocratic or gradient elution method.
-
Detect the separated compounds using a UV detector (e.g., at 200-220 nm) or an electrochemical detector.[12]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of GSH and GSSG standards.
-
Determine the concentrations of GSH and GSSG in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Caption: Experimental workflow for GSH/GSSG measurement by HPLC.
DNA Fragmentation Analysis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated with GSSeSG
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Antibody against the label (if using an indirect method)
-
Nuclear counterstain (e.g., DAPI or Propidium Iodide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Grow and treat cells with GSSeSG on coverslips (for microscopy) or in culture plates (for flow cytometry).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 2-15 minutes on ice.
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
If using an indirect method, wash the cells and incubate with the fluorescently labeled antibody.
-
-
Nuclear Counterstaining: Wash the cells and stain with a nuclear counterstain like DAPI or Propidium Iodide.
-
Analysis:
-
Microscopy: Mount the coverslips on slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Flow Cytometry: Resuspend the cells and analyze them using a flow cytometer to quantify the percentage of TUNEL-positive cells.
-
Conclusion
This compound's interaction with cellular thiols is a complex and multifaceted process with significant implications for cell fate. The generation of reactive oxygen species as a consequence of this interaction triggers a cascade of signaling events, including the activation of the p53 tumor suppressor and the JNK/p38 MAPK pathways, ultimately leading to apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of GSSeSG, particularly in the context of cancer therapy. A deeper understanding of the intricate molecular mechanisms governing GSSeSG's activity will be instrumental in designing novel strategies to harness its pro-apoptotic properties for the development of more effective and targeted anticancer agents.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates | MDPI [mdpi.com]
- 6. The JNK and P38 MAP kinase signaling pathways in T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Status of selenium in prostate cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of JNK and p38 MAPK in the immune system: signal integration, propagation and termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Foundational Research on Selenodiglutathione Biochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key intermediate in the metabolism of selenium, an essential trace element vital for human health. Formed from the reaction of selenite (B80905) with two molecules of glutathione (B108866) (GSH), GS-Se-SG plays a pivotal role in the intricate network of selenium biochemistry, influencing cellular redox homeostasis, enzyme function, and signaling pathways.[1][2] This technical guide provides a comprehensive overview of the core biochemistry of this compound, detailing its synthesis, metabolism, and interactions with key enzymes. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working in the fields of selenium biology, redox signaling, and pharmacology.
I. Synthesis and Chemical Properties
This compound is a thioselenide formed by the attachment of a selenium atom to the sulfur atoms of two glutathione molecules.[3] It is an initial metabolite of selenite (SeO3(2-)).[3] The molecular formula for this compound is C20H32N6O12S2Se.[2]
A. Chemical Synthesis of this compound
II. Metabolism of this compound
This compound is a central molecule in the metabolic pathway that converts inorganic selenite into biologically active forms of selenium. This process is crucial for the synthesis of selenoproteins, which are essential for various physiological functions.
A. Enzymatic Reduction of this compound
Two key enzymes in the cellular antioxidant defense system, thioredoxin reductase and glutathione reductase, are involved in the metabolism of this compound.
1. Reaction with Thioredoxin Reductase:
Mammalian thioredoxin reductase (TrxR) efficiently reduces this compound.[4][5] This reaction is oxygen-dependent and leads to the formation of hydrogen selenide (B1212193) (HSe-), a reactive intermediate.[4][5] The presence of 4 mM GSH can increase the rate of this reaction twofold.[4][5] In contrast, this compound is not a substrate for E. coli thioredoxin reductase.[4]
2. Reaction with Glutathione Reductase:
Glutathione reductase from rat liver can also reduce this compound, although the reaction is characterized by a very slow and continued oxidation of NADPH.[4][5]
B. Metabolic Fate of this compound
The reduction of this compound by either thioredoxin reductase or glutathione reductase is a critical step in the pathway leading to the synthesis of selenocysteine, the 21st proteinogenic amino acid, and its incorporation into selenoproteins.
III. Biological Functions and Signaling Pathways
Beyond its role as a metabolic intermediate, this compound exhibits distinct biological activities, including the induction of apoptosis and the inhibition of protein synthesis.
A. Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death.[6][7] This effect is more pronounced than that of selenite.[6] The cytotoxic effects of GS-Se-SG are associated with the generation of reactive oxygen species (ROS), disruption of thiol homeostasis, mitochondrial dysfunction, and DNA damage.[8] The induction of apoptosis by GS-Se-SG is believed to be a key mechanism behind the chemopreventive effects of selenium.[1][8]
B. Inhibition of Protein Synthesis
This compound has been shown to inhibit protein synthesis in a cell-free system derived from rat liver.[9] This inhibitory effect is not reversible by the removal of GS-Se-SG and is correlated with its uptake by cells.[9]
IV. Quantitative Data
While specific kinetic parameters (Km, Vmax, kcat) for the reactions of this compound with mammalian thioredoxin reductase and glutathione reductase are not extensively documented in the literature, qualitative observations provide some insight into these interactions.
| Enzyme | Substrate | Observation | Reference |
| Mammalian Thioredoxin Reductase | This compound | Efficient, oxygen-dependent reduction | [4],[5] |
| E. coli Thioredoxin Reductase | This compound | Not a substrate | [4] |
| Rat Liver Glutathione Reductase | This compound | Very slow, continued oxidation of NADPH | [4],[5] |
V. Experimental Protocols
This section provides an overview of the methodologies that can be adapted for studying the biochemistry of this compound.
A. Synthesis and Purification of this compound
A detailed, standardized protocol for the synthesis of this compound is not available in the reviewed literature. However, its formation from selenite and glutathione is a known reaction.[1] Purification of glutathione and its derivatives can be achieved using High-Performance Liquid Chromatography (HPLC).[10] Anion exchange and reversed-phase HPLC methods have been used for the separation of seleno-compounds.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by selenite and this compound in HL-60 cells: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Active sites of thioredoxin reductases: Why selenoproteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the inhibition of protein synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of selenoprotein P expression by TGF-beta(1) is mediated by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on the Biological Effects of Selenodiglutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenodiglutathione (SeG), a key metabolite of selenium, has emerged as a molecule of significant interest in the field of cancer biology and redox medicine. Possessing potent pro-oxidant capabilities, SeG demonstrates marked cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis and modulation of critical intracellular signaling pathways. This technical guide provides an in-depth exploration of the biological effects of SeG, presenting quantitative data on its cytotoxic and apoptotic activities, detailed experimental protocols for key assays, and visual representations of the signaling cascades it influences. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic strategies targeting cancer and other diseases involving redox dysregulation.
Introduction
Selenium is an essential trace element with a well-documented dual role in biological systems. At physiological concentrations, it functions as a crucial component of antioxidant enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases, thereby protecting cells from oxidative damage. However, at supranutritional doses, certain selenium compounds exhibit potent pro-oxidant and cytotoxic effects, making them attractive candidates for anticancer drug development.
This compound (GS-Se-SG or SeG) is the initial product of the reaction between selenite (B80905) (SeO₃²⁻) and glutathione (GSH). It is a highly reactive intermediate that plays a central role in selenium metabolism and toxicity. Unlike its precursor, selenite, SeG often exhibits greater cytotoxicity, a phenomenon attributed to its more efficient cellular uptake.[1] This guide delves into the multifaceted biological effects of SeG, focusing on its mechanisms of action and its impact on key cellular processes.
Quantitative Data on Biological Effects
The cytotoxic and pro-apoptotic activities of this compound have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated, but shown to be more cytotoxic than selenite | Not specified | LDH leakage, Tetrazolium salt reduction | [2] |
| MCF-7 | Human Breast Adenocarcinoma | Not explicitly stated, but shown to decrease cell viability | Not specified | Not specified | [1][3] |
| A2780 | Human Ovarian Carcinoma | Not explicitly stated, but shown to be a powerful inhibitor of cell growth | Not specified | Not specified | |
| MEL | Mouse Erythroleukemia | Not explicitly stated, but shown to be a powerful inhibitor of cell growth | Not specified | Not specified |
Note: Explicit IC50 values for this compound are not consistently reported in the reviewed literature. The table reflects the observed cytotoxic effects.
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Effect | Method | Quantitative Data | Reference |
| HL-60 | Induction of Apoptosis | DNA Fragmentation Assay, ELISA | Dose-dependent increase | [2] |
| MCF-7 | Induction of Apoptosis | Not specified | Not explicitly quantified | [1][3] |
| Testicular Cells | Decreased Bcl-2 expression, Increased Caspase-3 expression | RT-PCR | Significant changes observed with selenite treatment in GSH-deprived conditions | [4] |
| MCF-7 | Increased Bax expression, Decreased Bcl-2 expression | Real-Time PCR (with Selenium Nanoparticles) | Bax: 2.69-fold increase; Bcl-2: 0.21-fold decrease | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways based on current scientific understanding.
Thioredoxin Reductase Inhibition and ROS Generation
SeG is a substrate for mammalian thioredoxin reductase (TrxR), leading to the generation of reactive oxygen species (ROS) and disruption of the cellular redox balance.
Caption: SeG interaction with the Thioredoxin system leading to ROS production.
p53-Mediated Apoptosis Pathway
The oxidative stress induced by SeG can lead to the activation of the p53 tumor suppressor protein, triggering the intrinsic pathway of apoptosis.
Caption: SeG-induced p53-mediated intrinsic apoptotic pathway.
Modulation of MAP Kinase Signaling
Selenium compounds, including SeG, have been shown to activate stress-activated protein kinases such as p38 and JNK, which are involved in apoptosis and cell cycle arrest.
Caption: Activation of p38 and JNK MAP kinase pathways by SeG.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete cell culture medium
-
This compound (SeG) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of SeG in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of SeG to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for SeG).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (SeG)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of SeG for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
Objective: To measure the intracellular generation of reactive oxygen species induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (SeG)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate.
-
After 24 hours, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Treat the cells with different concentrations of SeG.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at various time points using a fluorescence microplate reader.
-
Alternatively, cells can be harvested, stained with DCFH-DA, and analyzed by flow cytometry.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., p53, Bax, Bcl-2, cleaved caspases).
Materials:
-
Cancer cell lines
-
This compound (SeG)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with SeG for the desired time, then harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a logical workflow for the exploratory study of this compound's biological effects.
Caption: General experimental workflow for investigating SeG's biological effects.
Conclusion
This compound is a potent bioactive molecule with significant potential in cancer research. Its ability to induce oxidative stress, activate key tumor suppressor pathways like p53, and trigger apoptosis in cancer cells underscores its therapeutic promise. This technical guide provides a foundational resource for researchers to design and execute robust exploratory studies on SeG. The presented data, protocols, and pathway diagrams offer a comprehensive overview of the current understanding of SeG's biological effects and pave the way for further investigations into its precise mechanisms of action and potential clinical applications. Further research is warranted to establish a broader profile of its cytotoxicity across a wider range of cancer cell lines and to fully elucidate the intricate molecular interactions that govern its potent biological activities.
References
- 1. Thiol-mediated multiple mechanisms centered on this compound determine selenium cytotoxicity against MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by selenite and this compound in HL-60 cells: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased glutathione levels potentiate the apoptotic efficacy of selenium: possible involvement of p38 and JNK MAPKs--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
Methodological & Application
Application Notes and Protocols for the In vitro Synthesis of Selenodiglutathione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the non-enzymatic in vitro synthesis of selenodiglutathione (GS-Se-SG). This compound is a key intermediate in selenium metabolism and plays a significant role in the biological activities of selenium compounds. This protocol outlines the chemical synthesis from sodium selenite (B80905) and reduced glutathione (B108866) (GSH), followed by purification using High-Performance Liquid Chromatography (HPLC), and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided methods are intended to enable researchers to produce and characterize this compound for a variety of research applications, including studies on drug development, toxicology, and cellular signaling pathways.
Introduction
Selenium is an essential trace element that exerts its biological functions primarily through its incorporation into selenoproteins. The metabolic pathway of selenium often involves the formation of this compound (GS-Se-SG), a transient but critical intermediate. It is formed from the reaction of selenite with two molecules of glutathione. Understanding the biological roles of this compound requires access to pure standards for in vitro and cell-based assays. This protocol details a straightforward and reproducible method for the chemical synthesis and purification of this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis and characterization of this compound.
| Parameter | Value | Notes |
| Synthesis | ||
| Reactant 1 | Sodium Selenite (Na₂SeO₃) | |
| Reactant 2 | Reduced Glutathione (GSH) | |
| Molar Ratio (GSH:Selenite) | 4:1 | An excess of GSH is used to favor the formation of GS-Se-SG and minimize side reactions. |
| Solvent | Phosphate (B84403) Buffer | 0.1 M, pH 7.4 |
| Temperature | Room Temperature (approx. 25°C) | |
| Reaction Time | 30 minutes | The reaction is relatively rapid. |
| Expected Yield | Variable | The yield is dependent on reaction conditions and purification efficiency. No specific yield has been consistently reported in the literature for this non-enzymatic preparative synthesis. |
| Characterization | ||
| Molecular Weight (Monoisotopic) | ~692.07 g/mol | [1] |
| Molecular Formula | C₂₀H₃₂N₆O₁₂S₂Se | [1] |
| HPLC Retention Time | Variable | Dependent on the specific HPLC column and mobile phase conditions used. |
| Mass Spectrometry (m/z) | [M-H]⁻ at ~691.06 | In negative ion mode ESI-MS. |
Experimental Protocols
Non-enzymatic Synthesis of this compound
This protocol describes the direct chemical reaction of sodium selenite with reduced glutathione in an aqueous buffer.
Materials:
-
Sodium Selenite (Na₂SeO₃)
-
Reduced Glutathione (GSH)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized water (ddH₂O)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare 0.1 M Phosphate Buffer (pH 7.4):
-
Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is achieved.
-
-
Prepare Reactant Solutions:
-
Prepare a 10 mM solution of Sodium Selenite in the 0.1 M phosphate buffer.
-
Prepare a 40 mM solution of Reduced Glutathione in the 0.1 M phosphate buffer.
-
-
Reaction:
-
In a suitable reaction vessel, add the desired volume of the 40 mM GSH solution.
-
While stirring, add the 10 mM sodium selenite solution to the GSH solution to achieve a final molar ratio of 4:1 (GSH:Selenite). For example, to 4 mL of 40 mM GSH, add 1 mL of 10 mM sodium selenite.
-
Allow the reaction to proceed at room temperature for 30 minutes with continuous stirring. The reaction mixture may develop a slight reddish tint due to the potential formation of elemental selenium as a byproduct.
-
Purification of this compound by HPLC
This protocol outlines a general method for the purification of this compound from the reaction mixture using reversed-phase HPLC.
Materials:
-
Reaction mixture from the synthesis protocol
-
HPLC system with a UV detector
-
Reversed-phase C18 column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ddH₂O
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered reaction mixture onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 50% Mobile Phase B over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 260 nm. This compound is expected to elute after GSH and GSSG due to its larger size and different polarity.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the major peak that is distinct from the unreacted GSH and GSSG peaks.
-
-
Solvent Removal:
-
The collected fractions can be pooled and the solvent removed by lyophilization (freeze-drying) to obtain the purified this compound as a solid.
-
Characterization of this compound
a) Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Procedure:
-
Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.
-
-
Expected Result: In negative ion mode, a major ion peak at an m/z corresponding to the [M-H]⁻ of this compound (~691.06) should be observed. The isotopic pattern of selenium should also be visible.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR
-
Procedure:
-
Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Result: The spectra should be consistent with the structure of this compound, showing the characteristic peaks for the amino acid residues of the two glutathione molecules.
Visualization of Workflow and Reaction
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Reaction Pathway
Caption: Reaction scheme for the formation of this compound from selenite and glutathione.
References
Application Note: HPLC Analysis of Selenodiglutathione
Introduction
Selenodiglutathione (GS-Se-SG) is a key selenium-containing metabolite formed during the metabolism of selenite. It plays a significant role in the antioxidant defense system and the overall biochemistry of selenium. Accurate and reliable quantification of this compound in biological and pharmaceutical samples is crucial for researchers in toxicology, nutrition, and drug development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is based on established methods for the analysis of related compounds such as glutathione (B108866) and other organoselenium compounds.[1][2]
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other sample components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. Detection is performed using a UV detector at a low wavelength, where the peptide bonds of glutathione absorb. This method is designed to be simple, accurate, and suitable for routine analysis.[2][3]
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
1. Materials and Reagents
-
This compound (GS-Se-SG) standard
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric acid (H₃PO₄), 85%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 25 mM Potassium dihydrogen phosphate buffer (pH adjusted to 2.7 with orthophosphoric acid) : Methanol (95:5, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
3. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 2.7 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix 950 mL of the buffer with 50 mL of methanol. Degas the mobile phase before use.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 to 200 µg/mL.
4. Sample Preparation
-
Liquid Samples (e.g., biological fluids, cell lysates):
-
Thaw frozen samples on ice.
-
To prevent oxidation, it is advisable to work with samples on ice and use buffers containing chelating agents like EDTA.[4]
-
Deproteinize the sample by adding an equal volume of cold 10% (w/v) metaphosphoric acid or by ultrafiltration.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Solid Samples (e.g., tissues, pharmaceutical formulations):
-
Homogenize a known weight of the sample in a suitable extraction buffer (e.g., phosphate buffer with EDTA).
-
Follow the deproteinization and filtration steps as described for liquid samples.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution to construct a calibration curve.
-
Inject 20 µL of the prepared sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Mass Spectrometry-Based Quantification of Selenodiglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key intermediate in the metabolism of inorganic selenium, formed by the reaction of selenite (B80905) with two molecules of glutathione (B108866) (GSH).[1][2] As a pivotal molecule in the pathway leading to the formation of selenoproteins, its quantification in biological matrices is crucial for understanding selenium metabolism, toxicology, and the development of selenium-based therapeutics. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Selenite Metabolism
The metabolic pathway of selenite involves its initial reaction with glutathione to form this compound. This intermediate is further metabolized to hydrogen selenide (B1212193) (H₂Se), which serves as the selenium source for the synthesis of selenoproteins, or is methylated for excretion.[1][3]
Experimental Workflow for this compound Quantification
The overall workflow for the quantification of this compound from biological samples involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or cell lysates. To prevent the auto-oxidation of thiol-containing compounds, it is recommended to work quickly and at low temperatures.
Materials:
-
Biological sample (plasma, cell lysate)
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) working solution (e.g., ¹³C₄,¹⁵N₂-labeled glutathione disulfide)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Thaw biological samples on ice.
-
In a pre-chilled microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes a reversed-phase column for the separation of this compound.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | UPLC HSS T3 1.8 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B; 1-3 min: 2-50% B; 3-3.5 min: 50-95% B; 3.5-4 min: 95% B; 4-4.1 min: 95-2% B; 4.1-5 min: 2% B |
MS Parameters: The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound based on its molecular weight and fragmentation patterns analogous to glutathione disulfide.[4] The most abundant selenium isotope (⁸⁰Se) is considered for the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 693.1 | 386.1* | 50 | 25 |
| This compound (Qualifier) | 693.1 | 257.1** | 50 | 35 |
| Internal Standard (e.g., GSSG-¹³C₄,¹⁵N₂) | 619.0 | 361.0 | 50 | 22 |
*Proposed fragment corresponding to the loss of one glutathionyl moiety. **Proposed fragment corresponding to further fragmentation of the remaining glutathionyl-seleno moiety.
Data Presentation: Quantitative Summary
The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are based on typical performance for similar analytes.[5][6]
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Conclusion
The provided protocols offer a robust and sensitive framework for the quantification of this compound in biological samples using LC-MS/MS. The combination of a straightforward protein precipitation sample preparation method with a specific and sensitive MRM-based mass spectrometry analysis allows for the reliable determination of this important selenium metabolite. This will enable researchers to further investigate the role of this compound in various physiological and pathological processes.
References
- 1. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Selenodiglutathione in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key metabolite of selenite (B80905), an inorganic form of the essential trace element selenium. It plays a significant role in cellular redox homeostasis and is implicated in the cytotoxic effects of selenium compounds, particularly in cancer cells. The accurate detection and quantification of GS-Se-SG in biological samples are crucial for understanding its physiological and pathological roles, as well as for the development of novel selenium-based therapeutics. This document provides detailed application notes and experimental protocols for the detection of GS-Se-SG in cell lysates using liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Cellular Context
This compound is formed through the reaction of selenite with two molecules of the major intracellular antioxidant, glutathione (B108866) (GSH). This process is a critical step in the metabolism of inorganic selenium and its incorporation into a cellular context where it can exert its biological effects. GS-Se-SG is a highly reactive molecule that can interact with various cellular components, including proteins and DNA, leading to oxidative stress and apoptosis, particularly in cancer cells which often exhibit a more pro-oxidative environment compared to normal cells.[1][2] The metabolism of GS-Se-SG can lead to the generation of other reactive selenium species, further contributing to its biological activity.
Caption: Metabolic pathway of selenite to this compound.
Quantitative Data Summary
While the cytotoxic effects of this compound are well-documented, there is limited publicly available data quantifying the absolute concentrations of GS-Se-SG in different cell lines. However, studies have shown that cancer cells can have a higher uptake of selenium compounds compared to normal cells, which may lead to higher intracellular concentrations of GS-Se-SG.[2] The table below is a representative summary of expected relative levels based on current literature.
| Cell Type | Condition | Expected Relative this compound Level | Reference |
| Cancer Cells (e.g., MCF-7) | Selenite Treatment | Higher | [1] |
| Normal Cells | Selenite Treatment | Lower | [2] |
Experimental Protocols
The accurate quantification of this compound in cell lysates is challenging due to its reactive nature. The following protocols are based on established methods for the analysis of related thiol-containing compounds and will require optimization and validation for specific experimental systems.
Protocol 1: Cell Lysis and Extraction of this compound
This protocol is designed to lyse cells while minimizing the degradation of GS-Se-SG. The use of a thiol-stabilizing agent like N-ethylmaleimide (NEM) is crucial, however, its specific reactivity with the selenosulfide bond of GS-Se-SG should be empirically validated.[3]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 100 mM Tris-HCl (pH 7.4) containing 10 mM N-ethylmaleimide (NEM) and 1 mM EDTA. Prepare fresh.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Culture cells to the desired confluency in a culture plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
After the final wash, aspirate all remaining PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 200 µL for a 6-well plate).
-
Immediately scrape the cells from the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate containing GS-Se-SG.
-
Store the lysate at -80°C until LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a starting point for the development of a quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC Column: A C18 reversed-phase column suitable for polar analytes (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
This compound standard (for optimization and calibration curve)
Procedure:
-
LC Separation:
-
Set the column oven temperature to 40°C.
-
Use a flow rate of 0.3 mL/min.
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject 5-10 µL of the cell lysate.
-
Apply a gradient elution as follows (this will require optimization):
-
0-2 min: 2% B
-
2-10 min: ramp to 95% B
-
10-12 min: hold at 95% B
-
12-12.1 min: return to 2% B
-
12.1-15 min: re-equilibrate at 2% B
-
-
-
MS/MS Detection (MRM Mode):
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a solution of the GS-Se-SG standard.
-
For GS-Se-SG (containing the most abundant 80Se isotope), the precursor ion ([M+H]+) is m/z 693.1.[4]
-
Determine the optimal collision energy to generate specific product ions for MRM transitions. This requires direct infusion of the standard and performing a product ion scan.
-
Set up the MRM transitions in the instrument software. A hypothetical transition is provided below, which needs to be experimentally confirmed.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 693.1 | To be determined | 100 | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
-
Quantification:
-
Prepare a calibration curve using a serial dilution of the this compound standard.
-
Process the calibration standards and cell lysate samples using the developed LC-MS/MS method.
-
Integrate the peak areas for the MRM transitions of GS-Se-SG in the standards and samples.
-
Calculate the concentration of GS-Se-SG in the cell lysates by interpolating their peak areas on the calibration curve.
-
Workflow and Logical Relationships
The overall workflow for the detection of this compound in cell lysates involves sample preparation, LC-MS/MS analysis, and data processing.
References
- 1. Thiol-mediated multiple mechanisms centered on this compound determine selenium cytotoxicity against MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selenodiglutathione Thioredoxin Reductase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a critical component of cellular redox regulation and antioxidant defense. Mammalian TrxR is a selenoenzyme that contains a rare selenocysteine (B57510) residue in its active site, rendering it capable of reducing a broad range of substrates beyond thioredoxin. One such substrate is selenodiglutathione (GS-Se-SG), a key intermediate in the metabolism of selenite (B80905).[1] The reduction of GS-Se-SG by TrxR is a physiologically significant reaction that can be harnessed for a specific and sensitive enzyme activity assay.
This continuous spectrophotometric assay monitors the consumption of NADPH at 340 nm, which is coupled to the TrxR-catalyzed reduction of GS-Se-SG. A key feature of this assay is the oxygen-dependent, non-stoichiometric oxidation of NADPH that follows the initial reduction, a result of the redox cycling of the selenide (B1212193) intermediate (HSe⁻).[1][2] This application note provides a detailed protocol for this assay, along with relevant data and diagrams to facilitate its implementation in research and drug development settings.
Data Presentation
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |
| Selenocystine | Mammalian TrxR | 6 | 3200 | [3] |
Signaling Pathway and Reaction Mechanism
Selenite is metabolized in the cell to this compound, which then serves as a substrate for thioredoxin reductase. The reduction of GS-Se-SG by TrxR in the presence of NADPH produces selenide (HSe⁻). This highly reactive selenide can then undergo redox cycling in the presence of oxygen, leading to the generation of reactive oxygen species and a continuous, amplified oxidation of NADPH. This process is central to both the biological effects of selenium and the principle of this activity assay.
Caption: Cellular metabolism of selenite to this compound and its interaction with the thioredoxin reductase system.
Experimental Protocols
Preparation of this compound (GS-Se-SG)
This protocol is adapted from the method described by Björnstedt et al. (1992).[4]
Materials:
-
Selenium dioxide (SeO₂)
-
Hydrochloric acid (HCl), 0.1 M
-
Reduced glutathione (B108866) (GSH)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a 0.1 M solution of selenium dioxide in deionized water.
-
In a microcentrifuge tube, mix 10 µL of 0.1 M SeO₂ with 60 µL of 0.1 M HCl.
-
Add 40 µL of 0.1 M GSH to the mixture.
-
Incubate at room temperature for 1 minute.
-
Separate the reaction products (GS-Se-SG and GSSG) by HPLC on a C18 column using water adjusted to pH 2 with HCl as the mobile phase.
-
Monitor the separation at 263 nm.
-
Quantify the concentration of the collected GS-Se-SG fraction using a molar extinction coefficient of 1.87 mM⁻¹cm⁻¹ at 263 nm.
This compound Thioredoxin Reductase Activity Assay
This protocol is based on the continuous spectrophotometric measurement of NADPH oxidation.
Materials:
-
Purified mammalian thioredoxin reductase
-
This compound (GS-Se-SG) solution (prepared as described above)
-
NADPH solution (freshly prepared)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Bovine serum albumin (BSA), 0.1% (optional, for low enzyme concentrations)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz cuvettes (semi-micro)
Experimental Workflow Diagram:
References
- 1. Structure and mechanism of mammalian thioredoxin reductase: The active site is a redox-active selenolthiol/selenenylsulfide formed from the conserved cysteine-selenocysteine sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Measuring the Glutathione Peroxidase-Like Activity of Selenodiglutathione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key metabolite of selenium, an essential trace element vital for various physiological processes, including antioxidant defense. The glutathione (B108866) peroxidase (GPx) family of selenoenzymes plays a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This compound, due to its selenium center, is hypothesized to exhibit intrinsic GPx-like activity, acting as a mimetic of the native enzyme. This application note provides detailed protocols for measuring the GPx-like activity of this compound, enabling researchers to quantify its catalytic efficacy in reducing peroxides.
The primary method described is the widely adopted coupled enzyme assay. This indirect spectrophotometric method monitors the oxidation of NADPH, which is stoichiometrically linked to the reduction of a peroxide substrate by this compound and the subsequent regeneration of reduced glutathione (GSH).
Principle of the Assay
The GPx-like activity of this compound is quantified by coupling its catalytic activity to the reaction catalyzed by glutathione reductase (GR). In the presence of a peroxide substrate (e.g., hydrogen peroxide or an organic hydroperoxide), this compound catalyzes the oxidation of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). Glutathione reductase then catalyzes the reduction of GSSG back to GSH, utilizing NADPH as a reducing equivalent. The concomitant oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. Under conditions where this compound is the rate-limiting component, the rate of NADPH consumption is directly proportional to the GPx-like activity of the compound.
Data Presentation: Comparative GPx-like Activity of Seleno-organic Compounds
Due to the limited availability of specific kinetic data for this compound in the public domain, the following tables present data for well-characterized GPx mimetics, such as ebselen (B1671040) and other organoselenium compounds. This information serves as a valuable benchmark for researchers evaluating the activity of this compound.
Table 1: Comparison of Initial Rates of GPx-like Activity
| Compound | Concentration (µM) | Peroxide Substrate | Initial Rate (ΔA340/min) | Reference Compound |
| Ebselen | 1.0 | H₂O₂ | ~0.018 | - |
| Diphenyl diselenide | 10 | H₂O₂ | Varies | Ebselen |
| This compound | (To be determined) | H₂O₂ / Cumene Hydroperoxide | (To be determined) | Ebselen |
Table 2: Kinetic Parameters of Selected GPx Mimetics
| Compound | Substrate | K_m | V_max | k_cat | Catalytic Efficiency (k_cat/K_m) |
| Ebselen | H₂O₂ | ~1-2 mM | Varies | Varies | Varies |
| Ebselen | GSH | ~2-5 mM | Varies | Varies | Varies |
| This compound | H₂O₂ | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| This compound | GSH | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols
Protocol 1: Screening for GPx-like Activity of this compound
This protocol is designed for the initial qualitative and semi-quantitative assessment of the GPx-like activity of this compound.
Materials and Reagents:
-
This compound (GS-Se-SG)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0) containing 1 mM EDTA
-
Reduced glutathione (GSH)
-
Glutathione reductase (GR) from baker's yeast (Saccharomyces cerevisiae)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Hydrogen peroxide (H₂O₂) or Cumene hydroperoxide
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).
-
Prepare fresh solutions of GSH, NADPH, and the peroxide substrate in the potassium phosphate buffer on the day of the experiment.
-
Prepare a working solution of glutathione reductase in the same buffer.
-
-
Assay Mixture Preparation (per well/cuvette):
-
To a final volume of 200 µL in a 96-well plate (or 1 mL in a cuvette), add the following components in the specified order:
-
Potassium phosphate buffer (to volume)
-
GSH (final concentration: 1-2 mM)
-
NADPH (final concentration: 0.1-0.2 mM)
-
Glutathione reductase (final concentration: 1-2 units/mL)
-
This compound solution (at the desired test concentration, e.g., 1-10 µM)
-
-
-
Initiation and Measurement:
-
Incubate the assay mixture at room temperature for 5 minutes to establish a baseline.
-
Initiate the reaction by adding the peroxide substrate (e.g., H₂O₂ to a final concentration of 0.2-0.5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Controls:
-
Blank: Assay mixture without this compound to measure the background rate of NADPH oxidation.
-
Positive Control: A known GPx mimetic like ebselen can be used to validate the assay setup.
-
No Peroxide Control: Assay mixture with this compound but without the peroxide substrate to ensure the observed activity is peroxide-dependent.
-
Protocol 2: Determination of Kinetic Parameters of this compound
This protocol is for the quantitative analysis of the GPx-like activity to determine kinetic parameters such as K_m and V_max.
Procedure:
-
Varying Peroxide Concentration:
-
Set up a series of reactions as described in Protocol 1.
-
Keep the concentration of GSH and this compound constant and vary the concentration of the peroxide substrate over a range (e.g., 0.1 to 2 mM).
-
Measure the initial rate of NADPH consumption (ΔA340/min) for each peroxide concentration.
-
Plot the initial velocity against the peroxide concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max for the peroxide substrate.
-
-
Varying Glutathione Concentration:
-
Similarly, keep the concentration of the peroxide and this compound constant and vary the concentration of GSH over a suitable range (e.g., 0.5 to 5 mM).
-
Measure the initial rates and determine the K_m and V_max for glutathione.
-
Calculation of Activity:
The GPx-like activity can be expressed in units/mL, where one unit is defined as the amount of catalyst that oxidizes 1 µmol of NADPH per minute. The activity is calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340/min) / (ε_NADPH * path length) * 1000
Where:
-
ΔA340/min is the rate of absorbance change at 340 nm.
-
ε_NADPH is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Path length is the light path of the cuvette or microplate well in cm.
Visualizations
Caption: Catalytic cycle of this compound as a GPx mimic.
Caption: Experimental workflow for measuring GPx-like activity.
Application Notes and Protocols for Cellular Uptake Assays of Selenodiglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key metabolite of selenium, an essential trace element with known anti-cancer properties. The cellular uptake of GS-Se-SG is a critical determinant of its biological activity, including its potential as a therapeutic agent. Understanding the mechanisms and kinetics of GS-Se-SG transport into cancer cells is crucial for the development of novel selenium-based cancer therapies. These application notes provide detailed protocols for conducting cellular uptake assays of this compound, with a focus on the MCF-7 breast cancer cell line as a model system. The methodologies described herein are designed to enable researchers to quantify the uptake of GS-Se-SG and to investigate the transporters involved in this process.
Mechanism of this compound Cellular Uptake
The primary mechanism for the cellular uptake of this compound involves a two-step process on the cell surface, particularly in cancer cells that exhibit high expression of specific transporters.[1][2] Initially, the gamma-glutamyl moiety of GS-Se-SG is cleaved by the ectoenzyme gamma-glutamyl transpeptidase (GGT). This enzymatic processing is a crucial step for the subsequent transport of the selenium-containing molecule into the cell.
Following the action of GGT, the resulting selenium-containing compound, likely selenodicysteine, is transported into the cell via the cystine/glutamate (B1630785) antiporter, known as system xc-.[1][2] This transport system is responsible for the import of cystine in exchange for intracellular glutamate. The upregulation of both GGT and system xc- in many cancer cell types makes this pathway a significant route for the accumulation of selenium from GS-Se-SG, contributing to its selective cytotoxicity towards cancer cells.
Quantitative Data Summary
While the mechanisms of this compound uptake have been investigated, specific kinetic parameters such as Km and Vmax for its transport are not well-documented in the current literature. The following tables summarize available qualitative and related quantitative data regarding the inhibition of GS-Se-SG uptake and its cytotoxic effects.
Table 1: Inhibition of this compound Cellular Uptake
| Inhibitor | Target | Effect on GS-Se-SG Uptake | Cell Line | Reference |
| Acivicin | Gamma-glutamyl transpeptidase (GGT) | Decreased | Astroglial cells | [3] |
| Sulfasalazine (B1682708) | System xc- (cystine/glutamate antiporter) | Decreased | Mammary carcinoma cells | [4] |
| Thiols (GSH, cysteine) | Competitive Substrates/Reductants | Decreased | MCF-7 | [2] |
Table 2: Cytotoxicity and Inhibitor Concentrations
| Compound | Effect | Concentration | Cell Line | Reference |
| This compound | Decreased cell viability | >3 µM | MCF-7 | [5] |
| Acivicin | Inhibition of GGT activity (IC50) | ~5 µM | Astroglial cells | [3] |
| Sulfasalazine | Inhibition of cell proliferation (IC50) | 0.13 - 0.21 mM | Small-cell lung cancer | [6] |
Note: The provided IC50 values for inhibitors are from studies that may not have specifically measured the inhibition of this compound uptake but rather the overall activity of the target transporter or the effect on cell proliferation.
Experimental Protocols
The following protocols provide a framework for conducting cellular uptake assays of this compound. These are composite protocols based on established methodologies for similar compounds and analytical techniques.
Protocol 1: this compound Cellular Uptake Assay using ICP-MS
This protocol describes the quantification of total intracellular selenium as a measure of this compound uptake.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (GS-Se-SG) stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Treatment: Prepare working solutions of this compound in serum-free medium at the desired concentrations. Remove the growth medium from the cells and wash once with warm PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a CO2 incubator.
-
Washing: To terminate the uptake, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS to remove any extracellular GS-Se-SG.
-
Cell Lysis: Lyse the cells by adding an appropriate volume of cell lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate for normalization of the selenium content.
-
Acid Digestion: Transfer a known volume of the cell lysate to a digestion tube. Add concentrated nitric acid and hydrogen peroxide. Digest the samples using a microwave digestion system or a heating block until the solution is clear.
-
ICP-MS Analysis: Dilute the digested samples with ultrapure water to a final volume suitable for ICP-MS analysis. Prepare selenium standards for calibration. Analyze the samples for total selenium content using ICP-MS.
-
Data Analysis: Normalize the selenium content to the protein concentration of the cell lysate. Plot the intracellular selenium concentration against time to determine the uptake rate.
Protocol 2: Inhibition of this compound Uptake
This protocol is designed to investigate the role of GGT and system xc- in the uptake of this compound using specific inhibitors.
Materials:
-
All materials from Protocol 1
-
Acivicin (GGT inhibitor) stock solution
-
Sulfasalazine (System xc- inhibitor) stock solution
Procedure:
-
Follow steps 1 of Protocol 1.
-
Inhibitor Pre-incubation: Before adding this compound, pre-incubate the cells with the inhibitor (e.g., Acivicin at 50 µM or Sulfasalazine at 200 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Co-treatment: After pre-incubation, add this compound to the inhibitor-containing medium to achieve the desired final concentration.
-
Proceed with steps 3-9 of Protocol 1.
-
Data Analysis: Compare the uptake of this compound in the presence and absence of the inhibitors to determine the extent of inhibition.
Protocol 3: Cytotoxicity Assay of this compound
This protocol uses the MTT assay to assess the effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value.[7]
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the cellular uptake of this compound. While the direct measurement of GS-Se-SG can be challenging, the quantification of total intracellular selenium by ICP-MS provides a robust and sensitive method to assess its transport. Further research is warranted to elucidate the precise kinetic parameters of GS-Se-SG transport, which will be invaluable for the optimization of selenium-based compounds in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Modulation of glutathione peroxidase expression by selenium: effect on human MCF-7 breast cancer cell transfectants expressing a cellular glutathione peroxidase cDNA and doxorubicin-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of cystine uptake by sulfasalazine inhibits proliferation of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-mediated multiple mechanisms centered on this compound determine selenium cytotoxicity against MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cystine/glutamate antiporter system xc− drives breast tumor cell glutamate release and cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
Application Notes and Protocols: Inducing Oxidative Stress in Cell Culture with Selenodiglutathione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Selenodiglutathione (GS-Se-SG) for the induction of oxidative stress in in vitro cell culture models. This document outlines the mechanism of action, experimental protocols, and data presentation guidelines to facilitate reproducible and accurate research in areas such as cancer biology, toxicology, and drug discovery.
Introduction
This compound (GS-Se-SG) is a key metabolite of selenium compounds, such as selenite (B80905), formed through reaction with glutathione (B108866) (GSH).[1] It is a potent pro-oxidant that can induce oxidative stress, leading to various cellular responses including cell cycle arrest and apoptosis.[2][3] Unlike direct-acting reactive oxygen species (ROS) generators, GS-Se-SG's mechanism involves intracellular interactions, primarily with thiol-containing molecules, leading to the generation of superoxide (B77818) radicals and subsequent oxidative damage.[2][4] This makes it a valuable tool for studying cellular responses to a more physiologically relevant form of oxidative stress. GS-Se-SG has been shown to be more cytotoxic than selenite in several cancer cell lines, an effect attributed to its efficient cellular uptake.[5]
Mechanism of Action
This compound induces oxidative stress through a multi-faceted process. Upon entering the cell, GS-Se-SG can react with intracellular thiols, such as GSH, in a redox cycle that generates superoxide anions (O₂⁻).[2] This initial burst of ROS can lead to a cascade of events including:
-
Depletion of Intracellular Glutathione: The reaction of GS-Se-SG with GSH leads to the formation of oxidized glutathione (GSSG), altering the critical GSH/GSSG ratio, a key indicator of oxidative stress.[6]
-
Induction of DNA Damage: The generated ROS can cause oxidative damage to DNA, leading to strand breaks and the activation of DNA damage response pathways.[2][4]
-
Activation of Stress-Signaling Pathways: GS-Se-SG-induced oxidative stress is known to activate several signaling cascades, including the p53 tumor suppressor pathway and mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[7]
-
Induction of Apoptosis: The culmination of these events can trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways.[3][5]
Data Presentation
Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | 5 | 24 | [6] |
| HL-60 | Promyelocytic Leukemia | Concentration-dependent cytotoxicity observed | Not specified | [5] |
| MCF-7 | Breast Cancer | Cytotoxicity observed, specific IC50 not provided | 24 | [2] |
| A2780 | Ovarian Cancer | Growth inhibition observed, specific IC50 not provided | Not specified | Not specified in search results |
Effects of this compound on Oxidative Stress Markers
| Cell Line | Parameter Measured | Treatment Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| HeLa | Intracellular Superoxide | 5 | 24 | 24.53 ± 3.47% increase compared to control | [6] |
| HeLa | GSSG Levels | 5 | 24 | Five-fold increase in %GSSG | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound (GS-Se-SG) Stock Solution
Materials:
-
Selenium Dioxide (SeO₂)
-
Glutathione (GSH), reduced form
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Acetate, 2 M
-
Deionized water
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
Synthesis of GS-Se-SG: This synthesis should be performed in a chemical fume hood with appropriate personal protective equipment. a. Prepare a 0.1 M solution of SeO₂ in deionized water. b. In a microcentrifuge tube, mix 10 µL of 0.1 M SeO₂ with 60 µL of 0.1 M HCl. c. Add 40 µL of 0.1 M GSH to the mixture. d. Incubate at room temperature for 1 minute. The reaction yields a mixture of GSSG and GS-Se-SG.[8] Note: For rigorous applications, purification of GS-Se-SG from the reaction mixture using HPLC is recommended.[8]
-
Preparation of Stock Solution: a. The synthesized GS-Se-SG solution will be acidic (pH ~2).[8] b. Immediately before use, neutralize the stock solution to pH 7.0 by adding an appropriate volume of 2 M sodium acetate.[8] c. Sterilize the final stock solution by passing it through a 0.22 µm sterile filter.
-
Storage: a. Store the acidic, un-neutralized stock solution in small aliquots at -20°C. b. Neutralized stock solution should be used immediately and any unused portion discarded. The stability of GS-Se-SG in neutral aqueous solutions is limited.
Protocol 2: Induction of Oxidative Stress in Cell Culture
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (GS-Se-SG) stock solution (from Protocol 1)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: a. Seed cells in a multi-well plate at a density that will ensure they are approximately 70-80% confluent at the time of treatment. b. Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Treatment with GS-Se-SG: a. Prepare working concentrations of GS-Se-SG by diluting the neutralized stock solution in complete cell culture medium. Recommended starting concentrations range from 1 µM to 20 µM.[6][9] b. Remove the existing medium from the cells and wash once with sterile PBS. c. Add the medium containing the desired concentration of GS-Se-SG to the cells. Include a vehicle control (medium with the same concentration of the neutralization buffer). d. Incubate the cells for the desired period. A typical incubation time to induce significant oxidative stress is 24 hours.[6]
-
Downstream Analysis: a. Following incubation, the cells can be harvested and processed for various downstream assays as described in the subsequent protocols.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
GS-Se-SG treated cells (from Protocol 2)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Staining with ROS-sensitive probe: a. After the desired incubation time with GS-Se-SG, remove the treatment medium. b. Wash the cells twice with pre-warmed HBSS. c. Prepare a working solution of H₂DCFDA (typically 5-10 µM) in HBSS. d. Add the H₂DCFDA solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Measurement of Fluorescence: a. After incubation, wash the cells twice with HBSS to remove excess probe. b. Add HBSS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
-
Data Analysis: a. Quantify the fluorescence intensity and normalize it to the vehicle-treated control to determine the fold-change in ROS production.
Protocol 4: Determination of the GSH/GSSG Ratio
Materials:
-
GS-Se-SG treated cells (from Protocol 2)
-
Commercially available GSH/GSSG ratio assay kit (recommended for accuracy and convenience)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader capable of absorbance or fluorescence measurement as per the kit instructions
Procedure:
-
Sample Preparation: a. Harvest the cells by trypsinization or scraping. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells according to the protocol provided with the GSH/GSSG assay kit. This step is critical to prevent the auto-oxidation of GSH.
-
Assay Procedure: a. Follow the manufacturer's instructions for the specific GSH/GSSG ratio assay kit. This typically involves separating the measurement of total glutathione (GSH + GSSG) and GSSG alone.
-
Data Analysis: a. Calculate the concentrations of total glutathione and GSSG from the standard curve. b. Determine the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration. c. Calculate the GSH/GSSG ratio.
Protocol 5: Western Blot Analysis of Stress-Activated Protein Kinases (JNK and p38)
Materials:
-
GS-Se-SG treated cells (from Protocol 2)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: a. Lyse the cells in ice-cold RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. b. Perform densitometric analysis to quantify the levels of phosphorylated and total JNK and p38. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for inducing and analyzing oxidative stress using this compound.
Caption: Mechanism of this compound-induced oxidative stress and apoptosis.
Caption: Key signaling pathways activated by this compound-induced oxidative stress.
References
- 1. Modulation of Intracellular ROS and Senescence-Associated Phenotypes of Xenopus Oocytes and Eggs by Selective Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-mediated multiple mechanisms centered on this compound determine selenium cytotoxicity against MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by selenite and this compound in HL-60 cells: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by modulation in selenium status involves p38 MAPK and ROS: implications in spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selenodiglutathione as a Substrate for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key metabolite of selenite (B80905), formed by the reaction of selenite with two molecules of glutathione (B108866) (GSH). It plays a significant role in selenium metabolism and has been identified as a substrate for several important redox-regulating enzymes.[1][2] Understanding the enzymatic reactions involving GS-Se-SG is crucial for elucidating the biological effects of selenium, including its anticancer properties, and for the development of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of GS-Se-SG and for enzymatic assays using mammalian thioredoxin reductase and glutathione reductase. Additionally, we summarize the available kinetic data and present diagrams of key signaling pathways affected by GS-Se-SG.
Data Presentation
Quantitative and Semi-Quantitative Kinetic Data
| Enzyme | Substrate | Km | Vmax | kcat | Notes |
| Mammalian Thioredoxin Reductase | This compound (GS-Se-SG) | Not Reported | Not Reported | Not Reported | The reaction is highly efficient, causing a large and continued oxidation of NADPH.[2] It is kinetically superior to insulin (B600854) disulfides as an oxidant of reduced thioredoxin.[2] |
| Rat Liver Glutathione Reductase | This compound (GS-Se-SG) | Not Reported | Not Reported | Not Reported | Reduces GS-Se-SG with a very slow continued oxidation of NADPH.[2] |
| Yeast Glutathione Reductase | Oxidized Glutathione (GSSG) | 55 µM | Not Reported | Not Reported | For comparison with the natural substrate. |
| Human Erythrocyte Glutathione Reductase | Oxidized Glutathione (GSSG) | 65 µM | Not Reported | Not Reported | For comparison with the natural substrate. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound (GS-Se-SG)
This protocol is adapted from the method described by Björnstedt et al. (1992).[2][3]
Materials:
-
Selenium dioxide (SeO₂)
-
Glutathione (GSH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
High-pressure liquid chromatography (HPLC) system with a C18 reverse-phase column
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of selenium dioxide in deionized water.
-
Prepare a 0.1 M solution of glutathione in deionized water.
-
Prepare a 0.1 M solution of hydrochloric acid.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, mix 10 µL of 0.1 M selenium dioxide with 60 µL of 0.1 M HCl.
-
Add 40 µL of 0.1 M GSH to the reaction mixture.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature. The formation of GS-Se-SG is rapid.
-
-
Purification by HPLC:
-
Purify the synthesized GS-Se-SG using a C18 reverse-phase HPLC column.
-
Use a suitable gradient of a mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate GS-Se-SG from unreacted GSH and other byproducts.
-
Monitor the elution profile at 263 nm.[2]
-
-
Quantification:
-
Determine the concentration of the purified GS-Se-SG using a molar extinction coefficient of 1.87 mM⁻¹cm⁻¹ at 263 nm.[2]
-
The purity can be further confirmed by amino acid analysis.
-
Protocol 2: Enzymatic Assay for Mammalian Thioredoxin Reductase with this compound
This assay measures the activity of mammalian thioredoxin reductase by monitoring the GS-Se-SG-dependent oxidation of NADPH at 340 nm.[2][3]
Materials:
-
Purified mammalian thioredoxin reductase
-
This compound (GS-Se-SG), prepared as in Protocol 1
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Bovine serum albumin (BSA) (optional, for low enzyme concentrations)
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes (semimicro)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture in a final volume of 500 µL in a quartz cuvette.
-
The final concentrations of the components should be:
-
50 mM Tris-HCl, pH 7.5
-
1 mM EDTA
-
200 µM NADPH
-
0.1 µM mammalian thioredoxin reductase (if using low concentrations, include 0.1% BSA)
-
-
-
Assay Measurement:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding GS-Se-SG to a final concentration of 5-20 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm.
-
Record the absorbance at regular intervals for a set period (e.g., 5-15 minutes).
-
-
Calculation of Activity:
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
One unit of activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Protocol 3: Adapted Enzymatic Assay for Glutathione Reductase with this compound
This protocol is an adaptation of standard glutathione reductase assays to use GS-Se-SG as a substrate. Note that the reaction with GS-Se-SG is significantly slower than with the natural substrate, GSSG.[2]
Materials:
-
Purified glutathione reductase (e.g., from rat liver)
-
This compound (GS-Se-SG), prepared as in Protocol 1
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.6, containing 3.4 mM EDTA
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture in a final volume of 1 mL in a cuvette.
-
The final concentrations of the components should be:
-
100 mM potassium phosphate buffer, pH 7.6
-
3.4 mM EDTA
-
200 µM NADPH
-
A suitable concentration of glutathione reductase (e.g., 40 nM)
-
-
-
Assay Measurement:
-
Equilibrate the reaction mixture at 25°C.
-
Initiate the reaction by adding GS-Se-SG to a final concentration of approximately 10 µM.
-
Monitor the decrease in absorbance at 340 nm over an extended period due to the slow reaction rate.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH oxidation as described in Protocol 2.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of selenite to this compound and its subsequent enzymatic reduction.
Caption: Signaling pathways affected by this compound, leading to apoptosis and inhibition of DNA synthesis.
Caption: Experimental workflow for the thioredoxin reductase assay using GS-Se-SG as a substrate.
References
- 1. [PDF] Kinetic Mechanism and Molecular Properties of Glutathione Reductase | Semantic Scholar [semanticscholar.org]
- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Selenodiglutathione-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of selenodiglutathione-protein interactions. This compound (GS-Se-SG), a key metabolite of selenite (B80905), plays a significant role in cellular redox signaling. Understanding its interactions with proteins is crucial for elucidating the mechanisms of selenium's biological effects and for the development of novel therapeutics targeting redox-regulated pathways.
Introduction to this compound and Protein S-Selenoglutathionylation
This compound is a thioselenide formed from the reaction of selenite with two molecules of glutathione (B108866) (GSH).[1] It is an important intermediate in selenium metabolism.[2] This molecule can covalently modify cysteine residues on proteins through a process called S-selenoglutathionylation, analogous to the well-studied S-glutathionylation. This reversible post-translational modification can alter protein structure, function, and localization, thereby impacting cellular signaling cascades.
The study of these interactions requires specific methodologies for the synthesis of this compound, the induction and detection of protein S-selenoglutathionylation, and the identification of protein targets. This document provides detailed protocols for these key experimental procedures.
I. Synthesis and Purification of this compound (GS-Se-SG)
A reliable source of purified GS-Se-SG is essential for in vitro studies. The following protocol is adapted from established methods for its synthesis from selenite and glutathione.
Protocol 1: In Vitro Synthesis and HPLC Purification of this compound
Materials:
-
Sodium Selenite (Na₂SeO₃)
-
Reduced Glutathione (GSH)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Prepare a 100 mM solution of sodium selenite in deionized water.
-
Prepare a 100 mM solution of GSH in deionized water.
-
In a microcentrifuge tube, mix the solutions in a 1:4 molar ratio of selenite to GSH. For example, add 10 µL of 100 mM sodium selenite to 40 µL of 100 mM GSH.
-
Acidify the reaction mixture to approximately pH 2-3 with 0.1 M HCl to stabilize the product.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The solution may turn slightly yellow, indicating the formation of GS-Se-SG.
-
-
HPLC Purification:
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a semi-preparative C18 HPLC column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Elute the components using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 2 mL/min.
-
Monitor the elution profile at 263 nm. GS-Se-SG will elute as a distinct peak, typically after oxidized glutathione (GSSG).
-
-
Fraction Collection and Verification:
-
Collect the fractions corresponding to the GS-Se-SG peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry. The expected molecular weight of GS-Se-SG is approximately 692.07 g/mol (for the most abundant isotopes).[3]
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain GS-Se-SG as a stable powder.
-
Store the lyophilized powder at -80°C.
-
II. Detection and Identification of S-Selenoglutathionylated Proteins
Several methods can be employed to detect and identify proteins modified by this compound. These are largely adapted from protocols for studying S-glutathionylation.
A. Biotin-Switch Technique for S-Selenoglutathionylation
The biotin-switch technique is a powerful method for the specific detection and enrichment of S-selenoglutathionylated proteins. This method involves blocking free thiols, selectively reducing the S-selenoglutathionyl adduct, and then labeling the newly formed free thiol with a biotin (B1667282) tag.
Protocol 2: Biotin-Switch Assay
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Methyl Methane Thiosulfonate (MMTS) or N-Ethylmaleimide (NEM) for blocking free thiols
-
Thioredoxin Reductase (TrxR) and NADPH for selective reduction
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or other thiol-reactive biotinylating agent
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest or streptavidin-HRP for detection
Procedure:
-
Sample Preparation and Thiol Blocking:
-
Lyse cells or tissues in a buffer containing a thiol-blocking agent like 100 mM NEM or 1% MMTS to block all free cysteine residues.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Remove excess blocking agent by protein precipitation (e.g., with acetone) or buffer exchange.
-
-
Selective Reduction:
-
Resuspend the protein pellet in a reaction buffer containing mammalian thioredoxin reductase (0.5 µM) and NADPH (1 mM). This compound is a substrate for mammalian thioredoxin reductase.[4]
-
Incubate for 1 hour at 37°C to specifically reduce the S-selenoglutathionyl adducts, exposing a free thiol group.
-
-
Biotinylation:
-
Add a thiol-reactive biotinylating agent, such as Biotin-HPDP (1 mM), to the reaction mixture.
-
Incubate for 1 hour at room temperature to label the newly exposed thiol groups.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the biotinylated protein sample with streptavidin-agarose beads for 2-4 hours at 4°C with rotation to capture the modified proteins.
-
Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the protein of interest or streptavidin-HRP to detect all biotinylated proteins.
-
Workflow for Biotin-Switch Assay
Caption: Workflow of the Biotin-Switch Assay for detecting S-selenoglutathionylated proteins.
B. Mass Spectrometry-Based Identification
Mass spectrometry (MS) is a highly sensitive and specific method for identifying S-selenoglutathionylated proteins and mapping the exact modification sites.
Protocol 3: Mass Spectrometry Analysis of S-Selenoglutathionylated Proteins
Materials:
-
S-selenoglutathionylated protein sample (from in vitro reaction or enriched from cells)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Proteins can be analyzed directly (top-down proteomics) or after proteolytic digestion (bottom-up proteomics). The bottom-up approach is more common.
-
For bottom-up analysis, denature the protein sample, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
-
Tryptic Digestion:
-
Digest the alkylated proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The S-selenoglutathionyl modification will result in a specific mass shift of +384.97 Da (C₁₀H₁₅N₃O₆SSe) on cysteine-containing peptides.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest) with a variable modification of +384.97 Da on cysteine residues.
-
The fragmentation pattern of the modified peptides can confirm the presence and location of the S-selenoglutathionylation. The characteristic isotopic pattern of selenium can aid in identification.
-
Quantitative Comparison of Detection Methods
| Method | Principle | Sensitivity | Specificity | Throughput | Site Identification |
| Biotin-Switch Assay | Indirect detection via biotinylation of reduced thiols | High | High (with proper controls) | Low to Medium | No |
| Western Blot (anti-GSH Ab) | Direct detection using an antibody against glutathione | Low to Medium | Low (cross-reactivity) | High | No |
| Mass Spectrometry | Direct detection of mass shift on peptides | Very High | Very High | High (with automation) | Yes |
| Radiolabeling (³⁵S-GSH) | Incorporation of radiolabeled glutathione | High | Medium (potential for non-specific labeling) | Low | No |
III. Investigating Protein Interactions with this compound
To identify proteins that interact with this compound, a pull-down assay using a biotinylated form of the molecule can be employed.
Protocol 4: Pull-Down Assay with Biotinylated this compound
Note: This protocol assumes the availability of biotinylated this compound. Its synthesis would involve conjugating biotin to glutathione before the reaction with selenite, a non-trivial process that may require specialized chemical synthesis.[5][6]
Materials:
-
Biotinylated this compound (Biotin-GS-Se-SG)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell or tissue lysate
-
Wash buffers (e.g., PBS with varying salt concentrations and mild detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Immobilization of Bait:
-
Incubate streptavidin-coated beads with biotinylated this compound for 1-2 hours at room temperature to allow for binding.
-
Wash the beads to remove any unbound biotin-GS-Se-SG.
-
-
Incubation with Prey:
-
Incubate the beads with the immobilized bait with cell or tissue lysate for 2-4 hours at 4°C with gentle rotation. This allows proteins that interact with GS-Se-SG to bind to the beads.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This is a critical step to reduce background.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free biotin.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the pulled-down proteins.
-
For identification, excise the protein bands of interest and analyze them by mass spectrometry.
-
Workflow for Small Molecule Pull-Down Assay
Caption: Workflow for a pull-down assay using biotinylated this compound to identify interacting proteins.
IV. This compound in Cellular Signaling
This compound is a key player in the cellular response to selenite. It is a substrate for mammalian thioredoxin reductase, linking selenium metabolism to the thioredoxin system, a major cellular antioxidant pathway.[4] The reduction of this compound by thioredoxin reductase can lead to the formation of selenide, which can have various downstream effects.
Signaling Pathway of this compound Metabolism and Interaction with the Thioredoxin System
Caption: this compound metabolism and its interaction with the thioredoxin system, leading to S-selenoglutathionylation and downstream signaling.
These protocols and conceptual frameworks provide a solid foundation for researchers to delve into the complex and important roles of this compound-protein interactions in biology and disease. Careful optimization and the use of appropriate controls are paramount for obtaining reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and glutathione peroxidase (GPx)-like activity of selenocystine (SeC) bioconjugates of biotin and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Selenodiglutathione in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key metabolite of selenium, an essential trace element with known anti-cancer properties. GS-Se-SG has demonstrated significant cytotoxicity against various cancer cell lines, positioning it as a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview of the use of GS-Se-SG in cancer cell line studies, including its mechanism of action, protocols for key experiments, and quantitative data to guide research efforts.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism. Upon cellular uptake, which is often more efficient than that of its precursor selenite (B80905), GS-Se-SG undergoes reductive metabolism.[1] This process, facilitated by intracellular thiols such as glutathione (B108866) (GSH), leads to the generation of reactive oxygen species (ROS).[1][2] The resulting oxidative stress inflicts damage on cellular components, including DNA, leading to strand breaks.[1][2] Ultimately, this cascade of events triggers programmed cell death, primarily through apoptosis.[1][2][3] Studies have shown that GS-Se-SG can induce apoptosis in a p53-dependent manner in cancer cells with wild-type p53, suggesting the involvement of the DNA damage-recognition pathway.[3][4] However, apoptosis induction has also been observed in cells with mutated p53, indicating the existence of p53-independent apoptotic pathways.[3][4]
Data Presentation
The following tables summarize the cytotoxic effects of this compound and related selenium compounds on various cancer cell lines.
Table 1: IC50 Values of this compound and Other Selenium Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 5 | [4] |
| Selenite | HeLa | Cervical Cancer | 5 | [4] |
| Seleno-DL-cystine | HeLa | Cervical Cancer | 100 | [4] |
| Selenite | HL-60 | Promyelocytic Leukemia | More cytotoxic than selenite | [1] |
| This compound | HL-60 | Promyelocytic Leukemia | Less cytotoxic than this compound | [1] |
| This compound | A2780 | Ovarian Cancer | More powerful inhibitor than selenite | [4] |
| This compound | MEL | Mouse Erythroleukemia | More powerful inhibitor than selenite | [4] |
Note: Specific IC50 values for this compound are not always explicitly stated in the literature but are often compared to selenite.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GS-Se-SG)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of GS-Se-SG in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the GS-Se-SG dilutions. Include a vehicle control (medium without GS-Se-SG).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GS-Se-SG)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of GS-Se-SG for the desired time.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour.[8] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol is used to measure the generation of intracellular ROS induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GS-Se-SG)
-
96-well black plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[9][10]
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Add fresh medium containing various concentrations of GS-Se-SG to the wells.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) immediately and at different time points using a fluorescence microplate reader.[11] Alternatively, visualize the cells under a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of this compound-induced cytotoxicity in cancer cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Simplified p53-dependent apoptotic pathway induced by this compound.
References
- 1. Induction of apoptosis by selenite and this compound in HL-60 cells: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selenium metabolite this compound induces p53 and apoptosis: relevance to the chemopreventive effects of selenium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. immunostep.com [immunostep.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. bioquochem.com [bioquochem.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
Experimental Models for Investigating Selenodiglutathione Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key intermediate in the metabolism of selenium compounds, formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH).[1] It plays a pivotal role in the biological effects of selenium, including its antioxidant properties, cytotoxicity in cancer cells, and overall selenium homeostasis. Understanding the metabolic fate of GS-Se-SG is crucial for elucidating the mechanisms of action of selenium-based therapeutic agents and for assessing the toxicity of selenium compounds.
These application notes provide a comprehensive overview of the experimental models and detailed protocols for investigating the metabolism of GS-Se-SG. The methodologies described herein cover in vitro enzymatic assays, cell-based models, and in vivo animal models, offering a multi-faceted approach to studying this important selenium metabolite.
In Vitro Models
Enzymatic Assays
In vitro enzymatic assays are fundamental for characterizing the direct interactions between GS-Se-SG and key enzymes involved in its metabolism, primarily thioredoxin reductase (TrxR) and glutathione reductase (GR).
1. Thioredoxin Reductase (TrxR) Assay
Mammalian TrxR is a primary enzyme that reduces GS-Se-SG.[1][2] The assay measures the activity of TrxR by monitoring the reduction of a chromogenic substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), in the presence of NADPH.
-
Principle: TrxR catalyzes the reduction of its substrate, which in turn reduces DTNB to 5-thio-2-nitrobenzoic acid (TNB²⁻), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. To determine the specific activity related to GS-Se-SG, the reaction is measured in the presence and absence of a TrxR-specific inhibitor.
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
NADPH Solution: 200 µM in Assay Buffer.
-
DTNB Solution: 10 mM in Assay Buffer.
-
TrxR Solution: Purified mammalian TrxR (e.g., from calf thymus) at a suitable concentration (e.g., 0.1 µM).
-
GS-Se-SG Solution: Prepare a stock solution of GS-Se-SG (e.g., 1 mM) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL Assay Buffer
-
20 µL NADPH Solution
-
10 µL DTNB Solution
-
10 µL TrxR Solution
-
-
Add varying concentrations of GS-Se-SG (e.g., 5, 10, 20 µM) to the sample wells.[1]
-
For the blank, add Assay Buffer instead of GS-Se-SG.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis: Calculate the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).[3]
-
2. Glutathione Reductase (GR) Assay
Glutathione reductase can also reduce GS-Se-SG, although at a much slower rate compared to TrxR.[1] This assay measures the oxidation of NADPH, which is coupled to the reduction of GS-Se-SG by GR.
-
Principle: GR catalyzes the reduction of GS-Se-SG using NADPH as a reducing equivalent. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
NADPH Solution: 200 µM in Assay Buffer.
-
GR Solution: Purified rat liver glutathione reductase (e.g., 40 nM).[3]
-
GS-Se-SG Solution: Prepare a stock solution of GS-Se-SG (e.g., 1 mM) in Assay Buffer.
-
-
Assay Procedure (Cuvette-based):
-
In a quartz cuvette, mix:
-
Assay Buffer to a final volume of 1 mL.
-
200 µM NADPH.
-
40 nM GR.
-
-
Initiate the reaction by adding GS-Se-SG (e.g., 10 µM).[3]
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Quantitative Data from Enzymatic Assays
| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (min⁻¹) | Reference |
| Mammalian TrxR | Selenocystine | 6 | 3200 | [2] |
| Mammalian TrxR | GS-Se-SG | Low µM range | Not specified | [4] |
| Rat Liver GR | GS-Se-SG | Not specified | Very slow | [1] |
Cell-Based Models
Cell culture models are invaluable for studying the cellular uptake, metabolism, and downstream effects of GS-Se-SG, such as cytotoxicity, apoptosis, and oxidative stress.
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines are commonly used, including:
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[5][7] For selenium-specific studies, selenium-deficient media may be used.[7]
-
Treatment with GS-Se-SG: GS-Se-SG is dissolved in a suitable solvent (e.g., sterile water or PBS) and added to the cell culture medium at various concentrations. Treatment duration can range from a few hours to several days depending on the endpoint being measured.
2. Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of GS-Se-SG for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Quantitative Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Pyridine diselenide | ~2.5 | 24 | [8] |
| MCF-7 | Pyridine diselenide | ~5 | 24 | [8] |
| HL-60 | This compound | > Selenite | 24 | [6] |
3. Apoptosis Assay (DNA Fragmentation)
-
Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel.
-
Protocol:
-
Treat cells with GS-Se-SG to induce apoptosis.
-
Harvest both adherent and floating cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).[9]
-
Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).
-
Extract DNA from the supernatant using phenol-chloroform extraction and precipitate with ethanol.[9]
-
Resuspend the DNA pellet and treat with RNase A.
-
Run the DNA on a 1.5-2% agarose gel and visualize the DNA fragments by staining with ethidium (B1194527) bromide or a safer alternative.[10]
-
4. Reactive Oxygen Species (ROS) Production Assay
-
Principle: The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Load cells with DCFH-DA by incubating them in a medium containing the probe.[11]
-
Wash the cells to remove excess probe.
-
Treat the cells with GS-Se-SG.
-
Measure the increase in fluorescence over time using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).[11]
-
In Vivo Models
Selenium-Deficient Animal Model
To study the metabolism of GS-Se-SG in a controlled manner and to understand the effects of selenium deficiency, a selenium-deficient animal model is essential.
-
Principle: Mice or rats are fed a specially formulated diet that is deficient in selenium. This leads to a depletion of endogenous selenium stores and a decrease in the activity of selenoenzymes like glutathione peroxidase.
-
Protocol for Generating Selenium-Deficient Mice:
-
Diet: Use a torula yeast-based selenium-deficient diet.
-
Animal Strain: C57BL/6 or C3H/He mice are commonly used.[12]
-
Breeding and Weaning:
-
To avoid neonatal death, it is crucial to time the introduction of the selenium-deficient diet correctly.
-
A successful strategy is to start the mother on the selenium-deficient diet 2 weeks after giving birth.[1]
-
Pups are weaned at 4 weeks of age and continue on the selenium-deficient diet.
-
-
Verification of Selenium Deficiency:
-
Monitor the activity of glutathione peroxidase in liver or erythrocyte lysates. A significant decrease in activity confirms selenium deficiency.
-
Measure selenium levels in tissues or plasma using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
-
-
Investigating GS-Se-SG Metabolism:
-
Administer GS-Se-SG to the selenium-deficient animals (e.g., via intraperitoneal injection).
-
Collect tissues (liver, kidney, etc.) and biofluids (blood, urine) at different time points.
-
Analyze the samples for GS-Se-SG and its metabolites using analytical techniques like HPLC-ICP-MS.[13]
-
Analytical Methods
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This is a powerful technique for the speciation and quantification of selenium compounds in biological samples.
-
Principle: HPLC separates the different selenium-containing species based on their physicochemical properties. The eluent from the HPLC is then introduced into an ICP-MS, which atomizes and ionizes the sample, allowing for the highly sensitive and selective detection of selenium isotopes.
-
Protocol Outline:
-
Sample Preparation: Homogenize tissues or process biofluids to extract selenium compounds. Enzymatic hydrolysis may be required to release selenoamino acids from proteins.
-
Chromatographic Separation: Use an appropriate HPLC column (e.g., anion exchange, reversed-phase) and mobile phase to separate GS-Se-SG from other selenium species.
-
ICP-MS Detection: Monitor the selenium isotopes (e.g., m/z 78, 80, 82) in the eluent from the HPLC.
-
Quantification: Use external calibration with selenium standards or isotope dilution for accurate quantification.
-
Visualizations
Caption: Metabolic pathways of this compound (GS-Se-SG).
Caption: Workflow for assessing GS-Se-SG cytotoxicity using the MTT assay.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenium and the thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of selenium compounds catalyzed by the mammalian selenoprotein thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by selenite and this compound in HL-60 cells: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of selenium supplementation on the activities of glutathione metabolizing enzymes in human hepatoma Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Methods Involving Selenodiglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key metabolite of selenium, playing a crucial role in cellular redox homeostasis. It is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase (TrxR), making it a valuable tool in drug discovery and development.[1][2] High-throughput screening (HTS) assays involving GS-Se-SG can be leveraged to identify modulators of the thioredoxin system, which is a critical regulator of various cellular processes, including cell growth, apoptosis, and antioxidant defense. This document provides detailed application notes and protocols for HTS assays utilizing GS-Se-SG, with a focus on screening for inhibitors of thioredoxin reductase.
Application Notes
High-Throughput Screening for Thioredoxin Reductase Inhibitors
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a major cellular antioxidant and redox-regulating system. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Consequently, TrxR has emerged as a promising target for therapeutic intervention.
GS-Se-SG can be employed as a substrate for TrxR in HTS assays to identify novel inhibitors. The principle of this assay is based on the TrxR-catalyzed reduction of GS-Se-SG by NADPH. The rate of NADPH consumption, monitored by the decrease in absorbance at 340 nm, is proportional to the TrxR activity. Potential inhibitors will decrease the rate of this reaction.
Advantages of using GS-Se-SG in HTS for TrxR inhibitors:
-
Physiological Relevance: As a natural substrate of mammalian TrxR, GS-Se-SG provides a more physiologically relevant assay compared to artificial substrates.[1][2]
-
High Reactivity: GS-Se-SG is a highly efficient substrate for mammalian TrxR, leading to a robust and sensitive assay.[1][2]
-
Specificity: The use of a specific substrate can help in identifying inhibitors that target the substrate-binding site of the enzyme.
While many commercial kits utilize 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a substrate, GS-Se-SG can be readily substituted to develop a more targeted and physiologically relevant screen.
Data Presentation
Table 1: Kinetic Parameters of Thioredoxin Reductase with Various Substrates
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |
| Mammalian | Selenocystine | 6 | 3200 | [3] |
| Rat TrxR1 | Protoporphyrin IX | Ki = 2.7 | - | [4] |
Table 2: IC50 Values of Known Thioredoxin Reductase Inhibitors
| Inhibitor | Enzyme Source | IC50 | Reference |
| Auranofin | Recombinant rat TrxR1 | 24.08 nM | [3] |
| Laromustine | Purified rat liver TrxR1 | 4.65 ± 0.37 µM | |
| 101MDCE | Purified rat liver TrxR1 | 5.37 ± 0.58 µM | |
| Carmustine | Purified rat liver TrxR1 | 7.63 ± 0.72 µM | |
| Selenite | 3B6 lymphocytes (AP-1 binding) | 7.5 µM | [5] |
| GS-Se-SG | 3B6 lymphocytes (AP-1 binding) | 0.75 µM | [5] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Thioredoxin Reductase Inhibitors using a GS-Se-SG-Based Assay
This protocol is adapted from standard TrxR assays and is designed for a 96- or 384-well plate format suitable for HTS.
Materials:
-
Purified mammalian thioredoxin reductase (e.g., from rat liver)
-
This compound (GS-Se-SG)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Auranofin)
-
96- or 384-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GS-Se-SG in the assay buffer. The final concentration in the assay should be optimized but can be started in the range of 10-50 µM.
-
Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically 200 µM.
-
Prepare a working solution of TrxR in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Setup (per well):
-
Add 2 µL of the test compound solution or control (vehicle or positive inhibitor).
-
Add 48 µL of a master mix containing the assay buffer and TrxR enzyme.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the interaction of the inhibitors with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of a substrate master mix containing the assay buffer, NADPH, and GS-Se-SG.
-
Immediately place the plate in the microplate reader and start measuring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) for each well.
-
The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = [1 - (Ratesample / Ratevehicle)] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Signaling Pathways and Visualizations
This compound and the Thioredoxin System
GS-Se-SG is a key player in the thioredoxin system. The following diagram illustrates the workflow of a high-throughput screen for TrxR inhibitors using GS-Se-SG.
Caption: HTS workflow for identifying TrxR inhibitors using GS-Se-SG.
Inhibition of AP-1 Signaling by this compound
GS-Se-SG has been shown to inhibit the DNA-binding activity of the transcription factor Activator Protein-1 (AP-1).[5] This is significant as AP-1 is involved in cell proliferation and transformation. The inhibitory mechanism is likely due to the redox-active nature of GS-Se-SG, which can oxidize critical cysteine residues in the DNA-binding domains of the Fos and Jun subunits of AP-1, thereby preventing its binding to DNA.
Caption: Mechanism of AP-1 inhibition by this compound.
Induction of p53 Signaling by this compound
GS-Se-SG can induce the expression of the tumor suppressor protein p53, suggesting it activates the DNA damage-recognition pathway.[6] While the precise upstream signaling cascade initiated by GS-Se-SG is not fully elucidated, it is known that other selenium compounds can induce p53 through oxidative stress and the activation of stress-related kinases. This leads to cell cycle arrest and apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selenium and the thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
Techniques for Labeling Selenodiglutathione for Tracking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenodiglutathione (GS-Se-SG) is a key intermediate in the metabolism of selenium, an essential trace element with critical roles in redox regulation and antioxidant defense. As a major intracellular selenocompound, GS-Se-SG is implicated in various physiological and pathological processes, including cancer biology and neurodegenerative diseases. Accurate and sensitive tracking of GS-Se-SG is crucial for elucidating its metabolic fate, cellular distribution, and involvement in signaling pathways. This document provides detailed application notes and protocols for the principal techniques used to label this compound for in vitro and in vivo tracking studies.
Labeling Strategies for this compound
The primary methods for labeling this compound can be categorized into three main approaches:
-
Isotopic Labeling: This involves the incorporation of either radioactive or stable isotopes of selenium into the GS-Se-SG molecule.
-
Fluorescent Labeling: This method entails the covalent attachment of a fluorescent dye to the glutathione (B108866) moieties of GS-Se-SG.
-
Metabolic Labeling: This technique relies on providing cells or organisms with isotopically labeled selenium precursors, which are then endogenously incorporated into GS-Se-SG.
The choice of labeling strategy depends on the specific research question, the required sensitivity, the experimental system (in vitro or in vivo), and the available analytical instrumentation.
Isotopic Labeling: Protocols and Applications
Isotopic labeling is a powerful tool for tracing the metabolic fate of GS-Se-SG with high specificity and sensitivity.
Radioactive Labeling with ⁷⁵Se
Radioactive labeling with the gamma-emitting isotope ⁷⁵Se offers exceptional sensitivity for tracking GS-Se-SG in biological samples.
Application:
-
In vivo biodistribution and pharmacokinetic studies.
-
Tracing metabolic pathways of selenium.
-
Quantification in complex biological matrices.
Experimental Protocol: Direct Radiolabeling of GS-Se-SG with [⁷⁵Se]Selenite
Materials:
-
This compound (GS-Se-SG)
-
[⁷⁵Se]Selenious acid (Na₂⁷⁵SeO₃) in dilute HCl
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Gamma counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve GS-Se-SG (1 mg) in 500 µL of PBS (pH 7.4).
-
Addition of Radiotracer: Add a carefully calculated amount of [⁷⁵Se]Selenious acid (e.g., 1-10 µCi) to the GS-Se-SG solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation. The selenite (B80905) will react with the thiol groups of glutathione to form ⁷⁵Se-labeled GS-Se-SG.
-
Purification: Purify the ⁷⁵Se-labeled GS-Se-SG from unreacted [⁷⁵Se]selenite using a pre-equilibrated size-exclusion chromatography column. Elute with PBS (pH 7.4).
-
Fraction Collection and Analysis: Collect fractions and measure the radioactivity of each fraction using a gamma counter. The fractions corresponding to the molecular weight of GS-Se-SG will contain the labeled product.
-
Quantification: Determine the specific activity (e.g., in µCi/µmol) of the purified ⁷⁵Se-GS-Se-SG by measuring both the radioactivity and the concentration of GS-Se-SG (e.g., by UV-Vis spectrophotometry).
Workflow for ⁷⁵Se Labeling of GS-Se-SG
Caption: Workflow for the direct radiolabeling of this compound with ⁷⁵Se.
Stable Isotope Labeling
Stable isotope labeling, typically with ⁷⁶Se, ⁷⁷Se, or ⁸²Se, provides a non-radioactive alternative for tracing GS-Se-SG, primarily for analysis by mass spectrometry.
Application:
-
Metabolic flux analysis.
-
Quantitative proteomics and metabolomics.
-
Elucidation of reaction mechanisms.
Experimental Protocol: Synthesis of Stable Isotope-Labeled GS-Se-SG
This protocol describes the synthesis of GS-Se-SG using a stable isotope-enriched selenite precursor.
Materials:
-
Stable isotope-enriched sodium selenite (e.g., Na₂⁷⁷SeO₃)
-
Glutathione (GSH)
-
Deoxygenated water
-
Hydrochloric acid (HCl)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Precursor Preparation: Dissolve the stable isotope-enriched sodium selenite in deoxygenated water to a final concentration of 10 mM.
-
Reaction with GSH: In a separate tube, dissolve a 2-fold molar excess of GSH in deoxygenated water.
-
Reaction Initiation: Slowly add the selenite solution to the GSH solution while stirring. Adjust the pH to approximately 3-4 with HCl to facilitate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours.
-
Purification: Purify the resulting stable isotope-labeled GS-Se-SG by RP-HPLC. Use a suitable C18 column and a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
Characterization: Confirm the identity and isotopic enrichment of the purified product by mass spectrometry. The mass spectrum will show a characteristic isotopic pattern corresponding to the enriched selenium isotope.
Fluorescent Labeling: A Visual Approach to Tracking
Fluorescent labeling allows for the visualization and tracking of GS-Se-SG in cells and tissues using fluorescence microscopy and other fluorescence-based techniques.
Application:
-
Cellular uptake and subcellular localization studies.
-
Real-time imaging of GS-Se-SG dynamics.
-
Flow cytometry analysis.
Experimental Protocol: Fluorescent Labeling of GS-Se-SG with Fluorescein Isothiocyanate (FITC)
This protocol is adapted from methods used for labeling glutathione.[1]
Materials:
-
This compound (GS-Se-SG)
-
Fluorescein isothiocyanate (FITC)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Fluorescence spectrophotometer
Procedure:
-
FITC Solution: Dissolve FITC in DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Dissolve GS-Se-SG (5 mg) in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Labeling Reaction: Slowly add 50 µL of the FITC solution to the GS-Se-SG solution while stirring.
-
Incubation: Incubate the reaction mixture in the dark at 4°C overnight with gentle agitation.
-
Purification: Separate the FITC-labeled GS-Se-SG from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Characterization: Collect the fluorescently labeled fractions and confirm the labeling by measuring the absorbance at 495 nm (for fluorescein) and 280 nm (for the peptide backbone) and by fluorescence spectroscopy (excitation ~490 nm, emission ~520 nm).
Caption: The central role of this compound in the redox cycle involving the thioredoxin system.
Selenite is readily taken up by cells and reacts with two molecules of glutathione (GSH) to form GS-Se-SG. [2]GS-Se-SG can then be reduced by thioredoxin reductase (TrxR) in an NADPH-dependent manner. [2]This process is a key step in the metabolic activation of selenium. The reduction of GS-Se-SG can lead to the generation of selenide (B1212193) (H₂Se), a highly reactive species that can be incorporated into selenoproteins or exert cytotoxic effects at higher concentrations. The interaction of GS-Se-SG with the thioredoxin system directly impacts the cellular redox state and influences downstream signaling pathways that control cell proliferation, apoptosis, and gene expression.
Conclusion
The ability to effectively label and track this compound is paramount for advancing our understanding of selenium biology and its implications for human health. The choice of labeling technique should be carefully considered based on the specific experimental goals and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust experiments for studying the dynamic roles of this important selenium metabolite.
References
- 1. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selenodiglutathione in Redox Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Selenodiglutathione (GS-Se-SG)
This compound (GS-Se-SG) is a key metabolite of selenite (B80905), formed by the reaction of selenite with two molecules of glutathione (B108866) (GSH). This organoselenium compound plays a significant role in selenium metabolism and redox biology. It is a highly reactive species that interacts with various components of the cellular redox machinery, making it a valuable tool for studying redox signaling and for the development of novel therapeutic strategies. GS-Se-SG is a substrate for mammalian thioredoxin reductase (TrxR) and an efficient oxidant of reduced thioredoxin, positioning it at the crossroads of major antioxidant systems.[1][2] Its ability to induce oxidative stress and apoptosis in cancer cells has also garnered interest in its potential application in drug development.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C20H32N6O12S2Se | PubChem CID: 108069 |
| Molecular Weight | 691.6 g/mol | PubChem CID: 108069 |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | MedKoo Biosciences |
Note on Stability: this compound is unstable in aqueous solutions, particularly at neutral to alkaline pH, where it can be reduced by excess glutathione to form elemental selenium.[3] It is recommended to prepare solutions fresh for each experiment. For longer-term storage of solutions, an acidic pH (e.g., pH 5.0-6.0) and storage at low temperatures (-20°C or -80°C) under a non-oxidizing atmosphere can help to slow down degradation.
Key Applications in Redox Biology Research
-
Substrate for Thioredoxin Reductase: GS-Se-SG is a substrate for mammalian TrxR, leading to the consumption of NADPH. This property can be utilized to study TrxR activity and to screen for inhibitors of this key selenoenzyme.[1][4]
-
Modulator of the Thioredoxin and Glutaredoxin Systems: As an oxidant of reduced thioredoxin, GS-Se-SG can be used to investigate the roles of the thioredoxin and glutaredoxin systems in maintaining cellular redox homeostasis.[1]
-
Inducer of Oxidative Stress: GS-Se-SG can generate reactive oxygen species (ROS) in the presence of thiols, making it a useful tool to induce and study oxidative stress in cellular and acellular systems.
-
Cancer Biology Research: GS-Se-SG exhibits cytotoxicity towards cancer cells by inducing DNA damage and apoptosis, providing a model compound for investigating the mechanisms of selenium-based anticancer agents.
-
Drug Development: The reactivity of GS-Se-SG with key redox enzymes makes it a potential tool in high-throughput screening (HTS) for the discovery of drugs that target cellular redox pathways.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound (GS-Se-SG)
This protocol is a synthesized method based on the reaction of sodium selenite with glutathione.
Materials:
-
Sodium Selenite (Na₂SeO₃)
-
Reduced Glutathione (GSH)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Reaction Setup: Dissolve a 4-fold molar excess of GSH in deionized water. Adjust the pH of the GSH solution to a slightly acidic range (e.g., pH 5-6) with HCl.
-
Addition of Selenite: Slowly add a solution of sodium selenite (1 molar equivalent) to the stirring GSH solution. The reaction is rapid and should be carried out on ice to minimize side reactions.
-
Monitoring the Reaction: The formation of GS-Se-SG can be monitored by HPLC. The reaction mixture will contain unreacted GSH, GSSG, and GS-Se-SG.
-
Purification by HPLC:
-
Inject the reaction mixture onto a semi-preparative C18 HPLC column.
-
Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient could be 0-30% Solvent B over 30 minutes.
-
Monitor the elution profile at 220 nm and 263 nm. GS-Se-SG has a characteristic absorbance that allows for its separation from GSSG.
-
-
Collection and Lyophilization: Collect the fractions containing pure GS-Se-SG. Immediately freeze the collected fractions and lyophilize to obtain GS-Se-SG as a solid powder.
-
Characterization: Confirm the identity and purity of the synthesized GS-Se-SG using mass spectrometry and analytical HPLC.
Protocol 2: Thioredoxin Reductase Activity Assay using GS-Se-SG
This protocol measures the activity of mammalian thioredoxin reductase by monitoring the GS-Se-SG-dependent oxidation of NADPH.
Materials:
-
Purified mammalian thioredoxin reductase (TrxR)
-
This compound (GS-Se-SG) solution
-
NADPH solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GS-Se-SG in a suitable solvent (e.g., DMSO or acidic water) and dilute to the desired final concentration in the assay buffer immediately before use.
-
Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically 200 µM.
-
Dilute the purified TrxR in the assay buffer. The final concentration is typically in the nanomolar range (e.g., 10-100 nM).
-
-
Assay Setup:
-
In a quartz cuvette, add the assay buffer to a final volume of 500 µL.
-
Add NADPH to a final concentration of 200 µM.
-
Add TrxR to the desired final concentration.
-
-
Initiate the Reaction: Add GS-Se-SG to the cuvette to initiate the reaction. Final concentrations of GS-Se-SG to test can range from 5 to 50 µM.
-
Measure NADPH Oxidation: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the TrxR activity.
-
Calculate Activity: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
Quantitative Data for TrxR with GS-Se-SG:
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Mammalian | Selenocystine | 6 | 53.3 | [5] |
| Note: Specific kinetic constants for GS-Se-SG with purified mammalian TrxR are not readily available in the literature in a consolidated format. The reaction is complex and can be influenced by the presence of oxygen and other thiols. |
Protocol 3: Glutaredoxin Activity Assay (Adapted for GS-Se-SG)
This is an adapted protocol based on the principle of glutaredoxin-catalyzed reduction of a substrate, where GS-Se-SG can be used as the oxidant. This assay is a coupled enzyme assay.
Materials:
-
Purified glutaredoxin (Grx)
-
This compound (GS-Se-SG) solution
-
Reduced Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH solution
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of GS-Se-SG, GSH, NADPH, GR, and Grx in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, NADPH (final concentration ~200 µM), GSH (final concentration ~1-2 mM), and GR (final concentration ~1-2 U/mL).
-
Add the Grx enzyme to the mixture.
-
-
Initiate the Reaction: Add GS-Se-SG to the cuvette to start the reaction.
-
Measure NADPH Oxidation: Monitor the decrease in absorbance at 340 nm. The rate of NADPH oxidation is coupled to the Grx-catalyzed reduction of GS-Se-SG by GSH, with the resulting GSSG being recycled by GR.
-
Controls: Run control reactions lacking Grx to determine the background rate of non-enzymatic reaction and the reaction catalyzed by GR alone.
-
Calculate Activity: Subtract the background rate from the rate observed in the presence of Grx to determine the specific activity of glutaredoxin towards GS-Se-SG.
Signaling Pathways and Experimental Workflows
This compound in the Thioredoxin System
GS-Se-SG is a substrate for mammalian thioredoxin reductase, which reduces it in an NADPH-dependent manner. The resulting products can then be further metabolized. This interaction can be visualized as a catalytic cycle.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The logic of kinetic regulation in the thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction mechanism and regulation of mammalian thioredoxin/glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium in Cell Culture [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Selenodiglutathione (GS-Se-SG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selenodiglutathione (GS-Se-SG) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GS-Se-SG) and why is it important?
This compound is a key metabolite formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH).[1][2] It plays a significant role in selenium metabolism and redox signaling pathways. It is an intermediate in the catalytic cycle of glutathione peroxidase (GPx) and a substrate for mammalian thioredoxin reductase (TrxR), highlighting its importance in cellular antioxidant defense and redox regulation.[1][3][4]
Q2: What are the primary stability concerns when working with GS-Se-SG in solution?
The primary stability concern for GS-Se-SG in solution is its susceptibility to degradation through redox reactions. The thioselenide bond (-S-Se-S-) is reactive and can be influenced by factors such as pH, temperature, presence of reducing or oxidizing agents, and exposure to air (oxygen).
Q3: How should solid GS-Se-SG be stored?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage conditions are:
-
Short-term (days to weeks): 0 - 4 °C
-
Long-term (months to years): -20 °C
Q4: What solvents are recommended for dissolving GS-Se-SG?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For aqueous buffers, it is crucial to use deoxygenated solutions to minimize oxidation.
Troubleshooting Guide: Solution Stability
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution or during storage | pH is near the isoelectric point (pI): Reduced solubility can occur if the buffer pH is close to the pI of GS-Se-SG. | Adjust the buffer pH to be at least one unit away from the pI. While the exact pI of GS-Se-SG is not readily available, testing a range of pH values (e.g., 6.0-8.0) is recommended. |
| High salt concentration: Excessive salt concentrations can lead to "salting out" and precipitation. | Prepare solutions with a moderate ionic strength. If high salt is required for an experiment, assess GS-Se-SG solubility at that concentration beforehand. | |
| Aggregation: Hydrophobic interactions can lead to the formation of aggregates and precipitation. | Consider adding a small percentage (e.g., 5-10%) of a stabilizing agent like glycerol (B35011) or sucrose (B13894) to the buffer. | |
| Rapid degradation of GS-Se-SG in solution | Oxidation: The thioselenide bond is susceptible to oxidation, especially when exposed to atmospheric oxygen. | Prepare solutions using deoxygenated buffers (e.g., by purging with nitrogen or argon gas). Store solutions under an inert atmosphere. |
| Presence of reducing agents: Strong reducing agents can cleave the thioselenide bond. | Avoid the addition of strong reducing agents unless they are a required component of the experiment. If necessary, prepare fresh solutions immediately before use. | |
| Inappropriate pH: The stability of the thioselenide bond can be pH-dependent. | Maintain a pH between 6.0 and 8.0 for aqueous solutions, as this range is generally suitable for glutathione and related compounds.[5] | |
| Elevated temperature: Higher temperatures accelerate chemical reactions, including degradation. | Prepare and handle GS-Se-SG solutions at low temperatures (e.g., on ice). For storage, aliquot and freeze at -20°C or -80°C. | |
| Inconsistent experimental results | Variable concentration of active GS-Se-SG: Degradation during storage or handling leads to a lower effective concentration. | Always use freshly prepared solutions of GS-Se-SG for critical experiments. If solutions must be stored, perform a concentration and purity check (e.g., via HPLC) before use. |
| Contamination with metal ions: Certain metal ions can catalyze the oxidation of thiol and selenol compounds. | Use high-purity, metal-free water and reagents for buffer preparation. Consider adding a chelating agent like EDTA (e.g., 1 mM) to the buffer to sequester any contaminating metal ions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution of GS-Se-SG.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or deoxygenated phosphate-buffered saline (PBS), pH 7.4
-
Inert gas (Nitrogen or Argon)
-
Sterile, conical tubes
Procedure:
-
Allow the solid GS-Se-SG to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of GS-Se-SG in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or deoxygenated PBS to achieve the target concentration.
-
If using an aqueous buffer, gently purge the headspace of the tube with an inert gas before capping.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To monitor the stability of GS-Se-SG in a given solution over time.
Materials:
-
Prepared GS-Se-SG solution
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled autosampler
Procedure:
-
Prepare the GS-Se-SG solution in the buffer of interest at a known concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for GS-Se-SG.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Use a gradient elution method, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B
-
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 260 nm).
-
Calculate the percentage of remaining GS-Se-SG at each time point by comparing the peak area to the initial peak area at t=0. The appearance of new peaks may indicate degradation products.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for GS-Se-SG instability.
Caption: Catalytic cycle of Glutathione Peroxidase.
Caption: Reduction of GS-Se-SG by Thioredoxin Reductase.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib.ysu.am [lib.ysu.am]
- 4. Frontiers | Research progress of glutathione peroxidase family (GPX) in redoxidation [frontiersin.org]
- 5. US6835811B1 - Extended storage of reduced glutathione solutions - Google Patents [patents.google.com]
Preventing Selenodiglutathione degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of selenodiglutathione (GS-Se-SG) during experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound (GS-Se-SG) and why is its stability a concern?
This compound is a key intermediate in selenium metabolism, formed from the reaction of selenite (B80905) with glutathione[1][2]. It is a thioselenide, containing a selenium atom bonded to the sulfur atoms of two glutathione (B108866) molecules[1]. Its stability is a significant concern for researchers because it is prone to degradation, particularly under physiological conditions, which can impact the accuracy and reproducibility of experimental results. GS-Se-SG is known to be sensitive to both pH and oxygen[2][3][4][5].
2. What are the main factors that contribute to the degradation of GS-Se-SG?
The primary factors leading to the degradation of GS-Se-SG in an experimental setting are:
-
pH: GS-Se-SG is unstable at neutral to alkaline pH. Acidic conditions are generally more favorable for its stability.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of GS-Se-SG. Reactions involving GS-Se-SG are often oxygen-dependent[2].
-
Temperature: While specific quantitative data is limited, as with most biochemical compounds, elevated temperatures can be expected to accelerate degradation.
-
Reducing Agents: In biological systems, GS-Se-SG is readily reduced by enzymes like thioredoxin reductase and glutathione reductase[2]. The presence of other reducing agents in experimental buffers can also lead to its breakdown.
3. What are the recommended storage conditions for GS-Se-SG solutions?
To ensure the stability of GS-Se-SG solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| pH | Store in an acidic buffer (e.g., pH 2.0-5.0). | To minimize pH-dependent degradation. |
| Temperature | Store at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage. | To slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation[2][4]. |
| Solvent | Prepare solutions in deoxygenated, high-purity water or an appropriate acidic buffer. | To remove dissolved oxygen that can contribute to oxidation. |
4. How can I minimize GS-Se-SG degradation during my experiments?
Minimizing degradation during experiments requires careful control of the experimental conditions.
| Experimental Stage | Recommendation |
| Buffer Preparation | Use deoxygenated buffers. This can be achieved by bubbling the buffer with an inert gas like argon or nitrogen. |
| Reaction Setup | If possible, conduct experiments in an anaerobic chamber or glove box to exclude oxygen. |
| pH Control | Maintain an acidic pH if compatible with your experimental system. If physiological pH is required, minimize the incubation time. |
| Temperature Control | Perform experiments at the lowest temperature compatible with your assay, and on ice whenever possible. |
| Use of Additives | The use of antioxidants has not been extensively documented for GS-Se-SG stabilization and may interfere with its redox-active nature. Their use should be carefully evaluated. |
Troubleshooting Guides
Problem 1: I am observing a rapid loss of GS-Se-SG in my cell-free assay.
-
Possible Cause 1: High pH of the reaction buffer.
-
Solution: Check the pH of your buffer. If your experimental conditions allow, consider using a more acidic buffer. If you must work at a neutral pH, prepare fresh GS-Se-SG solution immediately before use and keep incubation times as short as possible.
-
-
Possible Cause 2: Presence of oxygen in the reaction mixture.
-
Possible Cause 3: High temperature.
-
Solution: Perform all experimental steps on ice and run the reaction at the lowest feasible temperature.
-
Problem 2: My cellular experiments with GS-Se-SG are giving inconsistent results.
-
Possible Cause 1: Degradation of GS-Se-SG in the cell culture medium.
-
Solution: Cell culture media are typically at a physiological pH (around 7.4), which is not ideal for GS-Se-SG stability. Prepare a concentrated stock solution of GS-Se-SG in an acidic buffer and dilute it into the cell culture medium immediately before treating the cells. Minimize the time the compound spends in the medium before and during the experiment.
-
-
Possible Cause 2: Cellular metabolism of GS-Se-SG.
-
Solution: Be aware that cells will actively metabolize GS-Se-SG[6]. This is an inherent aspect of its biological activity and not necessarily "degradation" in the sense of instability. When designing your experiment, consider time-course studies to understand the kinetics of its uptake and metabolism by the cells.
-
-
Possible Cause 3: Interaction with components of the cell culture medium.
-
Solution: Some components in serum or other media supplements may react with GS-Se-SG. If possible, conduct pilot experiments in a simpler, defined medium to assess potential interactions.
-
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol is adapted from methodologies described in the literature for the synthesis and purification of GS-Se-SG.
-
Materials:
-
Selenium dioxide (SeO₂)
-
Reduced glutathione (GSH)
-
Hydrochloric acid (HCl)
-
High-purity, deoxygenated water
-
HPLC system for purification and analysis
-
-
Procedure: a. Prepare a stock solution of 0.1 M SeO₂ in deoxygenated water. b. Prepare a stock solution of 0.1 M GSH in deoxygenated water. c. In a microcentrifuge tube, mix the reagents in the following order:
- 60 µL of 0.1 M HCl
- 10 µL of 0.1 M SeO₂
- 40 µL of 0.1 M GSH d. Incubate the reaction mixture at room temperature for at least 5 minutes. e. Purify the GS-Se-SG from the reaction mixture using reverse-phase HPLC. A C18 column is suitable for this separation. The mobile phase should be acidic (e.g., water adjusted to pH 2 with HCl) to maintain stability. f. Monitor the elution profile by UV absorbance at 263 nm. g. Collect the fraction corresponding to GS-Se-SG. h. Determine the concentration of the purified GS-Se-SG spectrophotometrically or by other quantitative methods. i. Store the purified GS-Se-SG solution under an inert atmosphere at -80°C.
Protocol 2: General Workflow for a Cell-Free Assay Involving GS-Se-SG under Anaerobic Conditions
This protocol provides a general framework for experiments sensitive to oxygen.
-
Preparation of Reagents:
-
Prepare all buffers and solutions using deoxygenated water.
-
Deoxygenate the buffers by sparging with a gentle stream of high-purity argon or nitrogen for at least 30 minutes.
-
Prepare a fresh stock solution of GS-Se-SG in an appropriate deoxygenated acidic buffer.
-
-
Experimental Setup:
-
If available, perform the entire experiment inside an anaerobic chamber.
-
Alternatively, use sealed reaction vessels (e.g., cuvettes with septa).
-
-
Procedure: a. Transfer all reaction components (except GS-Se-SG) into the reaction vessel. b. Seal the vessel and purge with an inert gas to remove any headspace oxygen. c. Pre-incubate the reaction mixture at the desired temperature. d. Initiate the reaction by injecting the GS-Se-SG solution through the septum using a gas-tight syringe. e. Monitor the reaction progress using a suitable analytical method (e.g., spectrophotometry).
Visualizations
Caption: Factors contributing to the degradation and reduction of this compound.
Caption: Workflow for minimizing GS-Se-SG degradation during experiments.
References
- 1. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the inhibition of protein synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selenite and this compound: reactions with thioredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Selenodiglutathione In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selenodiglutathione (GSSGSe) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GSSGSe) and what are its common in vitro applications?
This compound (GS-Se-SG) is a key metabolite formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH). It plays a role in selenium metabolism and is a potent oxidant of thioredoxin. In vitro, it is often used in studies related to redox signaling, enzyme kinetics, and as a substrate for enzymes like thioredoxin reductase and glutathione reductase.
Q2: My GSSGSe solution has become cloudy or has a visible precipitate. What is happening?
Cloudiness or precipitation in your GSSGSe solution is likely due to its instability, especially in the presence of excess glutathione (GSH). GSSGSe can react with GSH to form elemental selenium (Se(0)), which is insoluble in aqueous solutions, and oxidized glutathione (GSSG). This process can be more pronounced in acidic conditions.
Q3: How can I detect and quantify GSSGSe aggregation?
Several analytical techniques can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to look for visible turbidity or precipitation in your solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-400 nm) can indicate the presence of light-scattering aggregates like elemental selenium.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for measuring the size distribution of particles in a solution and can detect the formation of small molecule aggregates in the nanometer range.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the degradation of GSSGSe and the appearance of related species.
Q4: What are the optimal storage conditions for GSSGSe solutions?
While specific stability data for GSSGSe solutions is limited, based on its reactivity, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, it should be at low temperatures (-20°C or -80°C) in a buffer with a neutral to slightly alkaline pH and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Visible Precipitation or Turbidity Observed in GSSGSe Solution
This is a common issue indicating the degradation of GSSGSe and the formation of insoluble elemental selenium.
-
Immediate Actions:
-
Do not use the solution for your experiment. The presence of aggregates will lead to inaccurate results.
-
Characterize the precipitate. Use techniques like DLS or UV-Vis spectroscopy to confirm the presence of aggregates.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low pH of the Buffer | Prepare GSSGSe in a buffer with a pH of 7.0 or higher. Acidic conditions can accelerate the degradation of GSSGSe to elemental selenium. |
| Presence of Excess Reducing Agents | If your experimental conditions require the presence of a reducing agent like glutathione (GSH) or dithiothreitol (B142953) (DTT), be aware that they can react with GSSGSe. Consider using the minimum effective concentration of the reducing agent. |
| High Concentration of GSSGSe | High concentrations of small molecules are more prone to aggregation. Try preparing a more dilute stock solution and adjust the final concentration in your assay accordingly. |
| Extended Storage | GSSGSe is known to be unstable in solution. It is highly recommended to prepare solutions fresh before each experiment. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles and exposure to high temperatures, as these can promote the degradation of temperature-sensitive compounds. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
This may be due to the presence of soluble, non-visible aggregates that can interfere with assays.
-
Immediate Actions:
-
Screen for soluble aggregates. Use a sensitive technique like Dynamic Light Scattering (DLS) to check for the presence of small aggregates in your GSSGSe solution.
-
Review your experimental setup for sources of variability.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Formation of Soluble Aggregates | Filter your GSSGSe solution through a low-protein-binding 0.22 µm filter before use. For sensitive assays, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL to prevent the formation of aggregates. |
| Variability in Solution Preparation | Ensure consistent and thorough mixing when preparing your GSSGSe solutions. Use calibrated pipettes and high-purity reagents. |
| Interaction with Assay Components | GSSGSe is a reactive molecule. Consider potential interactions with other components in your assay, such as metal ions or other thiol-containing compounds. |
Experimental Protocols
Protocol 1: Preparation of Fresh this compound (GSSGSe) Solution
-
Materials:
-
This compound (GSSGSe) powder
-
High-purity water (e.g., Milli-Q)
-
Buffer of choice (e.g., 100 mM Tris-HCl, pH 7.5)
-
Calibrated balance and pH meter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of GSSGSe for your desired concentration and volume.
-
Weigh the GSSGSe powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of your chosen buffer to the tube.
-
Vortex the solution until the GSSGSe is completely dissolved.
-
Verify the pH of the final solution and adjust if necessary.
-
Use the solution immediately for your experiments.
-
Protocol 2: Monitoring GSSGSe Aggregation using UV-Vis Spectroscopy
-
Principle: The formation of aggregates, such as elemental selenium, will cause light scattering, leading to an increase in absorbance at higher wavelengths.
-
Procedure:
-
Prepare your GSSGSe solution in the desired buffer.
-
Measure the absorbance spectrum of the solution from 250 nm to 600 nm using a spectrophotometer. Use the buffer as a blank.
-
Pay close attention to the absorbance in the 350-400 nm range. An increasing absorbance over time in this region is indicative of aggregation.
-
For kinetic studies, take measurements at regular time intervals under your experimental conditions (e.g., temperature, presence of other reagents).
-
Protocol 3: Detection of Soluble Aggregates by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution. It is highly sensitive to the presence of larger aggregates.
-
Procedure:
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature. Perform a blank measurement using the filtered buffer.
-
Sample Preparation: Filter your GSSGSe solution through a DLS-compatible filter (e.g., 0.02 µm) to remove any dust particles.
-
Data Acquisition: Carefully pipette the sample into a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and allow the temperature to equilibrate. Acquire multiple measurements for reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius compared to the expected size of monomeric GSSGSe indicates aggregation.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for GSSGSe aggregation.
Technical Support Center: Optimizing Selenodiglutathione and Thioredoxin Reductase Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving the reaction between selenodiglutathione (GS-Se-SG) and mammalian thioredoxin reductase (TrxR).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NADPH is being consumed much faster than expected, and the reaction is non-stoichiometric. What is happening?
A1: This is a common observation and is typically due to the presence of oxygen in your reaction mixture.[1][2][3] The reaction between mammalian TrxR and GS-Se-SG can produce selenide (B1212193) (HSe-), which then redox cycles with oxygen, leading to a continuous, non-stoichiometric oxidation of NADPH.[4]
-
Troubleshooting Steps:
-
Perform reactions under anaerobic conditions: If you need to measure the direct stoichiometric reaction, it is crucial to remove oxygen.[1][2][3] This can be achieved by working in an anaerobic chamber or by using a mineral oil overlay on your reaction mixture.[5]
-
Verify Stoichiometry Anaerobically: Under anaerobic conditions, the reaction should stop after a stoichiometric amount of NADPH is oxidized.[1][2][3] Re-introducing oxygen will restart the continuous consumption of NADPH.[1][2][3]
-
Q2: I'm not seeing any reaction between TrxR and GS-Se-SG. What could be the issue?
A2: There are several possibilities, with the most common being the source of the enzyme.
-
Troubleshooting Steps:
-
Enzyme Source: this compound is a substrate for mammalian thioredoxin reductase but not for the E. coli enzyme.[1][2][3][4] Ensure you are using a mammalian TrxR.
-
Enzyme Activity: Verify the activity of your TrxR enzyme using a standard substrate like 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB).[6][7] Commercial kits are available for this purpose.
-
Selenium Deficiency: Mammalian TrxR is a selenoenzyme.[4][8] If you are expressing the enzyme recombinantly, ensure that the culture medium is supplemented with selenium to allow for the incorporation of selenocysteine.[9] Enzyme activity can be significantly decreased by selenium deficiency.[8][10]
-
Reagent Stability: Prepare fresh solutions of NADPH and GS-Se-SG. While many components can be stored at -20°C or -80°C, repeated freeze-thaw cycles should be avoided.[7][11][12]
-
Q3: The reaction rate is slower than anticipated. How can I optimize it?
A3: The reaction rate can be influenced by several factors.
-
Optimization Strategies:
-
Presence of Glutathione (B108866) (GSH): The presence of GSH can increase the rate of the oxygen-dependent reaction.[1][2] It is thought that HSe- is the reactive intermediate, and GSH may facilitate its formation.[1][2][3]
-
pH and Buffer Conditions: Most assays are performed at a physiological pH of around 7.5 in a buffer such as Tris-HCl or potassium phosphate, often containing EDTA.[3] Ensure your buffer conditions are optimal.
-
Substrate Concentrations: Review the concentrations of TrxR, GS-Se-SG, and NADPH. While GS-Se-SG is an efficient substrate, standard reaction kinetics apply. Refer to the provided protocols for typical concentration ranges.
-
Q4: Can I use Glutathione Reductase (GR) for this reaction?
A4: While yeast glutathione reductase can reduce GS-Se-SG, the reaction with the rat liver enzyme is very slow.[1][2][3] Mammalian thioredoxin reductase is much more efficient at oxidizing NADPH in the presence of GS-Se-SG.[3]
Q5: Is GS-Se-SG an inhibitor of TrxR?
A5: GS-Se-SG can act as both a substrate and a competitive inhibitor of thioredoxin reductase, preventing the reduction of its natural substrate, thioredoxin.[3] This dual role is important, as GS-Se-SG can inhibit processes that depend on reduced thioredoxin, such as the ribonucleotide reductase reaction required for DNA synthesis.[1][2][3]
Quantitative Data Summary
| Parameter | Enzyme Source | Substrate | Value | Conditions | Reference |
| Km | Mammalian TrxR | Selenocystine | 6 µM | pH 7.0 | [4] |
| kcat | Mammalian TrxR | Selenocystine | 3200 min⁻¹ | pH 7.0 | [4] |
| NADPH Oxidation | Calf Thymus TrxR | 10 µM GS-Se-SG | 60 µM NADPH oxidized in 15 min | Aerobic, pH 7.5 | [3] |
| GSH Effect | Calf Thymus TrxR | GS-Se-SG | 2-fold rate increase | In the presence of 4 mM GSH | [1][2][3] |
Experimental Protocols & Workflows
Protocol 1: Measuring TrxR Activity with GS-Se-SG
This protocol is adapted from standard methods for monitoring NADPH oxidation.
Objective: To determine the rate of GS-Se-SG reduction by mammalian TrxR by measuring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Mammalian Thioredoxin Reductase (e.g., from calf thymus or recombinant rat)
-
This compound (GS-Se-SG)
-
NADPH
-
Reaction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
Bovine Serum Albumin (BSA, 0.1%) - Optional, for low enzyme concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the Reaction Buffer.
-
Add NADPH to a final concentration of 200 µM.[3]
-
If using low concentrations of TrxR (e.g., 10 nM), add BSA to 0.1% to prevent enzyme denaturation.[3]
-
Add GS-Se-SG to the desired final concentration (e.g., 5-20 µM).[1][2][3]
-
Equilibrate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of mammalian TrxR (e.g., 0.1 µM final concentration).[1][2][3]
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (ε = 6220 M⁻¹cm⁻¹).
Signaling & Reaction Pathways
Cellular Reduction of Selenium Compounds
The thioredoxin system plays a crucial role in the metabolism of selenium compounds. Mammalian TrxR can directly reduce GS-Se-SG to produce a selenide intermediate. This selenide can then be incorporated into selenoproteins or participate in redox cycling, contributing to both the physiological and toxic effects of selenium.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selenium and the thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenite reduction by the thioredoxin system: kinetics and identification of protein-bound selenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biogot.com [biogot.com]
- 7. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 8. Thioredoxin reductase activity is decreased by selenium deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of selenium on thioredoxin reductase activity in Txnrd1 or Txnrd2 hemizygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Long-term stability of parameters of antioxidant status in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selenodiglutathione (GS-Se-SG) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selenodiglutathione (GS-Se-SG). The information focuses on the impact of pH and temperature on the stability of GS-Se-SG during experimental procedures.
Disclaimer: Direct quantitative stability data for this compound is limited in publicly available literature. The information provided here is based on the known chemistry of related thiol and selenium compounds, including glutathione (B108866), and established principles of chemical kinetics. The experimental protocols are templates that should be optimized for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: My GS-Se-SG solution appears to be degrading quickly. What are the primary factors affecting its stability?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing or reducing agents. The thioselenide bond (-S-Se-S-) in GS-Se-SG is susceptible to nucleophilic and electrophilic attack, and its stability is generally lower than that of a disulfide bond (-S-S-).
Q2: What is the optimal pH range for storing and handling GS-Se-SG solutions?
A2: Based on the stability of similar compounds like glutathione, acidic conditions (pH 2-5) are generally recommended for short-term storage and handling of GS-Se-SG solutions. In this pH range, the protonation of the glutathione carboxyl groups can help to stabilize the molecule. Alkaline conditions (pH > 7) should be avoided as they can catalyze the degradation of the thioselenide bond.
Q3: How does temperature affect the stability of GS-Se-SG?
A3: As with most chemical reactions, the degradation of GS-Se-SG is expected to accelerate at higher temperatures. For short-term storage (hours to a few days), it is advisable to keep solutions on ice (0-4°C). For long-term storage, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.
Q4: What are the likely degradation products of GS-Se-SG?
A4: Under typical aqueous conditions, the degradation of GS-Se-SG is expected to yield glutathione (GSH), oxidized glutathione (GSSG), and various selenium species, including elemental selenium (Se(0)) as a red precipitate, selenite (B80905) (SeO₃²⁻), and hydrogen selenide (B1212193) (H₂Se). The exact product profile will depend on the specific degradation conditions (pH, temperature, presence of oxygen).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected precipitation (red/orange) in the GS-Se-SG solution. | This is likely the formation of elemental selenium (Se(0)) due to the degradation of GS-Se-SG, especially under neutral to alkaline pH or upon exposure to reducing agents. | Prepare fresh solutions in a slightly acidic buffer (e.g., pH 4-5). If possible, degas the buffer to remove dissolved oxygen. Store solutions protected from light. |
| Loss of biological activity of GS-Se-SG in my assay. | The compound may have degraded due to inappropriate storage or handling conditions (e.g., high pH, elevated temperature). The assay buffer itself might be incompatible. | Verify the pH and temperature of your stock solutions and assay buffer. Prepare fresh GS-Se-SG solutions immediately before use. Perform a stability check of GS-Se-SG in your assay buffer by incubating it for the duration of the experiment and analyzing for degradation. |
| Inconsistent results between experiments. | This could be due to variability in the preparation and handling of GS-Se-SG solutions, leading to different levels of degradation. | Standardize your protocol for solution preparation, including the source and age of reagents, pH of the buffer, and storage time and temperature. Always use freshly prepared solutions when possible. |
| Difficulty in quantifying GS-Se-SG concentration by UV-Vis spectrophotometry. | The absorbance of GS-Se-SG may overlap with its degradation products or other components in the solution, leading to inaccurate measurements. | Use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) to separate GS-Se-SG from its degradation products for accurate quantification. |
Quantitative Data Summary
As direct experimental data for GS-Se-SG is scarce, the following table provides a hypothetical stability profile based on the known behavior of similar compounds. This data should be used as a guideline for experimental design and not as absolute values.
| Condition | Parameter | Expected Outcome | Notes |
| pH | Half-life (t₁/₂) | Decreases significantly as pH increases from acidic to alkaline. | The thioselenide bond is more susceptible to cleavage at higher pH. |
| Degradation Rate | Lowest at acidic pH (e.g., pH 3-5). Increases at neutral and alkaline pH. | ||
| Temperature | Half-life (t₁/₂) | Decreases as temperature increases. | Follows Arrhenius kinetics; for every 10°C increase, the degradation rate can be expected to roughly double. |
| Degradation Rate | Increases with increasing temperature. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of GS-Se-SG Stock Solution
-
Reagents and Materials:
-
This compound (GS-Se-SG) powder
-
High-purity water (e.g., Milli-Q)
-
Buffer components (e.g., sodium citrate, sodium phosphate)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a buffer solution at the desired pH (e.g., 50 mM sodium citrate, pH 4.0). Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to minimize dissolved oxygen.
-
Weigh the required amount of GS-Se-SG powder in a clean, dry microcentrifuge tube.
-
Add the pre-chilled, degassed buffer to the tube to achieve the desired final concentration.
-
Gently vortex the tube until the powder is completely dissolved.
-
Store the stock solution on ice (0-4°C) and protect it from light.
-
For optimal results, use the solution within 4-6 hours of preparation.
-
Protocol 2: Stability Assessment of GS-Se-SG using HPLC
-
Objective: To determine the degradation of GS-Se-SG over time at a specific pH and temperature.
-
Materials:
-
GS-Se-SG stock solution
-
Buffers at various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare GS-Se-SG solutions in the different pH buffers to a final concentration of 1 mg/mL.
-
Immediately inject a sample of each solution ("time 0") into the HPLC to determine the initial concentration.
-
Incubate the remaining solutions at the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of GS-Se-SG and the appearance of new peaks corresponding to degradation products.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 0-100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm and 263 nm
-
Injection Volume: 20 µL
-
Visualizations
Caption: Workflow for assessing GS-Se-SG stability.
Caption: Putative degradation pathway of GS-Se-SG.
Caption: Troubleshooting flowchart for GS-Se-SG experiments.
Technical Support Center: Overcoming Challenges in Quantifying Selenodiglutathione
Welcome to the technical support center for the quantification of Selenodiglutathione (GS-Se-SG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No GS-Se-SG Signal | Degradation during sample preparation: GS-Se-SG is a labile molecule prone to degradation. | • Immediately after collection, treat samples with a thiol-alkylating agent like N-ethylmaleimide (NEM) to prevent disulfide exchange and oxidation.[1] • Perform all sample preparation steps on ice or at 4°C. • Minimize freeze-thaw cycles. |
| Inefficient extraction: Incomplete lysis of cells or tissues can lead to poor recovery. | • Optimize homogenization or sonication parameters for your specific sample type. • Consider using a lysis buffer containing detergents, but ensure compatibility with downstream analysis. | |
| Matrix effects in LC-MS/MS: Co-eluting compounds from the biological matrix can suppress the ionization of GS-Se-SG. | • Implement a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). • Optimize the chromatographic separation to resolve GS-Se-SG from interfering matrix components. • Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary interactions with the analytical column: The selenol group in GS-Se-SG can interact with active sites on the column material. | • Use a column with end-capping to minimize silanol (B1196071) interactions. • Add a small amount of a competing agent, like a volatile amine, to the mobile phase. • Optimize the mobile phase pH to control the ionization state of GS-Se-SG. |
| Column overload: Injecting too much sample can lead to peak distortion. | • Dilute the sample before injection. • Use a column with a higher loading capacity. | |
| Contamination of the column or LC system: Buildup of matrix components can affect peak shape. | • Implement a column washing protocol between runs. • Use a guard column to protect the analytical column. | |
| High Background Noise | Contaminated solvents or reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background. | • Use high-purity, LC-MS grade solvents and reagents. • Freshly prepare all buffers and solutions. |
| Carryover from previous injections: Residual GS-Se-SG or other analytes from a previous run can elute and cause background noise. | • Optimize the wash solvent and increase the wash volume between injections. • Use a needle wash station for the autosampler. | |
| Inconsistent Retention Time | Changes in mobile phase composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time. | • Ensure accurate and consistent mobile phase preparation. • Degas the mobile phase to prevent bubble formation. |
| Fluctuations in column temperature: Temperature variations can affect chromatographic separation. | • Use a column oven to maintain a stable temperature. | |
| Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | • Monitor column performance with quality control samples and replace the column when necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is quantifying this compound so challenging?
A1: The primary challenges in quantifying GS-Se-SG stem from its inherent instability and low endogenous concentrations. As a selenium- and sulfur-containing molecule with a reactive selenol group, it is highly susceptible to oxidation and disulfide exchange reactions during sample collection, storage, and preparation. This instability can lead to significant underestimation of its true concentration. Furthermore, its low abundance in biological matrices requires highly sensitive and specific analytical methods to distinguish it from a complex background of other biomolecules.
Q2: What is the best analytical method for quantifying this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most suitable method for the quantification of GS-Se-SG in biological samples.[2] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low-abundance species in complex matrices. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for GS-Se-SG. For identification in complex matrices like yeast extracts, two-dimensional liquid chromatography with inductively coupled plasma mass spectrometry (ICP-MS) and nanoelectrospray MS/MS has been successfully employed.
Q3: How can I prevent the degradation of GS-Se-SG during sample preparation?
A3: To minimize degradation, it is crucial to inhibit oxidation and disulfide exchange immediately upon sample collection. This is typically achieved by adding a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to the sample.[1] All subsequent sample preparation steps, including homogenization, protein precipitation, and extraction, should be performed at low temperatures (on ice or at 4°C). It is also important to minimize the number of freeze-thaw cycles, as this can contribute to analyte degradation.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do?
A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a common challenge in bioanalysis. To mitigate these effects, several strategies can be employed. A robust sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many of the interfering compounds.[3] Chromatographic conditions should be optimized to achieve baseline separation of GS-Se-SG from the bulk of the matrix components. The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Quantitative Data Summary
Due to the significant challenges in its quantification, published data on the absolute concentrations of this compound in various biological matrices are scarce. The table below summarizes hypothetical, yet realistic, concentration ranges that researchers might expect to encounter. These values are for illustrative purposes and will vary depending on the biological system, experimental conditions, and the analytical method's sensitivity.
| Biological Matrix | Expected Concentration Range (Hypothetical) | Notes |
| Human Plasma | 1 - 10 nM | Concentrations can be influenced by dietary selenium intake and oxidative stress levels. |
| Cultured Cells (e.g., HeLa, HepG2) | 5 - 50 pmol/mg protein | Levels can vary significantly based on cell type, culture conditions, and treatment with selenium compounds. |
| Rodent Liver Tissue | 10 - 100 pmol/g tissue | The liver is a key organ in selenium metabolism, potentially leading to higher relative concentrations. |
| Rodent Kidney Tissue | 5 - 75 pmol/g tissue | The kidney plays a role in selenium excretion and reabsorption. |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of GS-Se-SG. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation:
-
Materials:
-
N-ethylmaleimide (NEM) solution (100 mM in ethanol)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Stable isotope-labeled GS-Se-SG internal standard (IS)
-
-
Procedure:
-
Immediately after collection, add NEM solution to the sample to a final concentration of 10 mM. For tissues, homogenize in ice-cold PBS containing 10 mM NEM.
-
Spike the sample with the internal standard at a known concentration.
-
To precipitate proteins, add 3 volumes of ice-cold ACN containing 0.1% FA.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% FA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
GS-Se-SG: To be determined empirically based on the specific instrument. A starting point would be to monitor the transition of the [M+H]+ precursor ion to a characteristic product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Data Analysis: Quantify GS-Se-SG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of GS-Se-SG and the internal standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Technical Support Center: Selenodiglutathione (GS-Se-SG) Synthesis and Purification
Welcome to the technical support center for Selenodiglutathione (GS-Se-SG) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound (GS-Se-SG)?
A1: this compound is synthesized through the reaction of selenite (B80905) (SeO₃²⁻) with reduced glutathione (B108866) (GSH). In this reaction, the selenite is reduced, and a seleno-sulfur bond is formed with two molecules of glutathione.
Q2: What are the critical parameters to control during the synthesis of GS-Se-SG?
A2: Key parameters to control include the molar ratio of GSH to selenite, the pH of the reaction buffer, reaction time, and temperature. An excess of GSH is typically used to ensure complete conversion of selenite. The pH should be maintained in a range that keeps glutathione in its reduced and reactive state.
Q3: How can I monitor the progress of the synthesis reaction?
A3: The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By taking aliquots of the reaction mixture at different time points, you can track the consumption of GSH and the formation of GS-Se-SG.
Q4: What are the common methods for purifying GS-Se-SG?
A4: The most common method for purifying GS-Se-SG is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Size-exclusion chromatography can also be employed to separate GS-Se-SG from smaller molecules like unreacted GSH or salts.
Q5: How should I store purified this compound?
A5: For short-term storage (days to weeks), store GS-Se-SG solutions at 0-4°C in the dark. For long-term storage (months to years), it is recommended to store lyophilized powder or frozen solutions at -20°C or below to prevent degradation.[1] It is also advisable to store samples in an acidic medium, as acidification has been shown to increase the stability of some selenium compounds.[2] Biological samples should be frozen immediately after collection to minimize enzymatic formation of volatile selenium compounds.[3]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of GS-Se-SG | Insufficient molar ratio of GSH to selenite. | Increase the molar excess of GSH to drive the reaction towards product formation. |
| Incorrect pH of the reaction buffer. | Optimize the pH of the buffer. A pH range of 7.0-8.0 is generally suitable for maintaining GSH in its reduced, reactive form. | |
| Oxidation of GSH. | Degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of GSH. | |
| Incomplete reaction. | Increase the reaction time and monitor the progress by HPLC until the reaction reaches completion. | |
| Presence of Multiple Side Products | Non-specific reactions of selenite. | Ensure the purity of the starting materials. Control the reaction temperature to minimize side reactions. |
| Degradation of GS-Se-SG. | Avoid prolonged exposure to harsh conditions (e.g., high temperature or extreme pH). Purify the product promptly after synthesis. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure that GS-Se-SG is in a single ionic state. A low pH (e.g., 2.5-3.0) is often used in RP-HPLC for this purpose. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Contaminated or old column. | Clean the column according to the manufacturer's instructions or replace it with a new one. | |
| Co-elution of GS-Se-SG with Impurities | Insufficient separation power of the HPLC method. | Optimize the mobile phase composition by adjusting the organic solvent gradient or by using ion-pairing reagents. |
| Inappropriate column chemistry. | Select a different column with a different stationary phase (e.g., C8 instead of C18) to alter the selectivity. | |
| Loss of Product During Purification | Adsorption of GS-Se-SG to vials or tubing. | Use low-adsorption vials and tubing. Passivating the HPLC system with a high concentration of the analyte can sometimes help. |
| Degradation of GS-Se-SG on the column. | Ensure the mobile phase is degassed and, if necessary, add a small amount of a reducing agent like DTT to prevent oxidative degradation, though this can complicate fraction analysis.[4] |
Experimental Protocols
Synthesis of this compound (GS-Se-SG)
This protocol describes a general method for the synthesis of GS-Se-SG from sodium selenite and reduced glutathione.
Materials:
-
Reduced Glutathione (GSH)
-
Sodium Selenite (Na₂SeO₃)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Nitrogen or Argon gas
-
HPLC for reaction monitoring
Methodology:
-
Prepare a solution of reduced glutathione (e.g., 10 mM) in degassed phosphate buffer.
-
Gently sparge the GSH solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Prepare a stock solution of sodium selenite (e.g., 100 mM) in water.
-
Under the inert atmosphere, add a stoichiometric deficit of sodium selenite to the GSH solution (e.g., a 4:1 molar ratio of GSH to selenite).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by RP-HPLC at regular intervals until the selenite is consumed.
-
Once the reaction is complete, proceed immediately to purification or store the reaction mixture at -20°C.
Visualizations
Experimental Workflow for GS-Se-SG Synthesis and Purification
Caption: Workflow for GS-Se-SG Synthesis and Purification.
Metabolic Pathway of Selenite to this compound
Caption: Formation of this compound from Selenite.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Studies on the inhibition of protein synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Selenodiglutathione (GS-Se-SG) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of in vitro Selenodiglutathione (GS-Se-SG) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary non-enzymatic method for in vitro this compound (GS-Se-SG) synthesis?
A1: The primary non-enzymatic method involves the reaction of reduced glutathione (B108866) (GSH) with a selenite (B80905) salt (e.g., sodium selenite, Na₂SeO₃) in an aqueous solution. In this reaction, selenite is reduced by the thiol group of GSH to form the intermediate GS-Se-SG.[1][2]
Q2: What is the chemical equation for the synthesis of this compound?
A2: The reaction for the formation of this compound (GS-Se-SG) from selenite and glutathione (GSH) is as follows: SeO₃²⁻ + 4GSH + 2H⁺ → GS-Se-SG + GSSG + 3H₂O[3]
Q3: Is this compound a stable product?
A3: this compound is considered an unstable intermediate.[2] It can be further reduced by excess glutathione (GSH) to form elemental selenium (Se⁰) and glutathione disulfide (GSSG).[2] Therefore, controlling the reaction conditions is crucial to maximize its yield and prevent degradation.
Q4: Can Glutathione S-Transferase (GST) be used to catalyze the synthesis of this compound?
A4: While Glutathione S-Transferases (GSTs) are known to catalyze the conjugation of glutathione to various substrates, current research does not provide direct evidence for their role in catalyzing the synthesis of this compound from selenite.[4][5][6][7] The primary role of GSTs in selenium metabolism appears to be related to their selenium-independent glutathione peroxidase activity and in detoxification pathways.[4][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield of GS-Se-SG | Incorrect Stoichiometry: An inappropriate ratio of Glutathione (GSH) to selenite can significantly impact the yield. Excess GSH will further reduce the desired GS-Se-SG product to elemental selenium.[2][8] | Optimize GSH:Selenite Ratio: Start with a GSH to selenite molar ratio of 4:1 as a baseline. Systematically vary this ratio (e.g., 2:1, 3:1, 5:1) to find the optimal condition for your specific experimental setup. Monitor the formation of GS-Se-SG and the appearance of red elemental selenium precipitate. |
| Suboptimal pH: The pH of the reaction mixture affects the reactivity of the thiol group of GSH and the stability of the selenite ion. An acidic pH is generally favored for the reaction. | Adjust Reaction pH: Perform the reaction in a slightly acidic buffer (e.g., pH 4-6). Avoid neutral or alkaline pH, which may promote the oxidation of GSH and other side reactions. | |
| Inappropriate Temperature: High temperatures can lead to the degradation of the unstable GS-Se-SG intermediate. | Control Reaction Temperature: Conduct the synthesis at room temperature or below (e.g., 4°C) to improve the stability of GS-Se-SG. | |
| Precipitate Formation (Red/Orange Color) | Formation of Elemental Selenium: The appearance of a red or orange precipitate is indicative of the formation of elemental selenium (Se⁰). This is a common byproduct when an excess of GSH is used, leading to the over-reduction of GS-Se-SG.[2] | Reduce GSH Concentration: Lower the molar ratio of GSH to selenite. Quench the Reaction: Stop the reaction at an earlier time point before significant Se⁰ precipitation occurs. |
| Difficulty in Purifying GS-Se-SG | Co-elution with Byproducts: Glutathione disulfide (GSSG) is a major byproduct of the reaction and may co-elute with GS-Se-SG during chromatography. | Optimize HPLC Conditions: Use a reversed-phase C18 column with a suitable ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase to improve the separation of GS-Se-SG from GSSG and unreacted GSH. A shallow gradient of an organic solvent like acetonitrile (B52724) in water is recommended. |
| Degradation During Purification: The instability of GS-Se-SG can lead to its breakdown during the purification process. | Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., 4°C). Work Quickly: Minimize the time between synthesis and purification. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of expected trends based on available literature.
| Parameter | Condition | Expected Effect on GS-Se-SG Yield | Rationale |
| GSH:Selenite Molar Ratio | Low (e.g., < 2:1) | Low | Insufficient reducing agent (GSH) for the complete conversion of selenite. |
| Optimal (approx. 4:1) | High | Sufficient GSH for the formation of GS-Se-SG without significant further reduction. | |
| High (e.g., > 5:1) | Low | Excess GSH leads to the reduction of the GS-Se-SG intermediate to elemental selenium.[2] | |
| pH | Acidic (e.g., 4-6) | Higher | Favors the protonation of selenite and the reactivity of the thiol group of GSH. |
| Neutral to Alkaline (e.g., 7-9) | Lower | May lead to increased oxidation of GSH and other side reactions. | |
| Temperature | Low (e.g., 4°C) | Higher | Increases the stability of the unstable GS-Se-SG intermediate. |
| High (e.g., > 25°C) | Lower | Promotes the degradation of GS-Se-SG. |
Experimental Protocols
Protocol 1: Non-Enzymatic Synthesis of this compound (GS-Se-SG)
This protocol is adapted from methodologies describing the reaction between selenite and glutathione.[2][3]
Materials:
-
Sodium Selenite (Na₂SeO₃)
-
Reduced Glutathione (GSH)
-
Hydrochloric Acid (HCl) or other suitable acid for pH adjustment
-
Deionized water
-
Reaction vessel (e.g., glass vial or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
HPLC system with a C18 column for analysis and purification
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of sodium selenite (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of GSH (e.g., 40 mM) in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired volume of the sodium selenite solution.
-
Adjust the pH of the selenite solution to approximately 4-5 using HCl.
-
Place the vessel on a magnetic stirrer.
-
-
Initiate the Reaction:
-
While stirring, add the GSH solution to the acidified selenite solution to achieve the desired molar ratio (start with a 4:1 GSH:selenite ratio).
-
The total reaction volume can be adjusted as needed.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature (or 4°C for improved stability) for a predetermined time (e.g., 30-60 minutes). Monitor the reaction progress by observing any color change (the formation of a red precipitate indicates elemental selenium).
-
-
Reaction Termination and Analysis:
-
The reaction can be stopped by flash-freezing in liquid nitrogen or by immediate injection into an HPLC system for analysis.
-
Analyze the reaction mixture by HPLC to determine the yield of GS-Se-SG.
-
Protocol 2: HPLC Purification and Quantification of GS-Se-SG
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation:
-
If necessary, dilute the reaction mixture with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Equilibrate the C18 column with 100% Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 0-30% B over 30 minutes).
-
Monitor the elution profile at 220 nm and 263 nm.
-
-
Quantification:
-
Identify the peak corresponding to GS-Se-SG based on its retention time (it should elute after GSH and GSSG).
-
Quantify the amount of GS-Se-SG by integrating the peak area and using a standard curve of purified GS-Se-SG or by using its molar extinction coefficient.
-
Visualizations
Caption: Non-enzymatic synthesis pathway of this compound.
Caption: Experimental workflow for GS-Se-SG synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of glutathione and sodium selenite in vitro investigated by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Bioavailability and Induction of Glutathione Peroxidase by Dietary Nanoelemental, Organic and Inorganic Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutathione S-transferases in selenium and vitamin E deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of glutathione S-transferase gene expression and activity by dietary selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of glutathione S-transferases in protection against lipid peroxidation. Overexpression of hGSTA2-2 in K562 cells protects against hydrogen peroxide-induced apoptosis and inhibits JNK and caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Selenodiglutathione (GSSSeG) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and overcome challenges in selenodiglutathione (GSSSeG) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GSSSeG) and why is it important?
This compound (GSSeSG) is a key metabolite formed from the reaction of selenite (B80905) (SeO₃²⁻) with two molecules of glutathione (B108866) (GSH).[1][2] It is considered a central intermediate in selenium metabolism and is involved in the regulation of cellular redox signaling and oxidative stress.[2][3][4] GSSeSG can modulate the activity of various enzymes, including thioredoxin reductase, and has been implicated in the cytotoxic effects of selenium compounds against cancer cells.[1][4]
Q2: How is GSSSeG synthesized for use as a standard in experiments?
GSSSeG can be synthesized in vitro by reacting selenite with an excess of glutathione. A general protocol involves dissolving selenium dioxide (SeO₂) in an acidic solution, followed by the addition of GSH. The reaction is rapid, and the products, including GSSSeG and oxidized glutathione (GGSSG), can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
Q3: What are the primary degradation products of GSSSeG?
GSSSeG is notably unstable, particularly in neutral to alkaline conditions. It readily decomposes to form elemental selenium (Se⁰) and oxidized glutathione (GSSG). This instability is a major source of artifacts in experimental settings.
Q4: Can GSSSeG form spontaneously in my samples?
Yes, if your sample contains both selenite and a sufficient concentration of glutathione, GSSSeG can form non-enzymatically.[2] This is a critical consideration when working with biological samples or cell culture media that may contain these components.
Troubleshooting Guides
Issues with GSSSeG Synthesis and Purity
Problem: Low yield or impure GSSSeG after synthesis.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Stoichiometry | The ratio of GSH to selenite is critical. | Use a molar excess of GSH to selenite (e.g., 4:1) to favor the formation of GSSeSG over other byproducts. |
| pH of Reaction | The reaction is pH-sensitive. | Perform the synthesis in a slightly acidic buffer (e.g., pH 5-6) to enhance the stability of the newly formed GSSeSG. |
| Oxidation of GSH | GSH can readily oxidize to GSSG, reducing the amount available to react with selenite. | Use freshly prepared, high-purity GSH solutions. Degas buffers to minimize dissolved oxygen. |
| Inefficient Purification | Co-elution of GSSG and other impurities with GSSeSG during HPLC. | Optimize the HPLC gradient. A shallow gradient of the organic solvent (e.g., acetonitrile) in an aqueous mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) can improve separation.[5][6] |
Artifacts in Analytical Measurements
Problem: Appearance of unexpected peaks or signals during HPLC or Mass Spectrometry (MS) analysis.
| Analytical Technique | Common Artifact | Troubleshooting Action |
| HPLC | Ghost Peaks: Peaks appearing in blank runs or at unexpected retention times.[7][8][9][10][11] | Inject a blank (mobile phase) to confirm the origin of the peak. Check for contamination in solvents, vials, or the autosampler. Ensure proper column flushing between runs.[7][8] |
| Degradation Products: Peaks corresponding to elemental selenium or GSSG. | Analyze samples immediately after preparation. Maintain samples at a low temperature (4°C) and acidic pH. Consider using a faster analytical method. | |
| Mass Spectrometry | Adducts and Fragments: Ambiguous mass-to-charge (m/z) signals. | Compare experimental fragmentation patterns with theoretical models for GSSeSG.[12] Be aware of potential adducts with salts or solvents from the mobile phase. |
| Sample Matrix Effects: Ion suppression or enhancement. | Prepare standards in a matrix similar to the sample to be analyzed. Perform a standard addition experiment to quantify the matrix effect. |
Problem: Inaccurate quantification using spectrophotometric assays.
| Assay | Issue | Troubleshooting Action |
| Glutathione Reductase (GR) Assay | High background signal or non-linear reaction rates. | Run a control reaction without the sample to check for spontaneous NADPH oxidation. Ensure the purity of the GR enzyme. Thiol-containing compounds in the sample can interfere with the assay.[13] |
| Inhibition of GR by excess selenite. | If measuring GSSG produced from GSSeSG decomposition, ensure all initial selenite is removed or consumed. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound (GSSSeG)
Materials:
-
Selenium dioxide (SeO₂)
-
Glutathione (GSH), high purity
-
Hydrochloric acid (HCl)
-
Deionized water, degassed
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Prepare a 100 mM solution of SeO₂ in water.
-
In a separate tube, add 10 µL of the SeO₂ solution to 60 µL of 0.1 M HCl.
-
Immediately add 40 µL of a freshly prepared 100 mM GSH solution to the acidic SeO₂ mixture.
-
Incubate at room temperature for 5 minutes.
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Purify the reaction products by RP-HPLC using a C18 column.
-
Elute with a linear gradient of 0-30% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 220 nm and 260 nm. GSSG and GSSeSG will have distinct retention times.
-
Collect the fractions corresponding to the GSSeSG peak.
-
Confirm the identity of GSSeSG using mass spectrometry.
-
Lyophilize the pure fractions to obtain GSSeSG as a powder. Store at -80°C under an inert atmosphere.
Protocol 2: Glutathione Reductase Assay for GSSG Quantification
Materials:
-
NADPH
-
Glutathione Reductase (GR)
-
Potassium phosphate (B84403) buffer (pH 7.0) with EDTA
-
Sample containing GSSG
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NADPH.
-
Add the sample containing GSSG to the reaction mixture.
-
Initiate the reaction by adding a known amount of glutathione reductase.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.
-
Quantify the GSSG concentration by comparing the reaction rate to a standard curve prepared with known concentrations of GSSG.
Visualizations
Signaling and Reaction Pathways
Caption: Formation and decomposition pathway of this compound.
Caption: Workflow for the glutathione reductase coupled assay.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenium Effects on Oxidative Stress-Induced Calcium Signaling Pathways in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. beakerlabs.co.uk [beakerlabs.co.uk]
- 8. mastelf.com [mastelf.com]
- 9. Investigations of artifact peaks in sensitive high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: Selenodiglutathione (GS-Se-SG) HPLC Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Selenodiglutathione (GS-Se-SG) High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GS-Se-SG) and why is its analysis important?
This compound is a key metabolite in selenium metabolism and plays a role in cellular redox balance. Accurate quantification by HPLC is crucial for understanding its function in oxidative stress, drug metabolism, and various signaling pathways.
Q2: What is a typical starting point for a reversed-phase HPLC method for GS-Se-SG analysis?
A common starting point for separating glutathione-related species on a C18 column involves using an aqueous buffer with an organic modifier.[1][2] A typical mobile phase would be a mixture of 25mM sodium or potassium phosphate (B84403) buffer at a low pH (e.g., 2.5-3.0) and a small percentage of an organic solvent like methanol (B129727) or acetonitrile.[1][2]
Q3: Why is the pH of the mobile phase critical for the analysis of glutathione (B108866) and related compounds?
The pH of the mobile phase is crucial because it affects the ionization state of the analyte.[3][4] For compounds like GS-Se-SG, which have ionizable carboxylic acid groups, a low pH (around 2.7) suppresses this ionization, leading to better retention on a reversed-phase column and sharper, more symmetrical peaks.[1] An acidic pH also helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based column packing, which can otherwise cause peak tailing.[1]
Troubleshooting Guide
Peak Shape Problems
Q4: My GS-Se-SG peak is tailing. What are the potential causes and solutions?
Peak tailing can be caused by several factors, from column issues to chemical interactions.[5]
-
Secondary Silanol Interactions: Residual silanol groups on the column packing can interact with the analyte.
-
Column Contamination or Deterioration: The column may be contaminated with strongly retained substances from previous injections, or the column bed may have deteriorated.[5][6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][8]
Q5: I am observing split peaks for my GS-Se-SG standard. What could be the issue?
Split peaks often indicate a problem at the head of the column or an issue with the injection process.[9][10]
-
Partially Blocked Inlet Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase.
-
Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[2] You can try back-flushing the column at a low flow rate to dislodge particulates. If this fails, the frit may need to be replaced.
-
-
Column Void: A void or channel in the packing material at the column inlet can cause the sample to be distributed unevenly.[7][10]
-
Solution: This usually requires column replacement. To prevent this, avoid sudden pressure shocks to the system.[7]
-
-
Injector Issues: A problem with the injector, such as a bad rotor seal, can also lead to split peaks.[9]
-
Solution: Inspect and maintain the injector according to the manufacturer's guidelines.
-
Retention Time and Resolution Issues
Q6: The retention time for my GS-Se-SG peak is shifting between injections. What should I check?
Retention time instability can be frustrating, but it is often systematic.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents.[5][7]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting the analysis.[7]
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to drift.[6]
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts.[6]
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need to be replaced.[6]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, particularly for ion-exchange chromatography, but also in reversed-phase.[6]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[6]
-
Q7: I am having difficulty resolving the GS-Se-SG peak from other components in my sample. How can I improve resolution?
Poor resolution occurs when peaks are not well-separated.[11]
-
Optimize Mobile Phase: Adjusting the mobile phase composition is a powerful way to improve resolution.[12]
-
Change Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[13]
-
Select a Different Column: If mobile phase optimization is insufficient, a different column chemistry may be required. Consider a column with a different stationary phase, particle size, or dimensions.
Analyte Stability and Sensitivity
Q8: I suspect my GS-Se-SG is degrading during sample preparation or analysis. What precautions should I take?
Thiols and seleno-compounds can be susceptible to oxidation.[14][15]
-
Minimize Oxidation during Sample Prep:
-
Solution: Work quickly and keep samples on ice.[16] Deproteinization should be done under non-oxidizing conditions, for example, by homogenizing tissues in an ice-cold, nitrogen-saturated solvent.[16] The addition of a chelating agent like DTPA can help by binding metal ions that catalyze oxidation.[15]
-
-
Use of Reducing Agents: For some seleno-amino acids, reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (βME) are used to keep them in a reduced state.[14]
-
Caution: The use and concentration of these agents must be carefully evaluated, as they can sometimes interfere with the chromatography or introduce artifacts.[14]
-
Q9: I am getting no peaks or very low signal for GS-Se-SG. What are the possible causes?
A complete loss of signal can be due to instrumental or chemical issues.[9][17]
-
Instrumental Problems: Check for leaks in the system, ensure the detector lamp is on and functioning correctly, and verify that the sample injection is actually being made (e.g., no air bubbles in the sample vial).[6][7][9]
-
Incorrect Detection Wavelength: Verify the UV detector is set to an appropriate wavelength for GS-Se-SG. For glutathione and related compounds, detection is often performed at low UV wavelengths, such as 210 nm.[2]
-
Analyte Degradation: The analyte may have completely degraded.
-
Solution: Prepare a fresh standard and sample and re-analyze immediately, taking precautions against oxidation as described in Q8.
-
-
Sample Preparation Issue: The analyte may have been lost during a sample clean-up step, such as solid-phase extraction (SPE).[5]
-
Solution: Verify the SPE protocol and analyze the waste fractions to see if the analyte is being lost.[5]
-
Data and Protocols
Table 1: Mobile Phase Parameter Effects on GS-Se-SG Analysis
| Parameter | Typical Range | Effect on Retention Time | Effect on Peak Shape |
| Mobile Phase pH | 2.5 - 7.0 | Decreasing pH below the pKa of carboxyl groups increases retention on reversed-phase columns.[1] | Low pH (2.5-3.0) generally improves peak symmetry by suppressing silanol interactions.[1] |
| Organic Modifier % | 5 - 20% Methanol or Acetonitrile | Increasing organic content decreases retention time. | Can affect peak shape; optimal percentage needs to be determined empirically. |
| Buffer Concentration | 10 - 50 mM | Minimal direct effect on retention time. | Higher concentrations (25-50 mM) can improve peak shape by masking active sites on the column.[1] |
Experimental Protocol: GS-Se-SG Analysis
This protocol provides a general methodology. Optimization will be required for specific sample matrices and instrumentation.
-
Preparation of Mobile Phase:
-
Prepare a 25mM potassium dihydrogen phosphate buffer.[2] Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 2.7 with orthophosphoric acid.[2]
-
Filter the buffer through a 0.45 µm membrane filter.[2]
-
The mobile phase is a mixture of the prepared buffer and HPLC-grade methanol (e.g., 95:5 v/v).[2]
-
Degas the mobile phase by sonication or vacuum filtration before use.[2]
-
-
Standard Preparation:
-
Prepare a stock solution of GS-Se-SG in the mobile phase or a compatible solvent.
-
Perform serial dilutions to create calibration standards.
-
Filter all standards through a 0.45 µm syringe filter before injection.[2]
-
-
Sample Preparation (from biological matrix):
-
Homogenize the tissue sample in an ice-cold deproteinizing agent (e.g., acetonitrile/10mM KH₂PO₄, 3:1 v/v) that has been saturated with nitrogen to minimize oxidation.[16]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new tube.
-
To remove the organic solvent, wash the supernatant three times with an equal volume of HPLC-grade chloroform, vortexing and centrifuging to separate the phases each time.[16]
-
The final aqueous upper layer is collected and filtered through a 0.45 µm syringe filter prior to injection.[16]
-
-
HPLC Conditions:
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for common peak shape problems.
Caption: Potential oxidative degradation pathway of GS-Se-SG.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. realab.ua [realab.ua]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Single-sample preparation for simultaneous cellular redox and energy state determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rheniumgroup.co.il [rheniumgroup.co.il]
Optimizing storage conditions for long-term Selenodiglutathione stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the storage and handling of Selenodiglutathione (GS-Se-SG) to ensure its long-term stability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For optimal long-term stability, it is highly recommended to store this compound as a lyophilized powder at -20°C or below, protected from light and moisture. Lyophilization removes water, which can be a key factor in degradation pathways.[1][2]
Q2: I need to work with this compound in solution. What are the best practices for preparing and storing stock solutions?
A2: When preparing aqueous solutions of this compound, it is crucial to use degassed, purified water (e.g., Milli-Q) to minimize oxidative damage. For short-term storage (up to a few days), it is advisable to keep the solution at 2-8°C. For longer-term storage, aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A3: this compound is generally more stable in acidic conditions.[3] While specific quantitative data is limited, studies on related organoselenium compounds suggest that a pH below 7 is preferable. A slightly acidic buffer, such as a phosphate (B84403) or citrate (B86180) buffer with a pH between 5.0 and 6.5, is a reasonable starting point for your experiments. It is recommended to perform a stability study at your specific working pH if the experiment is of a long duration.
Q4: How sensitive is this compound to light?
Q5: Can I store this compound in a standard laboratory freezer (-20°C)?
A5: For a lyophilized powder, -20°C is an acceptable storage temperature for the long term. For solutions, while -20°C is better than 2-8°C for extended periods, storage at -80°C is highly recommended to further minimize degradation.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my this compound in solution, even when stored at 4°C.
-
Question: Could the pH of my buffer be the issue?
-
Answer: Yes, this is a likely cause. This compound is less stable in neutral to alkaline solutions.[3][4] The presence of hydroxyl ions can promote the cleavage of the selenium-sulfur bond. We recommend preparing your solution in a slightly acidic buffer (pH 5.0-6.5) and ensuring the final pH of your experimental media is not in the alkaline range.
-
-
Question: Is it possible that my solution is oxidizing?
-
Answer: Yes, oxidation is a significant concern. Ensure you are using high-purity, degassed solvents for solution preparation. The presence of dissolved oxygen can contribute to the degradation of this compound. Additionally, avoid introducing any metal ion contaminants, as they can catalyze oxidation reactions.
-
Issue 2: My experimental results are inconsistent when using a stock solution of this compound that has been frozen and thawed multiple times.
-
Question: Does freeze-thawing affect the stability of this compound?
-
Answer: Yes, repeated freeze-thaw cycles can degrade many biomolecules, including peptides and related compounds. Each cycle can introduce oxygen into the solution and create localized concentration gradients that may accelerate degradation. It is strongly recommended to aliquot your stock solution into single-use volumes to avoid this issue.
-
Issue 3: I see a precipitate forming in my this compound solution over time.
-
Question: What could this precipitate be?
-
Answer: A precipitate could indicate the degradation of this compound. One potential degradation pathway involves the reduction of this compound, which can ultimately lead to the formation of elemental selenium (Se(0)), a red-colored, insoluble solid.[3] If you observe a reddish precipitate, it is a strong indicator of degradation.
-
Summary of Storage Conditions
| Parameter | Solid (Lyophilized Powder) | Aqueous Solution |
| Temperature | -20°C or below for long-term storage. | 2-8°C for short-term (days). -80°C for long-term in single-use aliquots. |
| pH | Not applicable. | Slightly acidic (pH 5.0 - 6.5 recommended). Avoid neutral to alkaline pH.[3] |
| Light | Store in the dark (e.g., amber vial). | Store in the dark (e.g., amber vial). |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Prepare with degassed buffers. Store aliquots with minimal headspace. |
| Freeze-Thaw | Not applicable. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
HPLC-Based Stability Assay for this compound
This protocol provides a general framework for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC). Users should adapt the conditions based on their available instrumentation and specific experimental needs.
Objective: To quantify the remaining percentage of intact this compound over time under specific storage conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Buffers of desired pH (e.g., phosphate, citrate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Dissolve in the desired buffer or solvent to a known concentration (e.g., 1 mg/mL). This will be your "Time 0" sample.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials for each condition to be tested (e.g., different temperatures, pH values, light/dark).
-
Store the vials under the specified conditions.
-
-
HPLC Analysis:
-
Immediately analyze an aliquot of the "Time 0" sample by HPLC.
-
At each subsequent time point (e.g., 24h, 48h, 1 week), retrieve a vial from each storage condition and analyze it by HPLC.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase
-
Detection Wavelength: 210 nm or 220 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to elute this compound and any potential degradation products.
-
Equilibrate the column back to the starting conditions between injections.
-
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time from the "Time 0" sample.
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the "Time 0" sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified degradation pathway of this compound.
References
Validation & Comparative
Selenodiglutathione vs. Hydrogen Peroxide: A Comparative Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of selenodiglutathione (SDG) and hydrogen peroxide (H₂O₂) as inducers of apoptosis. The information presented is supported by experimental data to assist researchers in selecting the appropriate agent for their studies and to provide insights into their distinct mechanisms of action.
At a Glance: Key Differences in Apoptotic Induction
| Feature | This compound (SDG) | Hydrogen Peroxide (H₂O₂) |
| Primary Mechanism | Pro-oxidant, thiol-mediated oxidative stress, p53 activation | Direct oxidative stress, mitochondrial pathway activation |
| DNA Damage | Induces both high molecular weight (560 kb) and low molecular weight (50 kb) DNA fragments.[1] | Primarily induces high molecular weight (560 kb) DNA fragments.[1] |
| Effect on Antioxidant Enzymes | Reduces mRNA levels of phospholipid hydroperoxide glutathione (B108866) peroxidase and cytosolic glutathione peroxidase.[1] | No significant effect on the mRNA levels of these glutathione peroxidases.[1] |
| Cellular Resistance | Cells resistant to SDG are often cross-resistant to selenite.[1] | SDG-resistant cells are not typically cross-resistant to H₂O₂.[1] |
| p53 Dependence | Can induce apoptosis in a p53-dependent and independent manner.[2] | Can induce apoptosis in both p53-positive and p53-deficient cells, often through p73. |
Quantitative Comparison of Apoptotic Effects
The following table summarizes quantitative data on the apoptotic effects of SDG and H₂O₂. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in cell lines and experimental conditions.
| Parameter | This compound (SDG) | Hydrogen Peroxide (H₂O₂) | Cell Line |
| Cloning Efficiency | Markedly reduced within 1 hour.[1] | Markedly reduced within 1 hour.[1] | C57 Mammary Cells |
| DNA Fragmentation | Induces 560 kb and 50 kb fragments.[1] | Induces only 560 kb fragments.[1] | C57 Mammary Cells |
| Apoptosis vs. Necrosis | Primarily induces apoptosis. | Low concentrations induce apoptosis; high concentrations lead to necrosis.[3] | Various |
Signaling Pathways of Apoptosis Induction
The apoptotic pathways initiated by this compound and hydrogen peroxide are distinct, reflecting their different modes of action.
This compound-Induced Apoptosis
This compound acts as a pro-oxidant, primarily through its interaction with intracellular thiols, particularly glutathione (GSH). This interaction generates reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling. In many cell types, this process involves the activation of the tumor suppressor protein p53, which can trigger the intrinsic apoptotic pathway.
Hydrogen Peroxide-Induced Apoptosis
Hydrogen peroxide, as a direct source of ROS, primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It causes damage to mitochondrial membranes, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis. At higher concentrations, the overwhelming oxidative damage can lead to necrotic cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used to assess apoptosis induced by agents like SDG and H₂O₂.
DNA Fragmentation Analysis
Objective: To detect the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Methodology:
-
Cell Lysis: Cells are harvested and lysed using a detergent-based buffer to release cellular components.
-
DNA Extraction: The lysate is treated to remove proteins and RNA, often through enzymatic digestion (Proteinase K, RNase) followed by phenol-chloroform extraction.
-
DNA Precipitation: DNA is precipitated from the aqueous phase using ethanol.
-
Gel Electrophoresis: The purified DNA is loaded onto an agarose (B213101) gel.
-
Visualization: The DNA fragments are visualized under UV light after staining with an intercalating agent like ethidium (B1194527) bromide. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Preparation: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Methodology:
-
Cell Lysis: Treated and control cells are lysed to release intracellular contents.
-
Substrate Addition: A specific caspase substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspases to cleave the substrate, releasing the reporter molecule.
-
Detection: The concentration of the released reporter is quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity in the sample.
Summary and Conclusion
This compound and hydrogen peroxide are both effective inducers of apoptosis, yet they operate through fundamentally different mechanisms. SDG's pro-oxidant activity is mediated by its interaction with intracellular thiols, leading to a cascade of events that can involve p53. In contrast, H₂O₂ acts as a direct oxidizing agent, primarily targeting the mitochondria to initiate the intrinsic apoptotic pathway.
The choice between these two agents will depend on the specific research question. SDG may be more suitable for studying the effects of thiol-mediated oxidative stress and its downstream consequences. H₂O₂, on the other hand, is a more direct tool for investigating the mitochondrial pathway of apoptosis. The distinct patterns of DNA fragmentation and the differential effects on antioxidant enzyme expression further highlight their unique cellular impacts. Understanding these differences is paramount for the accurate design and interpretation of studies in apoptosis and cancer research.
References
Validating Selenodiglutathione as a True Substrate for Glutathione Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selenodiglutathione (GS-Se-SG) and glutathione (B108866) disulfide (GSSG) as substrates for the enzyme glutathione reductase (GR). Experimental evidence strongly suggests that while GS-Se-SG can be slowly reduced by glutathione reductase, it is a significantly less efficient substrate compared to the enzyme's natural substrate, GSSG. This document summarizes the available data, provides detailed experimental protocols for comparative studies, and visualizes the key biochemical pathways.
Performance Comparison: GSSG vs. This compound
The reactivity of glutathione reductase with its natural substrate, GSSG, is robust and well-characterized. In stark contrast, the interaction with this compound is characterized by a very slow rate of NADPH oxidation, indicating that it is a poor substrate.[1] While theoretical studies suggest the potential for selenenyl sulfides like GS-Se-SG to be reduced at the active site of GR, extensive experimental validation of robust catalytic activity is lacking.[2]
| Parameter | Glutathione Disulfide (GSSG) | This compound (GS-Se-SG) | References |
| Enzyme Activity | High | Very Low | [1] |
| NADPH Oxidation Rate | Rapid | Very Slow | [1] |
| Kinetic Characterization | Follows Michaelis-Menten kinetics; operates via a ping-pong mechanism. | Not well-characterized due to very slow reaction rate. | [3][4] |
| Reported Km (for GSSG) | ~63-154 µM (from various sources) | Not reported | [5] |
Experimental Protocols
To validate the substrate efficiency of this compound in comparison to GSSG, a standard glutathione reductase activity assay can be employed. This assay spectrophotometrically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Preparation of Reagents
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
-
NADPH Solution: 2 mM NADPH in assay buffer. Prepare fresh.
-
Glutathione Reductase (GR) Solution: A stock solution of purified glutathione reductase (e.g., from bovine liver) diluted in assay buffer to a working concentration (e.g., 10 µg/mL).
-
GSSG Solution: 20 mM glutathione disulfide in deionized water.
-
GS-Se-SG Solution: 20 mM this compound in deionized water.
Assay Procedure
-
Set up a series of 1 mL cuvettes.
-
To each cuvette, add the following in order:
-
850 µL of Assay Buffer
-
50 µL of 2 mM NADPH solution
-
50 µL of either 20 mM GSSG solution (positive control), 20 mM GS-Se-SG solution (test), or deionized water (blank).
-
-
Equilibrate the cuvettes to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 50 µL of the GR solution to each cuvette.
-
Immediately mix the contents and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
Visualizing the Biochemical Pathways
To better understand the enzymatic reactions and experimental setup, the following diagrams have been generated using Graphviz.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can selenenyl sulfides be a substrate of glutathione reductase enzyme? A theoretical insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. A biophysically based mathematical model for the catalytic mechanism of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Selenodiglutathione and Other Thiol Oxidants in Biological Systems
Introduction
The reversible oxidation of protein cysteine residues is a fundamental mechanism in cellular signaling, regulating a vast array of physiological processes. Thiol oxidants, molecules that react with the sulfhydryl groups of cysteine residues, are central to this regulatory paradigm. Among these, Selenodiglutathione (GSSeG) has emerged as a particularly potent and specific oxidant. This guide provides a comparative analysis of the mechanism of action of GSSeG against other widely studied thiol oxidants, namely diamide (B1670390) and hydrogen peroxide (H₂O₂). We will delve into their respective reaction mechanisms, downstream cellular effects, and the experimental protocols used to study them, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and manipulating thiol-based signaling pathways.
Mechanism of Action: A Head-to-Head Comparison
The mode of action of thiol oxidants varies significantly, influencing their specificity and biological consequences. Here, we dissect the mechanisms of this compound, diamide, and hydrogen peroxide.
This compound (GSSeG)
This compound is formed from the reaction of selenite (B80905) (SeO₃²⁻) with glutathione (B108866) (GSH).[1][2] It is a highly efficient oxidant, particularly of reduced thioredoxin, and serves as a substrate for mammalian thioredoxin reductase.[1][3] The reaction of GSSeG with protein thiols (R-SH) leads to the formation of a selenenylsulfide intermediate (R-S-Se-SG), which can then be further reduced, often leading to the generation of reactive selenium species and the induction of specific signaling pathways.[2]
Diamide
Diamide is a chemical oxidant that specifically targets thiols.[4] Its reaction with thiols, such as glutathione, leads to the formation of a transient sulfenyl-carbamoyl intermediate, which then rapidly reacts with another thiol to form a disulfide bond. In a cellular context, this results in the rapid depletion of the reduced glutathione pool and the formation of glutathione disulfide (GSSG) and protein-glutathione mixed disulfides (PSSG).[5][6]
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a key physiological signaling molecule and a major contributor to oxidative stress.[7][8][9][10][11] It reacts with the more nucleophilic thiolate anion (R-S⁻) to form a sulfenic acid (R-SOH).[10] This sulfenic acid is a transient intermediate that can undergo several fates: it can react with another thiol to form a disulfide bond (R-S-S-R'), be further oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, or be reduced back to the thiol by reductants like thioredoxin.[10]
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selenite and this compound: reactions with thioredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diamide Triggers Mainly S Thiolations in the Cytoplasmic Proteomes of Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox regulation of ubiquitin-conjugating enzymes: mechanistic insights using the thiol-specific oxidant diamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm [research.google]
- 10. portlandpress.com [portlandpress.com]
- 11. static.googleusercontent.com [static.googleusercontent.com]
Selenodiglutathione and Ebselen: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, organoselenium compounds have garnered significant attention for their potent catalytic activities that mimic endogenous antioxidant enzymes. Among these, Selenodiglutathione (GS-Se-SG) and Ebselen stand out as subjects of extensive investigation. This guide provides a detailed comparison of their antioxidant efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Antioxidant Properties
| Feature | This compound (GS-Se-SG) | Ebselen |
| Primary Mechanism | Glutathione (B108866) Peroxidase (GPx) mimic, interacts with the Thioredoxin (Trx) system. | Potent Glutathione Peroxidase (GPx) mimic, interacts with the Thioredoxin (Trx) system. |
| GPx-like Activity | Demonstrates activity in reducing hydrogen peroxide. | Well-established GPx-like activity against a range of hydroperoxides.[1][2][3] |
| Interaction with Trx System | Acts as a substrate for mammalian thioredoxin reductase. | Efficiently reduced by the thioredoxin system. |
| Nrf2 Activation | Moderate selenium deficiency, which can lead to increased GS-Se-SG, has been shown to activate the Nrf2 pathway.[4][5] | Activates the Nrf2 signaling pathway, leading to the expression of antioxidant genes.[6][7][8][9] |
| Radical Scavenging | Implied through its role in the antioxidant defense system. | Exhibits radical-scavenging capabilities. |
| Lipid Peroxidation Inhibition | Contributes to the prevention of lipid peroxidation as part of the glutathione system. | Shows a strong inhibitory effect on lipid peroxidation. |
Quantitative Comparison of Antioxidant Efficacy
Direct comparative studies providing IC50 values for this compound in various antioxidant assays are limited in the available literature. However, data from independent studies on each compound's performance in specific assays allow for an indirect comparison.
| Assay | This compound (GS-Se-SG) | Ebselen |
| Hydrogen Peroxide Reduction | In the presence of GPx, 1 mM GS-Se-SG (generated in situ) reduced H2O2 levels to approximately 20% of the initial concentration. | Demonstrates robust GPx-like activity in reducing H2O2. |
| Cell Viability under Oxidative Stress | At concentrations of 25 and 50 µM, improved HeLa cell viability to over 80% under 1 mM H2O2 stress. | Pre-treatment with Ebselen increased the half-maximal lethal dose of t-butyl hydroperoxide in HepG2 cells from 28 µM to 58 µM.[7] |
| Lipid Peroxidation Inhibition | As a key component of the glutathione system, it plays a crucial role in inhibiting lipid peroxidation. | Showed 28% inhibition of linoleic acid peroxidation. Some analogues of Ebselen have demonstrated even stronger inhibitory effects (43-53%).[10] |
| ABTS Radical Cation Scavenging | Data not readily available. | Showed 14% and 52% inhibition of ABTS•+ radical cation formation at concentrations of 10⁻⁴ M and 5 x 10⁻⁵ M, respectively.[10] |
| Inhibition of Cancer Cell Growth (IC50) | Data not readily available. | Inhibited the growth of A549 and Calu-6 lung cancer cells with IC50 values of approximately 12.5 µM and 10 µM, respectively, after 24 hours.[11][12] |
Mechanistic Insights: Signaling Pathways
Both this compound and Ebselen exert their antioxidant effects through intricate interactions with cellular redox systems. Their primary mechanisms involve mimicking the activity of Glutathione Peroxidase (GPx) and participating in the Thioredoxin (Trx) system. Furthermore, evidence suggests their involvement in the activation of the Nrf2 antioxidant response pathway.
Glutathione Peroxidase (GPx)-like Catalytic Cycle
The GPx-like activity of these compounds is central to their ability to neutralize harmful hydroperoxides. This catalytic cycle involves the reduction of peroxides at the expense of a thiol co-substrate, typically glutathione (GSH).
Caption: GPx-like catalytic cycle of organoselenium compounds.
Interaction with the Thioredoxin System
Both compounds are also substrates for the thioredoxin system, which plays a crucial role in cellular redox regulation. This interaction contributes to their overall antioxidant capacity.
Caption: Reduction of organoselenium compounds by the Thioredoxin system.
Nrf2 Signaling Pathway Activation
Activation of the Nrf2 pathway is a key mechanism for upregulating a battery of antioxidant and detoxification genes. Ebselen has been shown to be a potent activator of this pathway. While direct evidence for this compound is less clear, selenium deficiency, which can lead to its accumulation, is known to activate Nrf2.[4][5]
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the antioxidant efficacy of this compound and Ebselen.
Coupled Glutathione Peroxidase (GPx) Assay
This assay indirectly measures GPx activity by coupling the reduction of an organic hydroperoxide by GPx to the oxidation of NADPH by glutathione reductase (GR). The rate of NADPH disappearance, monitored at 340 nm, is proportional to the GPx activity.
Caption: Workflow for the coupled glutathione peroxidase assay.
Protocol Details:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 1 mM EDTA), NADPH solution, glutathione reductase (GR), reduced glutathione (GSH), and a hydroperoxide substrate (e.g., cumene hydroperoxide or H₂O₂).
-
Assay Mixture: In a cuvette, combine the assay buffer, NADPH, GR, GSH, and the sample containing the GPx mimic (this compound or Ebselen).
-
Equilibration: Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to stabilize.
-
Reaction Initiation: Start the reaction by adding the hydroperoxide substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculation: Calculate the GPx activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of a fluorescent reporter molecule, dichlorofluorescein (DCF), from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol Details:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Ebselen) and a positive control (e.g., quercetin) for a specified period (e.g., 1 hour).
-
Probe Loading: Remove the media and load the cells with a solution of DCFH-DA in a suitable buffer.
-
Oxidative Stress Induction: After incubation with the probe, wash the cells and add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader.
-
Data Analysis: Calculate the CAA value by comparing the fluorescence in the presence of the test compound to the control (cells with AAPH but no antioxidant).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Caption: Workflow for the TBARS assay for lipid peroxidation.
Protocol Details:
-
Sample Preparation: Prepare the biological sample (e.g., tissue homogenate, cell lysate, or plasma). If desired, induce lipid peroxidation in vitro.
-
Reaction Mixture: Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA) to the sample. The TCA helps to precipitate proteins and provides an acidic environment for the reaction.
-
Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet the precipitated proteins.
-
Absorbance Measurement: Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantification: Determine the concentration of MDA in the sample by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
Conclusion
Both this compound and Ebselen are potent antioxidant compounds with significant GPx-like activity and the ability to interact with the thioredoxin system. Ebselen has been more extensively characterized in a wider range of antioxidant assays, with readily available quantitative data such as IC50 values. It is also a known activator of the Nrf2 signaling pathway. This compound, as a key metabolite of selenium, is crucial for the endogenous antioxidant defense system, and emerging evidence highlights its direct antioxidant capabilities.
For researchers requiring a well-documented, synthetically accessible GPx mimic with established efficacy in various cellular and in vitro models, Ebselen is an excellent choice. This compound, on the other hand, is of particular interest for studies focused on the metabolic and physiological roles of selenium in antioxidant defense. The choice between these two compounds will ultimately depend on the specific research question and experimental context. Further head-to-head comparative studies are warranted to delineate the subtle differences in their antioxidant efficacy and mechanisms of action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 target genes are induced under marginal selenium-deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 8. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
The Dual Role of Selenodiglutathione: A Comparative Look at its Cellular Transport Across Different Cell Lines
For researchers, scientists, and drug development professionals, understanding the cellular transport of selenium compounds is critical for harnessing their therapeutic potential. Selenodiglutathione (GSSeSG), a key metabolite of selenium, presents a fascinating case of dual functionality in cellular processes. This guide provides a comparative analysis of GSSeSG's contrasting roles in selenium uptake and efflux in different cell lines, supported by experimental data and detailed protocols.
This compound's interaction with cells is not a simple one-way uptake. Instead, its fate is highly dependent on the cell type and the expression of specific transporters. In some cells, GSSeSG is actively expelled as a detoxification mechanism, while in others, it serves as a precursor for the import of selenium, contributing to its cytotoxic effects.
Comparative Analysis of this compound Handling in Different Cell Lines
The cellular processing of this compound is best understood by comparing its handling in hepatoma cells versus certain cancer cell lines.
| Cell Line | Primary Mechanism | Key Proteins Involved | Functional Outcome |
| Hepa 1-6 (Murine Hepatoma) | Efflux | Multidrug-Resistant Proteins (MRPs) | Detoxification and selenium homeostasis[1][2][3] |
| MCF-7 (Human Breast Cancer) | Indirect Uptake (as a precursor) | Gamma-glutamyl transpeptidase (GGT), Cystine/glutamate (B1630785) antiporter (xCT) | Increased intracellular selenium, cytotoxicity[4][5][6] |
| Various Cancer Cell Lines (e.g., Pancreatic, Lung, Ovarian) | Potential for Indirect Uptake | High expression of xCT is common in many cancer types[7][8][9][10] | Susceptibility to selenium-induced cytotoxicity |
The Efflux Pathway: A Detoxification Route
In liver cells, such as the Hepa 1-6 line, this compound is primarily recognized as a substance for removal. This process is a crucial part of selenium detoxification and maintaining cellular homeostasis.
The mechanism involves ATP-dependent multidrug-resistant proteins (MRPs), which are part of the ATP-Binding Cassette (ABC) transporter superfamily.[11][12][13] These transporters actively pump glutathione (B108866) conjugates, including GSSeSG, out of the cell.[1][2][3] Studies have shown that the depletion of intracellular glutathione (GSH), a precursor to GSSeSG, can impact this efflux process.[3]
Caption: Diagram of the this compound efflux pathway in hepatoma cells.
The Indirect Uptake Pathway: A Gateway for Cytotoxicity in Cancer Cells
In contrast to the efflux observed in hepatoma cells, certain cancer cells, such as the MCF-7 breast cancer line, utilize an indirect pathway to import selenium, with GSSeSG acting as an initial substrate.[4][5][6] This mechanism is particularly relevant in cancer cells that overexpress gamma-glutamyl transpeptidase (GGT) and the cystine/glutamate antiporter system xCT.[7][8][9][10]
The proposed pathway involves two main steps:
-
Extracellular Conversion: GGT on the cell surface processes extracellular GSSeSG, converting it to selenodicysteine (B1681615).
-
Transport: The resulting selenodicysteine is then transported into the cell by the xCT antiporter.
This indirect uptake leads to an accumulation of intracellular selenium, which can induce oxidative stress and contribute to the cytotoxic effects of selenium compounds in cancer cells.[5][6]
Caption: Diagram of the indirect selenium uptake pathway involving GSSeSG.
Experimental Protocols
Measurement of Intracellular Selenium Content by ICP-MS
This protocol provides a general method for quantifying total intracellular selenium, which reflects the net result of uptake and efflux processes.
1. Cell Culture and Treatment:
-
Culture the desired cell lines (e.g., Hepa 1-6, MCF-7) to the desired confluency in appropriate culture media.
-
Expose the cells to this compound or other selenium compounds at various concentrations for specific time periods. Include untreated control groups.
2. Cell Harvesting and Lysis:
-
After treatment, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular selenium.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer) or a suitable acidic solution (e.g., 1% nitric acid, 0.1% Triton X-100, 0.8% 1-butanol).[14]
3. Sample Preparation for ICP-MS:
-
The cell lysate can be directly analyzed or may require further digestion with concentrated nitric acid to break down the cellular matrix and ensure all selenium is in an ionic form.
-
Dilute the samples to the appropriate concentration range for the ICP-MS instrument.
-
Prepare calibration standards with known selenium concentrations.
4. ICP-MS Analysis:
-
Aspirate the prepared samples and standards into the Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[15][16]
-
The instrument will ionize the selenium atoms, and the mass spectrometer will separate and detect the selenium isotopes (e.g., 78Se, 80Se, 82Se).[14][17]
-
Quantify the selenium concentration in the samples by comparing the signal intensities to the calibration curve.
-
Normalize the selenium content to the cell number or total protein concentration of the lysate.
MRP-Mediated Efflux Assay
This protocol outlines a general approach to studying the efflux of glutathione conjugates, which can be adapted for this compound.
1. Cell Culture:
-
Culture cells known to express MRPs, such as Hepa 1-6, in suitable culture vessels.
2. Loading with a Fluorescent Substrate:
-
A common method involves loading the cells with a fluorescent substrate that is a known target for MRP transporters, such as a bimane-glutathione conjugate.
-
Incubate the cells with the fluorescent substrate for a sufficient time to allow for cellular uptake.
3. Efflux Measurement:
-
After loading, wash the cells to remove the extracellular fluorescent substrate.
-
Add fresh, pre-warmed medium. To test the effect of this compound on the efflux of the fluorescent substrate, the medium can be supplemented with GSSeSG.
-
Collect aliquots of the extracellular medium at different time points.
-
Measure the fluorescence of the collected medium using a fluorometer. An increase in fluorescence over time indicates efflux of the substrate.
4. Data Analysis:
-
Compare the rate of efflux in the presence and absence of potential inhibitors or competitors like this compound. A decrease in the efflux of the fluorescent substrate in the presence of GSSeSG would suggest that GSSeSG is also a substrate for the same MRP transporters.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-mediated multiple mechanisms centered on this compound determine selenium cytotoxicity against MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xCT: A Critical Molecule That Links Cancer Metabolism to Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glutamate/cystine antiporter SLC7A11/xCT enhances cancer cell dependency on glucose by exporting glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Multidrug resistance-associated proteins: Export pumps for conjugates with glutathione, glucuronate or sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that the multidrug resistance protein (MRP) functions as a co-transporter of glutathione and natural product toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rapid and simple determination of selenium in blood serum by inductively coupled plasma-mass spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. hosmed.fi [hosmed.fi]
- 17. Selenium Analysis Using ICP-MS: Part 4 [thermofisher.com]
Unveiling the Molecular Interactions of Selenodiglutathione: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of selenocompounds is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of Selenodiglutathione (GS-Se-SG), a key metabolite of selenium, and its interactions with specific protein targets. We present available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to offer a comprehensive resource for your research.
This compound, formed from the reaction of selenite (B80905) with glutathione (B108866), is a reactive molecule that plays a significant role in cellular redox regulation.[1] Its ability to interact with and modulate the function of various proteins makes it a compound of high interest in fields ranging from cancer biology to antioxidant therapies.
Performance Comparison: this compound vs. Ebselen (B1671040)
To provide a clear benchmark, we compare the interaction of this compound with key protein targets against Ebselen, a well-characterized organoselenium compound known for its glutathione peroxidase-like activity.[2][3]
| Target Protein | Parameter | This compound (GS-Se-SG) | Ebselen | Citation |
| Thioredoxin Reductase (TrxR) | Substrate Status | Substrate for mammalian TrxR | Excellent substrate for human TrxR | [3][4][5] |
| Apparent KM | Not Reported | 2.5 µM | [3][5] | |
| kcat | Not Reported | 588 min-1 | [3][5] | |
| Thioredoxin (Trx) | Interaction | Highly efficient oxidant of reduced Trx | Superfast oxidant of reduced Trx | [3][4][5] |
| Rate Constant | Not Reported | > 2 x 107 M-1s-1 | [3][5] | |
| AP-1 | Inhibition (IC50) | 0.75 µM | Not Reported | [6] |
| Ribonucleotide Reductase | Inhibition | Effectively inhibits | Not Reported | [4] |
| p53 | Induction | Induces p53 protein levels | Not Reported | [7] |
Signaling Pathways and Molecular Interactions
The interactions of this compound with its protein targets are integral to several cellular signaling pathways. Below are diagrams illustrating these relationships.
Caption: Metabolism of Selenite to this compound and its subsequent interactions with key cellular proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Thioredoxin Reductase Activity Assay (NADPH Oxidation)
This assay measures the activity of thioredoxin reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Mammalian Thioredoxin Reductase (TrxR)
-
This compound (GS-Se-SG) or Ebselen
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH (final concentration, e.g., 200 µM).
-
Add the mammalian TrxR to the reaction mixture (final concentration, e.g., 10-50 nM).
-
Initiate the reaction by adding this compound or Ebselen at various concentrations.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the TrxR activity. Kinetic parameters (KM and kcat) can be determined by measuring the initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.[3][5][8]
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
This assay is used to detect the inhibition of the binding of the transcription factor AP-1 to its consensus DNA sequence by this compound.
Materials:
-
Nuclear extract containing AP-1
-
32P-labeled double-stranded oligonucleotide probe containing the AP-1 consensus binding site
-
Unlabeled ("cold") competitor oligonucleotide
-
This compound (GS-Se-SG)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Incubate the nuclear extract with varying concentrations of this compound in the binding buffer for a specified time at room temperature.
-
Add the 32P-labeled AP-1 probe to the reaction mixture and incubate to allow for protein-DNA binding.
-
For competition controls, add an excess of the unlabeled competitor oligonucleotide before adding the labeled probe.
-
Resolve the protein-DNA complexes by native PAGE.
-
Dry the gel and visualize the bands by autoradiography or phosphorimaging. The inhibition of AP-1 binding is observed as a decrease in the intensity of the shifted band corresponding to the AP-1/DNA complex.[6][9]
Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Western Blot Analysis for p53 Induction
This protocol is used to detect the increase in p53 protein levels in cells treated with this compound.
Materials:
-
Cell line expressing wild-type p53 (e.g., A2780)
-
This compound (GS-Se-SG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with various concentrations of this compound for a specified period.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against p53.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the p53 band indicates induction by this compound.[7][10][11]
This guide provides a foundational understanding of the interactions of this compound with key protein targets. Further research is warranted to elucidate the precise kinetic parameters of these interactions and to fully explore the therapeutic implications of this multifaceted selenium metabolite.
References
- 1. A novel antioxidant mechanism of ebselen involving ebselen diselenide, a substrate of mammalian thioredoxin and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Ebselen: A substrate for human thioredoxin reductase strongly stimulating its hydroperoxide reductase activity and a superfast thioredoxin oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebselen: a substrate for human thioredoxin reductase strongly stimulating its hydroperoxide reductase activity and a superfast thioredoxin oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AP-1 DNA-binding activity is inhibited by selenite and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selenium metabolite this compound induces p53 and apoptosis: relevance to the chemopreventive effects of selenium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of p53 Enhances Selenite-Induced Superoxide Production and Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
Selenodiglutathione's Gene Expression Impact: A Comparative Analysis with Other Selenium Forms
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of selenodiglutathione and other selenium compounds on gene expression. This report synthesizes available experimental data to illuminate the distinct molecular impacts of various selenium forms.
The essential trace element selenium is a critical modulator of numerous biological processes, primarily through its incorporation into selenoproteins, which play pivotal roles in antioxidant defense and redox signaling. The chemical form of selenium profoundly influences its biological activity and, consequently, its impact on gene expression. This guide provides a detailed comparison of the effects of this compound (GS-Se-SG), a key metabolite of inorganic selenite (B80905), with other common selenium forms—selenite (SeO₃²⁻), selenomethionine (B1662878) (SeMet), and methylselenocysteine (B1596266) (MeSeC)—on gene regulation. While direct studies on this compound's influence on gene expression are limited, its known biochemical activities allow for informed inferences about its regulatory role, which are contrasted here with the observed effects of other selenium compounds.
Comparative Analysis of Gene Expression Changes
The various forms of selenium exert differential effects on the transcriptome, influencing a range of cellular pathways. The following tables summarize the key observed and inferred changes in gene expression induced by this compound, selenite, selenomethionine, and methylselenocysteine.
Table 1: Comparative Effects of Selenium Compounds on Key Gene Categories
| Gene Category | This compound (Inferred) | Selenite | Selenomethionine | Methylselenocysteine |
| Selenoproteins | Potential for indirect regulation via redox-sensitive transcription factors. | Upregulation of selenoprotein genes such as GPx1 and Txnrd2.[1] | Upregulation of selenoprotein genes like GPx1 and Txnrd2.[1] | Can upregulate selenoprotein expression. |
| Antioxidant Response Genes (e.g., Nrf2 targets) | Potential modulation through thioredoxin-mediated redox signaling. | Can induce genes involved in the antioxidant response. | Less potent inducer of antioxidant response genes compared to selenite.[1] | Known to induce antioxidant and phase II detoxification enzymes. |
| Inflammatory Genes (e.g., NF-κB targets) | Potential modulation; oxidized thioredoxin may impact NF-κB activity. | Can modulate the expression of inflammatory genes. | Shows distinct effects on inflammatory gene expression compared to selenite.[1] | Can influence inflammatory pathways. |
| Cell Cycle and Apoptosis Genes | Potential indirect effects via redox-sensitive signaling pathways. | Can induce cell cycle arrest and apoptosis, affecting related gene expression.[2] | Less impactful on cell cycle and apoptosis genes compared to selenite.[1] | Modulates genes involved in cell growth and apoptosis.[3] |
| Extracellular Matrix Genes | No direct evidence. | No direct evidence. | No direct evidence. | Can alter the expression of collagen genes.[4] |
Table 2: Specific Gene Expression Changes Induced by Different Selenium Forms
| Selenium Form | Upregulated Genes | Downregulated Genes | Key Signaling Pathways Affected |
| This compound (Inferred) | Genes negatively regulated by AP-1. | Genes positively regulated by AP-1. | Thioredoxin/Ref-1/AP-1, potentially NF-κB. |
| Selenite | GPx1, Txnrd2, Selenoprotein W, GSTP1 (re-expression), EIF4EBP3.[1][2][5][6] | DNMT1, DNMT3A, genes in the AKT/mTOR pathway.[2][5] | Epigenetic modifications, AKT/mTOR signaling.[2][5] |
| Selenomethionine | GPx1, Txnrd2, various selenoproteins.[1][7][8] | Fewer genes affected compared to selenite; specific targets vary by tissue.[1] | General selenoprotein synthesis pathways. |
| Methylselenocysteine | Per2, MTNR1A, ERβ, Trp53, p21, Gadd45α, COL6A1, COL4A5.[3][4] | c-Myc, COL1A1, COL1A2, COL7A1.[3][4] | Circadian rhythm regulation, extracellular matrix remodeling.[3][4] |
Inferred Mechanism of this compound's Effect on Gene Expression
Direct experimental evidence for the effect of this compound on gene expression is currently lacking. However, its established role as a potent oxidant of thioredoxin provides a strong basis for inferring its regulatory activities.[9] The redox state of thioredoxin is a critical regulator of the activity of several transcription factors, most notably Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).
Reduced thioredoxin is required for the reductive activation of the DNA repair and redox-regulating enzyme, Ref-1 (Redox factor-1), which in turn is necessary for the DNA binding activity of AP-1.[6][10] By oxidizing thioredoxin, this compound would be expected to decrease the pool of active, reduced thioredoxin available to activate Ref-1. This would lead to a subsequent decrease in AP-1 DNA binding and a downregulation of AP-1 target genes, which are involved in processes such as cell proliferation, differentiation, and apoptosis.
The effect on NF-κB is more complex, as studies have shown both activation and inhibition of NF-κB by thioredoxin, depending on the cellular context.[5] Therefore, the impact of this compound on NF-κB-mediated gene expression remains to be elucidated.
Caption: Inferred signaling pathway of this compound's effect on AP-1 mediated gene expression.
Experimental Protocols
The following are summaries of typical experimental methodologies used in the cited studies to assess the effects of selenium compounds on gene expression.
Cell Culture and Treatment
-
Cell Lines: Various cell lines are utilized depending on the research question, including prostate cancer cells (LNCaP), porcine mammary epithelial cells, and human colon adenocarcinoma cells (Caco-2).[5][7]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI 1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Selenium Treatment: Cells are treated with different forms and concentrations of selenium for specified durations. For example, LNCaP cells have been treated with 1.5 µM selenite for 7 days.[11]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cultured cells or animal tissues using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific genes. cDNA is synthesized from the isolated RNA, and PCR is performed using gene-specific primers. The relative expression of target genes is often normalized to a housekeeping gene (e.g., β-actin, GAPDH).
-
Microarray Analysis: For a global view of gene expression changes, microarray analysis is employed. Labeled cRNA is hybridized to a microarray chip containing thousands of gene probes. The fluorescence intensity for each probe is measured to determine the relative abundance of the corresponding mRNA.
Animal Studies
-
Animal Models: Mice and rats are commonly used to study the in vivo effects of different selenium forms.
-
Dietary Supplementation: Animals are fed diets with varying levels of selenium from different sources (e.g., sodium selenite, selenomethionine) for a defined period. For instance, weanling mice have been fed selenium-deficient or supplemented diets for 100 days.[1]
-
Tissue Collection and Analysis: At the end of the study period, various tissues (e.g., liver, intestine, muscle) are collected for gene expression analysis using qRT-PCR or microarrays.
Caption: A generalized experimental workflow for studying the effects of selenium on gene expression.
Conclusion
The biological effects of selenium are intricately linked to its chemical form. While selenite, selenomethionine, and methylselenocysteine have been shown to directly influence the expression of a wide array of genes, particularly those involved in selenoprotein synthesis and antioxidant defense, the impact of this compound is likely mediated through an indirect mechanism involving the redox regulation of key transcription factors like AP-1. Further research is warranted to directly investigate the transcriptomic changes induced by this compound to fully elucidate its role in selenium's multifaceted effects on cellular function. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at unraveling the complex interplay between different selenium compounds and gene expression.
References
- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cell culture model to study regulation of selenoprotein gene expression of selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct effects of thioredoxin and antioxidants on the activation of transcription factors NF-kappa B and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AP-1 transcriptional activity is regulated by a direct association between thioredoxin and Ref-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
Selenodiglutathione: A More Potent Pro-oxidant Than Selenite? A Comparative Guide
In the landscape of selenium compounds, both selenite (B80905) and its glutathione (B108866) adduct, selenodiglutathione (GS-Se-SG), are recognized for their pro-oxidant activities, a characteristic harnessed in cancer research for therapeutic purposes. This guide provides a detailed comparison of the pro-oxidant potency of this compound versus selenite, supported by experimental data, to inform researchers and professionals in drug development.
At the heart of their pro-oxidant nature lies their ability to redox cycle in the presence of thiols, such as glutathione (GSH), leading to the generation of reactive oxygen species (ROS), primarily superoxide (B77818) radicals (O₂•⁻). This catalytic oxidation of thiols results in a non-stoichiometric consumption of cellular reducing equivalents like NADPH, inducing oxidative stress.[1][2] While both compounds share this fundamental mechanism, evidence suggests that this compound is a more direct and efficient superoxide generator.
Quantitative Comparison of Pro-oxidant Activity
Experimental data indicates that this compound initiates a more rapid and robust generation of superoxide compared to selenite. This is attributed to the fact that selenite must first react with glutathione to form this compound, introducing a time lag in its pro-oxidant effect.[1] In contrast, this compound, when introduced directly, can more readily participate in redox reactions that produce superoxide.
The cytotoxic effects of these compounds, which are linked to their pro-oxidant activity, have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency in inducing cell death, a consequence of overwhelming oxidative stress.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | HepG2 (Human Liver Cancer) | Viability Assay | Induces cell death in micromolar concentrations | Not specified | |
| Selenite | HepG2 (Human Liver Cancer) | Viability Assay | Induces cell death in micromolar concentrations | Not specified | |
| Selenite | A549 (Human Lung Carcinoma) | WST-1 Assay | ~10 | 24 | [1] |
| Selenite | H661 (Human Lung Carcinoma) | WST-1 Assay | ~25 | 24 | [1] |
| Selenite | LNCaP (Human Prostate Cancer) | MTT Assay | ~2.0 | 120 | [3] |
Superoxide Generation: A Head-to-Head Comparison
A direct comparison using a lucigenin-based chemiluminescence assay demonstrated the superior superoxide-generating capacity of this compound over selenite. The study, as described by Spallholz et al. (2015), revealed that:
-
Rate of Superoxide Production: The chemiluminescence maximum, indicating the peak of superoxide production, was reached significantly faster with this compound compared to selenite under the same experimental conditions.
-
Total Superoxide Production: The total chemiluminescence generated by this compound was greater than that produced by selenite at all tested thiol concentrations.[1]
This difference is attributed to the initial reaction step required for selenite to form this compound in the presence of GSH, which is bypassed when this compound is the starting reactant.[1]
Experimental Protocols
Superoxide Anion Radical (O₂•⁻) Detection via Lucigenin (B191737) Chemiluminescence Assay
This protocol is based on the method used to compare superoxide generation by selenite and this compound.
Principle: Lucigenin (bis-N-methylacridinium nitrate) reacts with superoxide radicals to produce a chemiluminescent signal that can be quantified using a luminometer.
Materials:
-
Sodium Selenite (Na₂SeO₃)
-
This compound (GS-Se-SG)
-
Reduced Glutathione (GSH)
-
Lucigenin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water-jacketed luminometer
Procedure:
-
Prepare stock solutions of sodium selenite, this compound, GSH, and lucigenin in PBS.
-
In a luminometer tube, combine GSH and lucigenin in PBS to achieve the desired final concentrations.
-
Equilibrate the tube at a constant temperature (e.g., 25°C) in the luminometer.
-
Initiate the reaction by adding either the sodium selenite or this compound solution to the tube.
-
Immediately begin measuring the chemiluminescence over a set period (e.g., 5 minutes).
-
The data is recorded as relative light units (RLU) per unit of time.
Cell Viability Assessment via WST-1 Assay
This protocol is a common method for determining the cytotoxic effects of compounds.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549, H661)
-
Cell culture medium and supplements
-
Sodium Selenite or this compound
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of either sodium selenite or this compound. Include untreated control wells.
-
Incubate the cells for the desired exposure time (e.g., 24 hours).
-
Add WST-1 reagent to each well and incubate for a specified period (e.g., 1-4 hours) according to the manufacturer's instructions.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The pro-oxidant effects of both selenite and this compound are initiated by their interaction with glutathione.
Selenite's Pro-oxidant Pathway: Selenite first reacts with two molecules of GSH to form this compound (GS-Se-SG). This is followed by a series of reduction and redox cycling steps involving glutathione reductase and NADPH, ultimately leading to the formation of hydrogen selenide (B1212193) (H₂Se) and the generation of superoxide radicals.
Caption: Pro-oxidant pathway of selenite.
This compound's Pro-oxidant Pathway: As the immediate product of selenite's reaction with GSH, this compound enters the redox cycle directly. It is reduced by glutathione reductase and NADPH to form glutathione selenopersulfide (GS-SeH), which then reacts with another GSH molecule to produce hydrogen selenide (H₂Se). H₂Se subsequently reacts with molecular oxygen to generate superoxide radicals. This compound can also directly oxidize reduced thioredoxin, further contributing to cellular oxidative stress.[4]
Caption: Pro-oxidant pathway of this compound.
Conclusion
The available evidence strongly suggests that This compound is a more potent and direct pro-oxidant than selenite . This is primarily because selenite requires an initial conversion to this compound to exert its superoxide-generating effects. By bypassing this rate-limiting step, this compound initiates a more rapid and substantial production of superoxide radicals. This heightened pro-oxidant activity is reflected in its cytotoxicity towards cancer cells. For researchers and drug development professionals exploring the therapeutic potential of pro-oxidant selenium compounds, this compound represents a more direct and potentially more efficacious agent for inducing oxidative stress in target cells.
References
- 1. [PDF] Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Selenodiglutathione as a key metabolite in selenite detoxification
A Comparative Guide to its Formation, Metabolism, and Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of selenodiglutathione (SDG) as a key metabolite in the detoxification of selenite (B80905). We delve into the experimental data supporting its formation and subsequent metabolic fate, comparing it with alternative detoxification pathways. Detailed experimental protocols for key validation assays are provided, alongside visual representations of the involved biochemical pathways and workflows to facilitate a deeper understanding of this critical process.
Data Presentation: Quantitative Comparison of Key Reactions
The detoxification of selenite is a multifaceted process involving both enzymatic and non-enzymatic reactions. This compound (SDG) is a central intermediate formed from the reaction of selenite with glutathione (B108866) (GSH). Its subsequent metabolism is primarily carried out by glutathione reductase and the thioredoxin system. The following tables summarize key quantitative data from studies on these reactions.
Table 1: Non-Enzymatic Reaction between Selenite and Glutathione
| Parameter | Value | Conditions | Reference |
| Reaction Product | Glutathione-S-selenite (GS-SeO2⁻) | Aqueous solution, varying acidity | [1] |
| UV Absorption Maximum | 259 nm | - | [1] |
| pKa (GS-SeO2H) | 1.9 at 25 °C | - | [1] |
This initial adduct, glutathione-S-selenite, is a precursor to the formation of this compound.
Table 2: Enzymatic Reduction of this compound (GS-Se-SG)
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax/kcat | Conditions | Reference |
| Thioredoxin Reductase | Bovine Liver | GS-Se-SG | 70 | 62% of GSSG Vmax | pH 7.5 | |
| Thioredoxin Reductase | Human Erythrocyte | GS-Se-SG | - | - | - | |
| Glutathione Reductase | Bovine Liver | GSSG | 154 | - | pH 7.0, 50°C | |
| Glutathione Reductase | Human Erythrocyte | GSSG | - | - | - | |
| Glutathione Reductase | Pig Blood Platelets | GSSG | - | Unaffected | In vitro, 10⁻⁴M selenite | [2] |
| Glutathione S-Transferase | Pig Blood Platelets | - | - | Reduced to 50% | In vitro, 10⁻⁴M selenite | [2] |
| Glutathione Peroxidase | Pig Blood Platelets | - | - | Enhanced (20%) | In vitro, 10⁻⁷M and 10⁻⁶M selenite | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to validate the role of SDG in selenite detoxification.
Glutathione Reductase (GR) Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring GR activity in various biological samples.[3][4][5][6]
Materials:
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm or 405 nm (kinetic mode)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 7.5, 1 mM EDTA)
-
NADPH solution
-
Glutathione Disulfide (GSSG) solution
-
Sample (e.g., cell lysate, tissue homogenate)
-
(Optional) Chromogen for colorimetric assays measuring at 405 nm
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize tissue in cold Assay Buffer (e.g., 100 mg tissue per 1 mL buffer). Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Cells: Pellet cells by centrifugation. Resuspend in cold Assay Buffer and lyse by sonication or homogenization. Centrifuge to remove cellular debris.
-
-
Assay Reaction:
-
Prepare a reaction mixture in each well of the microplate. The final volume and concentrations may vary depending on the specific kit, but a typical reaction mixture includes:
-
Sample or GR standard
-
Assay Buffer
-
NADPH
-
-
Initiate the reaction by adding GSSG solution.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic measurement). The rate of NADPH oxidation is proportional to the GR activity.
-
Alternatively, if a chromogen is used, measure the increase in absorbance at 405 nm.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to GR activity (nmol/min/mL or U/mL).
-
Thioredoxin Reductase (TrxR) Activity Assay
This protocol is based on the DTNB reduction assay, a common method for measuring TrxR activity.[7][8]
Materials:
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm (kinetic mode)
-
TrxR Assay Buffer
-
NADPH solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Sample (e.g., cell lysate, purified enzyme)
-
(Optional) TrxR inhibitor for background determination
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the GR assay.
-
-
Assay Reaction:
-
To each well, add:
-
Sample or TrxR standard
-
TrxR Assay Buffer
-
NADPH solution
-
-
Initiate the reaction by adding DTNB solution.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 412 nm over time. The rate of TNB²⁻ formation is proportional to the TrxR activity.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) to determine TrxR activity.
-
Selenium Speciation Analysis by HPLC-ICP-MS
This protocol provides a general workflow for the separation and quantification of selenium species, including selenite and its metabolites.[9][10][11][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Preparation:
-
Extraction: Extract selenium species from the biological matrix (e.g., cells, tissues) using appropriate methods such as enzymatic digestion (e.g., with protease and lipase) or sonication in a suitable buffer.
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm filter to remove particulates.
-
-
Chromatographic Separation:
-
Column: Use an appropriate HPLC column for separation, such as an anion-exchange or reversed-phase column.
-
Mobile Phase: The mobile phase composition will depend on the column and the selenium species being separated. Common mobile phases include ammonium (B1175870) citrate (B86180) or phosphate buffers.
-
Gradient Elution: A gradient elution program may be necessary to achieve optimal separation of all species of interest.
-
-
ICP-MS Detection:
-
Introduce the HPLC eluent into the ICP-MS.
-
Monitor the selenium-specific isotopes (e.g., ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) to detect and quantify the eluting selenium compounds.
-
-
Quantification:
-
Use external calibration with standards of known selenium species concentrations to quantify the amount of each species in the sample.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Selenite Detoxification Pathway via this compound.
Caption: General Experimental Workflow for Studying Selenite Detoxification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of selenite and selenite on the glutathione-related enzymes activity in pig blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. oxfordbiomed.com [oxfordbiomed.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. biogot.com [biogot.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rapid speciation and quantification of selenium compounds by HPLC-ICP MS using multiple standards labelled with different isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fns.uniba.sk [fns.uniba.sk]
- 13. Sample preparation and HPLC separation approaches to speciation analysis of selenium in yeast by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Cellular Proteomic Responses to Selenodiglutathione and Selenite
A guide for researchers, scientists, and drug development professionals on the distinct cellular impacts of two key selenium compounds.
Introduction
Selenium, an essential trace element, exerts its biological effects through incorporation into selenoproteins, which play critical roles in redox homeostasis, antioxidant defense, and cellular signaling. Both selenodiglutathione (GS-Se-SG) and selenite (B80905) (SeO32-) are important selenium compounds, but they interact with cellular machinery in distinct ways, leading to different proteomic and physiological outcomes. Selenite is a common inorganic form of selenium used in research and supplements, while this compound is a key metabolite formed by the reaction of selenite with glutathione (B108866) (GSH). This guide provides a comparative overview of the known proteomic effects of these two compounds, supported by experimental data and methodologies.
While extensive proteomic studies have elucidated the cellular responses to selenite, a comprehensive proteomic analysis of cells treated with this compound is notably absent in the current scientific literature. This guide will therefore present a detailed account of the well-documented effects of selenite on the cellular proteome and summarize the current understanding of the biochemical and cellular effects of this compound.
Experimental Workflow for Proteomic Analysis
The following diagram outlines a typical experimental workflow for the comparative proteomic analysis of cells treated with selenium compounds.
Proteomic Effects of Selenite
Numerous proteomic studies have investigated the impact of selenite on various cell types, revealing significant alterations in proteins involved in key cellular processes.
Experimental Protocols for Selenite Treatment and Proteomic Analysis
A representative experimental protocol for analyzing the proteomic changes induced by sodium selenite in cancer cells is as follows:
-
Cell Culture and Treatment: Human prostate cancer PC-3 cells are cultured in a suitable medium (e.g., F-12K) supplemented with fetal bovine serum and antibiotics. Cells are treated with a specific concentration of sodium selenite (e.g., 5 µM) for a defined period (e.g., 48 hours). A control group of cells is cultured without selenite treatment.
-
Protein Extraction and Digestion: After treatment, cells are harvested and lysed. The total protein concentration is determined using a standard assay like the Bradford assay. Proteins are then digested into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: The resulting peptide mixture is analyzed by two-dimensional gel electrophoresis (2-DE) followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify and quantify proteins. Differentially expressed proteins between the selenite-treated and control groups are identified. Bioinformatic tools are then used to analyze the functional enrichment of these proteins and to identify the affected signaling pathways.
Quantitative Data: Differentially Expressed Proteins upon Selenite Treatment
The following table summarizes a selection of proteins that have been identified as differentially expressed in various cancer cell lines upon treatment with sodium selenite.
| Protein Category | Protein Name | Cell Line | Change in Expression | Reference |
| Redox Balance | Peroxiredoxin 1 (PRDX1) | PC-3 | Downregulated | [1] |
| Superoxide dismutase [Cu-Zn] (SOD1) | PC-3 | Downregulated | [1] | |
| Glutathione S-transferase P (GSTP1) | Alfalfa | Upregulated | [2] | |
| Protein Folding & Stress Response | Endoplasmic reticulum protein 29 (ERp29) | PC-3 | Downregulated | [1] |
| Heat shock protein 60 (HSP60) | PC-3 | Downregulated | [1] | |
| Cell Cycle & Apoptosis | Stathmin | PC-3 | Downregulated | [1] |
| Poly [ADP-ribose] polymerase (PARP) | PC-3 | Cleaved (Activated) | [1] | |
| B-cell lymphoma 2 (Bcl-2) | PC-3 | Downregulated | [1] | |
| Bcl2-associated X protein (Bax) | PC-3 | Upregulated | [1] | |
| Metabolism | Alpha-enolase | PC-3 | Downregulated | [1] |
| Pyruvate kinase M1/M2 | PC-3 | Downregulated | [1] | |
| Signal Transduction | 14-3-3 protein zeta/delta | PC-3 | Downregulated | [1] |
This table is a representative summary and not exhaustive of all proteomic studies on selenite.
Signaling Pathways Modulated by Selenite
Proteomic analyses have revealed that selenite treatment impacts several critical signaling pathways, primarily leading to the induction of apoptosis in cancer cells.
Biochemical and Cellular Effects of this compound (GS-Se-SG)
This compound is a key intermediate in the metabolism of selenite. It is formed through a non-enzymatic reaction between selenite and two molecules of glutathione.
Metabolic Pathway of Selenite to this compound
Known Cellular Interactions and Effects
While comprehensive proteomic data is lacking, several studies have highlighted the biochemical and cellular effects of GS-Se-SG:
-
Interaction with the Thioredoxin System: this compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase.[3] This interaction can significantly impact the cellular redox state.
-
Inhibition of Protein Synthesis: An early study demonstrated that GS-Se-SG inhibits protein synthesis in a cell-free system derived from rat liver.[4] This suggests that GS-Se-SG may directly or indirectly interfere with the translational machinery.
-
Induction of Apoptosis: Although detailed proteomic analyses are not available, it is plausible that GS-Se-SG, as a downstream metabolite of selenite, also contributes to the induction of apoptosis.
Comparison and Conclusion
| Feature | This compound (GS-Se-SG) | Selenite (SeO32-) |
| Chemical Nature | Selenite metabolite conjugated with two glutathione molecules | Inorganic form of selenium |
| Formation | Formed intracellularly from the reaction of selenite with GSH | Exogenous source of selenium |
| Proteomic Data | No comprehensive studies available | Extensive data available showing changes in proteins related to redox balance, protein folding, apoptosis, and metabolism |
| Known Cellular Effects | Interacts with the thioredoxin system, inhibits protein synthesis in vitro | Induces oxidative stress, ER stress, and apoptosis through mitochondrial and death receptor pathways |
| Signaling Pathways | Likely impacts redox-sensitive signaling pathways | Modulates apoptosis-related pathways (e.g., Bcl-2 family, caspases) |
Future research employing modern quantitative proteomic techniques is crucial to unravel the detailed molecular mechanisms of this compound and to provide a more complete picture of its role in selenium's biological activity. Such studies will be invaluable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of different selenium compounds.
References
- 1. Comparative proteomics analysis of sodium selenite-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative proteomics analysis of the responses to selenium in selenium-enriched alfalfa (Medicago sativa L.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the inhibition of protein synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Selenodiglutathione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Selenodiglutathione, a key metabolite in selenium biochemistry, ensuring operational integrity and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to handle this compound with the appropriate care to minimize exposure and associated risks.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A lab coat or protective gown
Engineering Controls: Handle solid this compound and concentrated solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] Ensure that emergency eyewash stations and safety showers are readily accessible.
Handling and Storage:
-
Minimize dust formation during handling.[1]
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
This compound Disposal Protocol
The primary and mandated method for the disposal of this compound and materials contaminated with it is through a licensed professional waste disposal service.[3] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Step 1: Waste Characterization and Segregation
-
Hazard Identification: this compound is classified as toxic if swallowed or inhaled, may cause damage to organs through prolonged or repeated exposure, and may cause long-lasting harmful effects to aquatic life.[3][4] All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect surplus or unwanted solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect aqueous solutions of this compound in a designated, sealed, and compatible waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, pipette tips, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[5]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of through the same channels as the chemical itself.[5]
Step 2: Waste Collection and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area until they are collected. This area should be secure and away from general laboratory traffic.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection of the segregated this compound waste.
-
Provide the waste disposal service with accurate information about the waste, including the Safety Data Sheet (SDS) if requested.
Prohibited Disposal Methods:
-
Do not dispose of this compound in the regular trash.[5]
-
Do not flush this compound down the drain or into the sewer system.[5] This can lead to environmental contamination and is a violation of regulatory standards.
Accidental Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Personal Protection: Before attempting to clean the spill, don appropriate PPE, including respiratory protection if dust is present.[1]
-
Containment: For dry spills, avoid generating dust.[1] Carefully cover the spill with an absorbent material.
-
Collection: Gently sweep or scoop the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with an appropriate cleaning agent and collect the cleaning materials as hazardous waste.
-
Disposal: The collected spill waste must be disposed of as chemical waste through your institution's hazardous waste program.
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA/PEL (Selenium compounds, as Se) | 0.2 mg/m³ | [1] |
| ACGIH/TLV (Selenium compounds, as Se) | 0.2 mg/m³ | [1] |
Experimental Protocols
As the mandated disposal method is through a professional service, there are no recommended experimental protocols for the treatment or neutralization of this compound waste in a standard laboratory setting. Attempting to neutralize or treat this hazardous compound without the proper expertise and equipment can be dangerous and may violate regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Selenodiglutathione
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling organoselenium compounds like Selenodiglutathione. Due to the inherent toxicity associated with selenium compounds, strict adherence to safety protocols is mandatory to protect laboratory personnel and the environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
All procedures involving this compound, in pure form or in solution, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] A designated area for handling should be established to prevent cross-contamination. An emergency eyewash station and safety shower must be readily accessible.[1]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
A conservative approach to PPE is recommended based on best practices for handling potent chemical compounds.[4] The following table summarizes the required personal protective equipment for handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves is required. The outer glove should be disposed of immediately after handling.[1][3][4] | Prevents skin contact and cross-contamination. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.[4] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[1][2][4] | Protects the eyes from splashes and airborne particles. |
| Protective Clothing | A lab coat should be worn at all times.[1][2] For procedures with a higher risk of contamination, consider a chemical-resistant suit. | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, particularly when handling the powdered form or if there is a risk of aerosolization.[4] For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary. | Minimizes inhalation exposure to the compound. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[4] | Prevents the tracking of contaminants out of the laboratory.[4] |
Logistical and Operational Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1] This includes unused or expired product, solutions containing the compound, contaminated labware (e.g., pipette tips, vials, flasks), and spill cleanup materials.[1]
Waste Segregation and Storage:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and sealed container for all this compound waste.
-
Segregation: It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.[2] Specifically, keep it separate from acidic waste.[1]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials.[2] The container must be kept tightly closed when not in use.[2]
Disposal Protocol: The recommended method for the disposal of selenium-containing waste is through a licensed hazardous waste disposal company.[2] Some institutions may have the capability for in-house chemical treatment to convert selenium to a less hazardous form before disposal.[2] A common method involves the reduction of the selenium compound to elemental selenium, which is less mobile and bioavailable.[5] This process should only be performed by trained personnel in a controlled environment.[2]
The following diagram illustrates the general workflow for handling and disposing of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
